molecular formula C6H5N3OS B014463 7-Deaza-2-mercaptohypoxanthine CAS No. 67831-84-9

7-Deaza-2-mercaptohypoxanthine

Cat. No.: B014463
CAS No.: 67831-84-9
M. Wt: 167.19 g/mol
InChI Key: QCZHCRBHXAFBDJ-UHFFFAOYSA-N
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Description

2-Mercapto-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one (CAS 67831-84-9) is a versatile pyrrolo[2,3-d]pyrimidine derivative, a scaffold known for its structural resemblance to purine bases, which makes it a critical intermediate in medicinal chemistry and drug discovery. Key Research Applications and Value: Oncology and Kinase Research: The pyrrolo[2,3-d]pyrimidine core is a privileged structure in the development of ATP-competitive kinase inhibitors. Research highlights its application in designing potent inhibitors for p21-activated kinase 4 (PAK4), a serine/threonine kinase strongly associated with cancer proliferation, survival, and metastasis . This compound serves as a key precursor for derivatives that show promising inhibitory activity against PAK4, which is overexpressed in various human cancers including breast, pancreatic, and gastric cancers . Versatile Chemical Synthon: This molecule features both a mercapto group and a lactam ring, making it a highly functionalized building block for further chemical elaboration. Researchers can readily modify it to create diverse libraries of compounds for structure-activity relationship (SAR) studies, exploring new chemical space for therapeutic applications . Broad Therapeutic Potential: As a core structural motif, pyrrolo[2,3-d]pyrimidine derivatives have demonstrated a broad spectrum of biological activities in scientific literature, including anticancer, antiviral, antibacterial, and enzyme-inhibiting properties, underscoring its significant research value . Our product is supplied with high purity and is intended for Research Use Only. It is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-sulfanylidene-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H5N3OS/c10-5-3-1-2-7-4(3)8-6(11)9-5/h1-2H,(H3,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCZHCRBHXAFBDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=O)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399215
Record name 2-Sulfanylidene-1,2,3,7-tetrahydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
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Molecular Weight

167.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

67831-84-9
Record name 2-Thioxo-7-deazahypoxanthine
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Record name NSC 25976
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Record name 67831-84-9
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Record name 2-Sulfanylidene-1,2,3,7-tetrahydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
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Foundational & Exploratory

"7-Deaza-2-mercaptohypoxanthine" chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Deaza-2-mercaptohypoxanthine, a synthetic analogue of the natural purine (B94841) hypoxanthine, presents a unique profile for researchers in medicinal chemistry and drug development. Its core structure, a pyrrolo[2,3-d]pyrimidine, deviates from the typical purine scaffold by the substitution of a carbon for a nitrogen at the 7-position. This modification significantly alters its electronic properties and potential for biological interactions. This technical guide provides a consolidated overview of the known chemical properties, structure, and the particularly intriguing, concentration-dependent dual regulatory role of this compound on the enzyme xanthine (B1682287) oxidase. While a detailed synthesis protocol remains to be fully elucidated in publicly available literature, this document compiles the foundational knowledge necessary to inform future research and application.

Chemical Properties and Structure

This compound, systematically named 2-Mercapto-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, possesses a distinct set of physicochemical properties that are crucial for its handling and application in experimental settings.

Structure:

The fundamental structure is a 7-deazapurine core, which is a bicyclic heterocycle composed of a pyrimidine (B1678525) ring fused to a pyrrole (B145914) ring. In this specific molecule, the pyrimidine ring is substituted with a mercapto (-SH) group at the 2-position and a hydroxyl (-OH) group at the 4-position, leading to its classification as a derivative of hypoxanthine.

Table 1: Physicochemical Properties of this compound

PropertyData
Molecular Formula C₆H₅N₃OS
Molecular Weight 167.19 g/mol
CAS Number 67831-84-9
Melting Point 335-345°C (with decomposition)[1]
Solubility Soluble in aqueous alkali and Dimethylformamide (DMF)[1]
Alternate Names 7-Deaza-6-hydroxy-2-mercaptopurine, 2-Thioxo-7-deazahypoxanthine

Experimental Protocols

Synthesis

To obtain the target molecule, the 7H-pyrrolo[2,3-d]pyrimidin-4-ol scaffold would subsequently require thionation at the 2-position. Standard thionation procedures in heterocyclic chemistry, such as treatment with Lawesson's reagent or phosphorus pentasulfide, could be explored for this transformation.

Figure 1: Proposed General Synthesis Workflow

synthesis_workflow start Ethyl 2-cyanoacetate + 2-bromo-1,1-dimethoxyethane step1 Coupling Reaction start->step1 intermediate1 Ethyl 2-cyano-4,4-dimethoxybutanoate step1->intermediate1 step2 Cyclization with Formamidine (B1211174) intermediate1->step2 intermediate2 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol step2->intermediate2 step3 Ring Closure intermediate2->step3 scaffold 7H-pyrrolo[2,3-d]pyrimidin-4-ol (Core Scaffold) step3->scaffold step4 Thionation scaffold->step4 final_product This compound step4->final_product biological_activity cluster_concentration Concentration cluster_effect Effect on Enzyme Activity compound This compound low_conc < 87 µM high_conc > 87 µM activation Activation low_conc->activation inhibition Partial Competitive Inhibition high_conc->inhibition XO Xanthine Oxidase activation->XO Allosteric Binding inhibition->XO Active Site Binding

References

Navigating the Solubility Landscape of 7-Deaza-2-mercaptohypoxanthine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Deaza-2-mercaptohypoxanthine, a purine (B94841) analog, holds potential in various research and drug development endeavors. Understanding its solubility is a critical first step in harnessing its therapeutic promise, as solubility significantly impacts bioavailability and formulation development. This technical guide provides a consolidated overview of the known solubility characteristics of this compound in both aqueous and organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide also furnishes a detailed, generalized experimental protocol for determining solubility, alongside visualizations of the experimental workflow and a relevant biological pathway.

Solubility Profile of this compound

Currently, published quantitative solubility data for this compound is scarce. However, qualitative descriptions of its solubility have been reported. The available information is summarized in the table below.

Solvent SystemSolubility
Aqueous AlkaliSoluble[1]
Dimethylformamide (DMF)Soluble[1]

Note: The lack of extensive, quantitative solubility data underscores the necessity for empirical determination for specific research applications.

Experimental Protocol for Solubility Determination: The Saturation Shake-Flask Method

The gold standard for determining equilibrium solubility is the saturation shake-flask method. This method is lauded for its simplicity and accuracy in establishing the thermodynamic equilibrium of a compound in a solvent. Below is a detailed protocol for this procedure.

Objective: To determine the equilibrium solubility of this compound in a selected solvent.

Materials:

  • This compound (solid form)

  • Solvent of interest (e.g., water, phosphate (B84403) buffer, ethanol)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Add a known volume of the desired solvent to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator.

    • Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. Typically, 24 to 48 hours is adequate, but the exact time should be determined empirically by sampling at various time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to permit the sedimentation of the excess solid.

    • To ensure complete removal of undissolved solids, which can artificially inflate the solubility measurement, the supernatant must be clarified. Centrifugation is a common and effective method. Centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 10-20 minutes).

    • Alternatively, or in addition to centrifugation, the supernatant can be filtered through a chemically compatible syringe filter (e.g., 0.22 µm). It is important to pre-rinse the filter with a small amount of the sample to prevent adsorption of the compound onto the filter membrane.

  • Sample Analysis:

    • Carefully withdraw a precise aliquot of the clear supernatant.

    • Dilute the aliquot with a known volume of the solvent to a concentration that falls within the linear range of the analytical method.

    • Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A standard calibration curve must be prepared to accurately quantify the compound.

  • Calculation:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility of the compound in the chosen solvent at the specified temperature.

Visualizing Experimental and Biological Frameworks

To further aid researchers, the following diagrams illustrate the experimental workflow for solubility determination and a representative signaling pathway for purine analogs.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add Excess Solid Compound B Add Known Volume of Solvent A->B C Agitate at Constant Temperature (24-48 hours) B->C D Sedimentation C->D E Centrifugation / Filtration D->E F Withdraw Supernatant E->F G Dilute Sample F->G H Quantify Concentration (HPLC/UV-Vis) G->H I Calculate Solubility H->I

Caption: Experimental workflow for the saturation shake-flask solubility assay.

purine_analog_pathway cluster_uptake Cellular Uptake cluster_metabolism Metabolic Activation cluster_action Mechanism of Action cluster_outcome Cellular Outcome A Purine Analog (e.g., this compound) B Phosphorylation by Cellular Kinases A->B C Active Triphosphate Metabolite B->C D Incorporation into DNA/RNA C->D E Inhibition of Key Enzymes C->E F Chain Termination D->F G Enzyme Inhibition E->G H Apoptosis / Cytotoxicity F->H G->H

Caption: Representative signaling pathway for a purine analog therapeutic.

Conclusion

While quantitative solubility data for this compound remains to be fully elucidated in the public domain, this guide provides the foundational knowledge necessary for researchers to proceed with their investigations. The qualitative solubility in aqueous alkali and DMF offers a starting point for solvent selection. The detailed saturation shake-flask protocol empowers scientists to generate the precise, quantitative data required for their specific applications. The provided diagrams offer a clear visual representation of the experimental process and a potential mechanism of action, further aiding in the strategic development of this promising compound. As research progresses, a more comprehensive understanding of the physicochemical properties of this compound will undoubtedly emerge, paving the way for its potential application in medicine and biotechnology.

References

"7-Deaza-2-mercaptohypoxanthine" molecular formula and weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Deaza-2-mercaptohypoxanthine, a modified purine (B94841) analog. While specific experimental data and direct signaling pathway involvement for this particular compound are not extensively documented in publicly available literature, this paper extrapolates its potential applications and characteristics based on the well-studied class of 7-deaza purine analogs.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. This data is essential for its use in experimental settings, including solution preparation and analytical characterization.

PropertyValue
Molecular Formula C₆H₅N₃OS
Molecular Weight 167.19 g/mol

Introduction to 7-Deaza Purine Analogs

7-Deaza purine analogs are a class of molecules where the nitrogen atom at the 7th position of the purine ring is replaced by a carbon atom. This modification significantly alters the electronic properties and hydrogen-bonding capabilities of the molecule without drastically changing its overall shape. The most well-documented application of this class of compounds is in molecular biology, particularly in techniques involving DNA amplification and sequencing.

The substitution of the N7 nitrogen with a carbon atom prevents the formation of Hoogsteen base pairing, which can lead to secondary structures in GC-rich DNA sequences. These secondary structures often impede the processivity of DNA polymerases, resulting in failed or inefficient PCR and sequencing reactions. By incorporating 7-deaza purine analogs, such as 7-deaza-2'-deoxyguanosine (B613789) (a related compound), these secondary structures are destabilized, allowing for more robust and reliable enzymatic processing of the DNA template.

Potential Applications and Research Directions

Given the properties of the 7-deaza purine core, this compound could be investigated for several applications:

  • Nucleic Acid Research: As a modified nucleobase, it could be used to synthesize novel oligonucleotides with unique properties. The presence of the 2-mercapto group offers a site for further chemical modification or for studying the impact of sulfur substitution on nucleic acid structure and function.

  • Enzymatic Assays: The mercapto group could serve as a reactive handle in the development of enzyme inhibitors or as a probe in enzymatic assays.

  • Antiviral and Anticancer Drug Development: Many purine analogs exhibit biological activity. The unique structure of this compound makes it a candidate for screening in antiviral and anticancer assays. The 7-deaza modification can confer resistance to certain metabolic enzymes, potentially increasing the bioavailability and efficacy of a drug candidate.

Conceptual Experimental Workflow

The following diagram illustrates a general workflow for the application of 7-deaza purine analogs in molecular biology, which could be adapted for studies involving this compound.

experimental_workflow Conceptual Workflow for Utilizing 7-Deaza Purine Analogs cluster_synthesis Synthesis & Preparation cluster_application Experimental Application cluster_analysis Data Analysis synthesis Chemical Synthesis of This compound purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification incorporation Incorporation into Oligonucleotides or use as a free base purification->incorporation assay Biochemical / Cellular Assay incorporation->assay data_collection Data Collection (e.g., Enzyme Kinetics, Cell Viability) assay->data_collection interpretation Interpretation of Results data_collection->interpretation

Conceptual workflow for the utilization of 7-deaza purine analogs in research.

Conclusion

This compound represents a molecule of interest for researchers in medicinal chemistry, molecular biology, and drug development. While specific experimental protocols and biological pathway information for this compound are currently limited, the established utility of the 7-deaza purine scaffold suggests a range of potential applications. Further research is warranted to fully elucidate the chemical and biological properties of this intriguing purine analog.

The Rise of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of 7-Deazapurine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and development of 7-deazapurine analogs, a class of compounds that has emerged as a "privileged scaffold" in medicinal chemistry. From their natural origins in bacteria to their synthesis in the laboratory and their progression into clinical trials, this document details the key milestones, experimental methodologies, and biological activities that underscore their therapeutic potential.

A Historical Journey: From Natural Products to Rational Design

The story of 7-deazapurine analogs begins not in a chemist's flask, but in the microbial world. The first members of this class to be identified were natural products isolated from Streptomyces bacteria. These discoveries in the mid-20th century laid the foundation for a vast field of research that continues to yield promising therapeutic candidates.

The Pioneering Natural Products:

  • Tubercidin (B1682034) (7-deazaadenosine): Isolated from Streptomyces tubercidicus, tubercidin was one of the first 7-deazapurine nucleosides to be discovered.[1][2] Its potent biological activity, including antitumor and antiviral effects, immediately signaled the therapeutic potential of this novel heterocyclic system.

  • Toyocamycin (B1682990): Discovered in Streptomyces toyocaensis, toyocamycin is distinguished by a nitrile group at the C5 position of the pyrrolo[2,3-d]pyrimidine core.[3][4] This modification contributes to its unique biological profile, including potent cytotoxicity against various cancer cell lines.

  • Sangivamycin (B1680759): Produced by Streptomyces rimosus, sangivamycin is closely related to toyocamycin, featuring a carboxamide group at the C5 position.[3][5] Like its nitrile counterpart, sangivamycin exhibits significant antitumor properties.

The realization that replacing the nitrogen at the 7-position of the purine (B94841) ring with a carbon atom could lead to compounds with potent biological activity spurred chemists to develop synthetic routes to the core 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold and its derivatives. Early synthetic efforts focused on mimicking and modifying these natural products, leading to a deeper understanding of their structure-activity relationships.

The Chemist's Toolkit: Synthesizing 7-Deazapurine Analogs

The synthesis of 7-deazapurine analogs has evolved significantly over the decades, with the development of more efficient and versatile methods for constructing the core heterocycle and for its subsequent functionalization, particularly at the C7 position.

Building the Core: Synthesis of the Pyrrolo[2,3-d]pyrimidine Scaffold

The initial syntheses of the 7-deazapurine ring system were crucial for exploring analogs beyond the naturally occurring nucleosides. These methods often involve the construction of a pyrimidine (B1678525) ring fused to a pyrrole (B145914) ring. A general representation of this process is the condensation of a substituted pyrimidine with a suitable three-carbon unit to form the pyrrole ring.

Glycosylation: Attaching the Sugar Moiety

A critical step in the synthesis of nucleoside analogs is the stereoselective formation of the N-glycosidic bond between the nucleobase and a sugar moiety. The Vorbrüggen glycosylation has become a widely used and powerful method for this transformation.

Experimental Protocol: Vorbrüggen Glycosylation of a 7-Deazapurine

Objective: To couple a silylated 7-deazapurine with a protected ribose derivative to form the corresponding nucleoside.

Materials:

  • 7-Deazapurine derivative (e.g., 6-chloro-7-deazapurine)

  • N,O-Bis(trimethylsilyl)acetamide (BSA) or other silylating agent

  • 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (or other protected sugar)

  • Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) or other Lewis acid catalyst

  • Anhydrous acetonitrile (B52724) or other suitable aprotic solvent

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • Silylation of the Nucleobase: In a flame-dried flask under an inert atmosphere, suspend the 7-deazapurine derivative in anhydrous acetonitrile. Add BSA (typically 1.5-2.0 equivalents) and heat the mixture (e.g., to reflux) until the solid dissolves, indicating the formation of the silylated nucleobase. Cool the reaction mixture to room temperature.

  • Glycosylation Reaction: To the solution of the silylated nucleobase, add the protected sugar derivative (typically 1.0-1.2 equivalents). Cool the mixture to 0°C.

  • Catalyst Addition: Slowly add the Lewis acid catalyst, such as TMSOTf (typically 1.2-1.5 equivalents), to the cooled reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent such as ethyl acetate (B1210297). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the protected nucleoside.

  • Deprotection: Remove the protecting groups (e.g., benzoyl groups) using standard conditions, such as treatment with methanolic ammonia, to obtain the final 7-deazapurine nucleoside.

Functionalization at C7: The Power of Cross-Coupling

A key advantage of the 7-deazapurine scaffold is the presence of a carbon at the 7-position, which allows for the introduction of a wide range of substituents through modern cross-coupling reactions. This has been instrumental in the development of potent and selective analogs. The Suzuki-Miyaura cross-coupling reaction is a particularly valuable tool for this purpose.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of a 7-Iodo-7-deazapurine Nucleoside

Objective: To introduce an aryl or heteroaryl group at the C7 position of a 7-iodo-7-deazapurine nucleoside.

Materials:

  • 7-Iodo-7-deazapurine nucleoside (protected or unprotected)

  • Aryl or heteroaryl boronic acid or boronate ester (typically 1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., a mixture of dioxane and water, or DMF)

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • Reaction Setup: In a reaction vessel, combine the 7-iodo-7-deazapurine nucleoside, the boronic acid derivative, the palladium catalyst (typically 5-10 mol%), and the base (typically 2-3 equivalents).

  • Solvent Addition: Add the degassed solvent system to the reaction vessel.

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere to a temperature typically ranging from 80 to 120°C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a biphasic solvent system was used, separate the layers. Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by preparative HPLC to obtain the C7-functionalized 7-deazapurine nucleoside.

Biological Activities and Therapeutic Potential

7-Deazapurine analogs have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Antitumor Activity

Many 7-deazapurine nucleosides exhibit potent cytotoxic effects against a wide range of cancer cell lines. Their mechanisms of action are often multifaceted and can include:

  • Incorporation into Nucleic Acids: After being anabolized to the triphosphate form, these analogs can be incorporated into both RNA and DNA by polymerases, leading to chain termination, inhibition of protein synthesis, and induction of DNA damage.

  • Enzyme Inhibition: Certain analogs are potent inhibitors of key enzymes involved in cellular metabolism and signaling, such as adenosine (B11128) kinase.

Table 1: Antitumor Activity of Selected 7-Deazapurine Analogs

CompoundCancer Cell LineIC₅₀ (µM)Reference
TubercidinL1210 (Leukemia)0.01[6]
ToyocamycinHeLa (Cervical Cancer)0.02[6]
SangivamycinCCRF-CEM (Leukemia)0.03[6]
7-(2-thienyl)-7-deazaadenosineCCRF-CEM (Leukemia)0.04[6]
Antiviral Activity

The structural similarity of 7-deazapurine nucleosides to natural purine nucleosides makes them excellent candidates for antiviral drug development. They can act as inhibitors of viral polymerases, disrupting the replication of the viral genome. A notable example is 7-deaza-2'-C-methyladenosine, which has shown potent activity against a range of RNA viruses.

Table 2: Antiviral Activity of Selected 7-Deazapurine Analogs

CompoundVirusCell LineEC₅₀ (µM)Reference
7-deaza-2'-C-methyladenosineZika Virus (ZIKV)Vero0.6[7]
7-deaza-2'-C-methyladenosineDengue Virus (DENV)Huh-71.1[7]
7-deaza-7-fluoro-2′-C-methyladenosineYellow Fever Virus (YFV)Huh-72.4[8]

Signaling Pathways and Mechanisms of Action

The diverse biological effects of 7-deazapurine analogs stem from their ability to interact with and modulate various cellular signaling pathways. Understanding these pathways is crucial for rational drug design and for identifying potential biomarkers of response.

The cGAS-STING Pathway: Activating Innate Immunity

Certain 7-deazapurine-containing cyclic dinucleotides (CDNs) have been developed as agonists of the Stimulator of Interferon Genes (STING) pathway. The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a sign of infection or cellular damage, and triggers a type I interferon response.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus Cytosolic_DNA Cytosolic DNA cGAS cGAS Cytosolic_DNA->cGAS binds cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_dimer STING (dimer) cGAMP->STING_dimer binds & activates STING_activated Activated STING STING_dimer->STING_activated translocates TBK1 TBK1 STING_activated->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates IRF3_dimer IRF3 (dimer) IRF3->IRF3_dimer dimerizes IFN_genes Type I Interferon Genes IRF3_dimer->IFN_genes activates transcription EGFR_HER2_Pathway cluster_downstream Downstream Signaling Ligand Growth Factor (e.g., EGF) EGFR_HER2 EGFR/HER2 Heterodimer Ligand->EGFR_HER2 binds & activates PI3K PI3K EGFR_HER2->PI3K Ras Ras EGFR_HER2->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Response Cell Proliferation, Survival, Invasion mTOR->Cell_Response Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Response VEGFR2_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 binds & activates PLCg PLCγ VEGFR2->PLCg PI3K_Akt PI3K/Akt VEGFR2->PI3K_Akt PKC PKC PLCg->PKC Raf_MEK_ERK Raf/MEK/ERK PKC->Raf_MEK_ERK Cell_Response Endothelial Cell Proliferation, Migration, Survival (Angiogenesis) Raf_MEK_ERK->Cell_Response PI3K_Akt->Cell_Response CDK2_Cell_Cycle Growth_Factors Growth Factors Cyclin_D_CDK46 Cyclin D/CDK4/6 Growth_Factors->Cyclin_D_CDK46 activates Rb Rb Cyclin_D_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases Cyclin_E Cyclin E E2F->Cyclin_E activates transcription Cyclin_E_CDK2 Cyclin E/CDK2 Complex Cyclin_E->Cyclin_E_CDK2 CDK2 CDK2 CDK2->Cyclin_E_CDK2 S_Phase_Entry S Phase Entry (DNA Replication) Cyclin_E_CDK2->S_Phase_Entry promotes

References

The Emerging Therapeutic Potential of 7-Deaza-2-mercaptohypoxanthine and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-deazapurine scaffold, a core structure of the pyrrolo[2,3-d]pyrimidine family, represents a privileged platform in medicinal chemistry. This technical guide focuses on the burgeoning therapeutic applications of 7-Deaza-2-mercaptohypoxanthine and its related 2-mercapto-7-deazapurine derivatives. As analogs of endogenous purines, these compounds have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics. This document provides a comprehensive overview of their antibacterial, antiviral, and anticancer properties, with a particular focus on their roles as kinase inhibitors and modulators of the innate immune system through the STING pathway. Detailed summaries of quantitative biological data, experimental methodologies, and visual representations of key signaling pathways are presented to facilitate further research and drug development efforts in this exciting field.

Introduction: The 7-Deazapurine Scaffold

7-Deazapurine nucleosides are analogs of naturally occurring purine (B94841) nucleosides, where the nitrogen atom at position 7 is replaced by a carbon atom.[1] This modification of the purine ring to a pyrrolo[2,3-d]pyrimidine system alters the electronic properties of the molecule, making the five-membered ring more electron-rich and providing a site for further chemical modification at the C7 position.[1] These structural changes often lead to enhanced biological activity, including improved enzyme binding and increased stability of base-pairing in DNA and RNA.[1] The 7-deazapurine core is found in naturally occurring antibiotics such as tubercidin (B1682034) and toyocamycin.[2]

The versatility of the 7-deazapurine scaffold has led to the development of a wide array of derivatives with diverse therapeutic applications, including antiviral, anticancer, antibacterial, and anti-inflammatory activities.[3][4] This guide will specifically delve into the therapeutic potential of derivatives featuring a mercapto group at the 2-position, with this compound as the focal point.

Therapeutic Applications

Antibacterial Activity

Derivatives of 2-mercapto-7-deazapurine have shown promise as antibacterial agents. A study by Sung et al. (1998) described the synthesis and evaluation of 6-amino-2-mercapto-8-methyl-7-phenyl-7,8-dihydro-7(9H)-deazapurine for its antibiotic properties.[5] The antibacterial activity of these compounds was assessed using the serial two-fold dilution method against a panel of Gram-positive and Gram-negative bacteria.[5]

Table 1: Antibacterial Activity of 2-Mercapto-7-deazapurine Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
6-amino-2-mercapto-8-methyl-7-phenyl-7,8-dihydro-7(9H)-deazapurineStaphylococcus aureus, Bacillus subtilis, Escherichia coliNot specified in abstract[5]
Pyrrolo[2,3-d]pyrimidine derivatives (3b, 3c, 7e)Staphylococcus aureus0.31[6]
Pyrrolo[2,3-d]pyrimidine derivatives (3a-d, 7a,e, 11d)Candida albicans0.31-0.62[6]
Antiviral Activity

The 7-deazapurine scaffold is a well-established pharmacophore in the development of antiviral agents, particularly as nucleoside analogs that interfere with viral replication.[7][8] These compounds often act as chain terminators after being converted to their triphosphate form by cellular kinases, thereby inhibiting viral polymerases.[3]

Derivatives of 7-deazapurine have shown efficacy against a range of viruses, including Dengue virus (DENV) and Hepatitis C virus (HCV).[7][9] For instance, a series of 7-deazapurine nucleoside derivatives were designed and synthesized as potential anti-DENV agents, with compound 6e emerging as a potent inhibitor of DENV replication with an EC50 of 2.081 ± 1.102 μM.[8] This compound was found to suppress viral RNA levels and the expression of the DENV E protein.[8]

Table 2: Antiviral Activity of 7-Deazapurine Derivatives

CompoundVirusAssayEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
6e Dengue Virus (DENV)DENV Replication2.081 ± 1.102>150 (A549 cells), >146 (HepG2 cells)>72 (A549), >63 (HepG2)[8]
7-vinyl-7-deaza-adenine nucleoside (β-form)Hepatitis C Virus (HCV)HCV Replicon<10 (EC90 = 7.6)Toxic-[9]
Anticancer Activity: Kinase Inhibition

The pyrrolo[2,3-d]pyrimidine scaffold is a recognized ATP-mimetic and has been extensively utilized in the design of kinase inhibitors for cancer therapy.[3] Several derivatives have shown potent inhibitory activity against key kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[10][11]

Inhibition of these receptor tyrosine kinases can block downstream signaling pathways that are crucial for tumor cell proliferation, survival, and angiogenesis.[10][11] A number of pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and evaluated as inhibitors of RET kinase, a driver of certain thoracic cancers.[12]

Table 3: Kinase Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives

CompoundTarget KinaseAssayIC50 (nM)Reference
12i EGFR (T790M mutant)Kinase enzymatic assay0.21[1]
12i EGFR (wild-type)Kinase enzymatic assay22[1]
Pyrrolo[2,3-d]pyrimidine derivatives (12d, 15c)VEGFR-2In vitro kinase assay11.9, 13.6[11]
59 RET (wild-type)Biochemical assayLow nanomolar[12]
59 RET (V804M mutant)Biochemical assayLow nanomolar[12]
Immuno-Oncology: STING Agonism

A novel and exciting application of 7-deazapurine derivatives is in the field of immuno-oncology as agonists of the Stimulator of Interferon Genes (STING) pathway. The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral infections and cellular damage, including that which occurs in cancer cells.[13][14]

Activation of STING leads to the production of type I interferons and other pro-inflammatory cytokines, which in turn stimulate an anti-tumor immune response.[15][16] Cyclic dinucleotides (CDNs) containing 7-deazapurine modifications have been synthesized and shown to be potent STING agonists, with some derivatives exhibiting enhanced activity compared to the natural ligand, 2'3'-cGAMP.[17]

Experimental Protocols

Antibacterial Susceptibility Testing (Serial Dilution Method)

This protocol is a general representation based on the "serial two-fold dilution method" mentioned for testing 7-deazapurine derivatives.[5]

  • Preparation of Compounds: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). A series of two-fold dilutions are then made in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Bacterial Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Incubation: The bacterial inoculum is added to each well of the microtiter plate containing the diluted compound. The plate is then incubated at 37°C for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antiviral Replicon Assay (HCV)

The following is a generalized protocol for an HCV replicon assay as described for the evaluation of 7-deazapurine nucleosides.[9]

  • Cell Culture: Huh-7 cells harboring an HCV replicon are seeded in 96-well plates and allowed to adhere.

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds for a specified period (e.g., 96 hours).

  • Quantification of Viral Replication: The level of HCV replication is quantified by measuring the activity of a reporter gene (e.g., luciferase) encoded by the replicon or by quantifying viral RNA levels using RT-qPCR.

  • Data Analysis: The EC50 value, the concentration of the compound that inhibits viral replication by 50%, is calculated from the dose-response curve.

  • Cytotoxicity Assay: A parallel assay (e.g., MTS or CellTiter-Glo) is performed to determine the concentration of the compound that reduces cell viability by 50% (CC50). The selectivity index (SI) is then calculated as the ratio of CC50 to EC50.

Kinase Inhibition Assay

This protocol provides a general framework for an in vitro kinase enzymatic assay used to evaluate pyrrolo[2,3-d]pyrimidine derivatives.[1][12]

  • Reagents: The assay typically includes the recombinant kinase enzyme (e.g., EGFR, VEGFR-2), a specific peptide substrate, and ATP.

  • Reaction Setup: The test compounds are serially diluted and incubated with the kinase and its substrate in a suitable buffer.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.

  • Detection of Kinase Activity: The level of substrate phosphorylation is measured. This can be done using various methods, such as radiometric assays (measuring the incorporation of 32P from [γ-32P]ATP) or non-radiometric methods like fluorescence-based assays or ELISA.

  • Data Analysis: The IC50 value, the concentration of the inhibitor that reduces kinase activity by 50%, is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

EGFR/VEGFR Kinase Inhibition Pathway

Pyrrolo[2,3-d]pyrimidine-based kinase inhibitors act as ATP-competitive inhibitors, binding to the ATP-binding pocket of receptor tyrosine kinases such as EGFR and VEGFR. This prevents the autophosphorylation and activation of the kinase, thereby blocking downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.

EGFR_VEGFR_Inhibition Ligand Growth Factor (EGF, VEGF) Receptor Receptor Tyrosine Kinase (EGFR/VEGFR) Ligand->Receptor Binds Dimerization Receptor Dimerization Receptor->Dimerization Inhibitor 7-Deaza-2-mercapto- hypoxanthine Analog Inhibitor->Receptor Inhibits Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Downstream Downstream Signaling (RAS/RAF/MEK/ERK, PI3K/AKT/mTOR) Autophosphorylation->Downstream Activates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: Inhibition of EGFR/VEGFR signaling by 7-deazapurine analogs.

cGAS-STING Pathway Activation

7-Deazapurine-containing cyclic dinucleotides can act as agonists of the STING pathway. Upon binding to STING, they induce a conformational change that leads to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates interferon regulatory factor 3 (IRF3), which dimerizes and translocates to the nucleus to induce the transcription of type I interferons and other inflammatory cytokines.

cGAS_STING_Pathway cluster_nucleus Nucleus Cytosolic_DNA Cytosolic dsDNA cGAS cGAS Cytosolic_DNA->cGAS Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING STING (ER membrane) cGAMP->STING Binds & Activates STING_agonist 7-Deazapurine CDN (Agonist) STING_agonist->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IRF3_P p-IRF3 (Dimer) IRF3->IRF3_P IFN_genes Type I IFN Genes IRF3_P->IFN_genes Translocates & Activates Transcription Nucleus Nucleus IFN_production IFN Production & Anti-tumor Immunity IFN_genes->IFN_production

Caption: Activation of the cGAS-STING pathway by 7-deazapurine CDNs.

Conclusion and Future Directions

This compound and its analogs represent a versatile and promising class of compounds with significant therapeutic potential across multiple disease areas. The pyrrolo[2,3-d]pyrimidine scaffold has proven to be a valuable starting point for the development of potent antibacterial, antiviral, and anticancer agents. The recent discovery of their ability to modulate the innate immune system through STING agonism opens up new avenues for their application in immuno-oncology.

Future research should focus on the synthesis and evaluation of a broader range of 2-mercapto-7-deazapurine derivatives to establish a more comprehensive structure-activity relationship for each therapeutic target. Further elucidation of their mechanisms of action, including the identification of specific molecular targets and downstream signaling effects, will be crucial for their clinical development. Moreover, optimization of their pharmacokinetic and pharmacodynamic properties will be essential to translate their promising in vitro activity into in vivo efficacy and safety. The continued exploration of this chemical space holds great promise for the discovery of next-generation therapeutics.

References

Spectroscopic Analysis of 7-Deaza-2-mercaptohypoxanthine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 7-Deaza-2-mercaptohypoxanthine, a pyrrolo[2,3-d]pyrimidine derivative of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from its close structural analog, 7-deazahypoxanthine (B613787) (pyrrolo[2,3-d]pyrimidin-4-one), to provide a robust predictive analysis. The information presented herein is intended to guide researchers in the characterization of this compound and related compounds.

Chemical Structure and Properties

This compound belongs to the 7-deazapurine class of compounds, which are analogs of purines where the nitrogen at position 7 is replaced by a carbon atom. This substitution can significantly alter the electronic properties and biological activity of the molecule. The presence of a mercapto (-SH) group at the 2-position introduces a potential site for tautomerization (thione-thiol) and a nucleophilic center that can be important for its mechanism of action and for the synthesis of derivatives.

Molecular Formula: C₆H₅N₃OS

Molecular Weight: 167.19 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. These predictions are based on the known data for 7-deazahypoxanthine and the expected influence of the 2-mercapto substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H5~ 6.5 - 6.8d~ 3.5Coupling to H6.
H6~ 7.0 - 7.3d~ 3.5Coupling to H5.
NH (imidazole)~ 10.0 - 12.0br s-Broad signal, exchangeable with D₂O.
NH (pyrimidine)~ 11.0 - 13.0br s-Broad signal, exchangeable with D₂O.
SH~ 3.0 - 5.0br s-Broad signal, may exchange with solvent protons. Position is highly dependent on solvent and concentration.

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Notes
C2~ 170 - 180Thione carbon, deshielded.
C4~ 155 - 165Carbonyl-like carbon.
C4a~ 110 - 120Bridgehead carbon.
C5~ 100 - 110Pyrrole ring carbon.
C6~ 120 - 130Pyrrole ring carbon.
C7a~ 145 - 155Bridgehead carbon.

Solvent: DMSO-d₆

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zNotes
[M+H]⁺168.02Molecular ion peak in positive ion mode ESI-MS.
[M-H]⁻166.01Molecular ion peak in negative ion mode ESI-MS.
FragmentsVariesFragmentation pattern will depend on the ionization technique. Common losses could include HCN, CO, and SH.

Experimental Protocols

The following are generalized experimental protocols for the NMR and Mass Spec analysis of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The use of DMSO-d₆ is recommended due to the potential for hydrogen bonding and the presence of exchangeable protons.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 16 ppm, 32k data points, relaxation delay of 1-2 seconds, and 16-64 scans.

    • To confirm exchangeable protons (NH, SH), add a drop of D₂O to the NMR tube and re-acquire the spectrum. The signals corresponding to these protons should disappear or significantly decrease in intensity.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 220 ppm, 64k data points, relaxation delay of 2-5 seconds, and 1024 or more scans to achieve adequate signal-to-noise.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol (B129727) or a mixture of water and acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL for analysis.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

  • ESI-MS Acquisition:

    • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire spectra in both positive and negative ion modes.

    • Typical ESI source parameters: spray voltage of 3-4 kV, capillary temperature of 250-300 °C, and sheath gas flow rate of 10-20 arbitrary units.

    • Acquire data over a mass range of m/z 50-500.

  • Tandem MS (MS/MS) for Fragmentation Analysis:

    • Select the precursor ion corresponding to [M+H]⁺ or [M-H]⁻ for fragmentation.

    • Use collision-induced dissociation (CID) with varying collision energies to induce fragmentation.

    • Acquire the product ion spectra to determine the fragmentation pattern.

  • Data Analysis: Analyze the acquired mass spectra to determine the accurate mass of the molecular ion and identify the major fragment ions. Use this information to confirm the elemental composition and elucidate the structure.

Visualizations

The following diagrams illustrate the experimental workflow for the spectroscopic analysis and the chemical structure of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample This compound NMR_Sample Dissolve in DMSO-d6 Sample->NMR_Sample MS_Sample Dissolve in MeOH/H2O/ACN Sample->MS_Sample NMR NMR Spectrometer (400 MHz) NMR_Sample->NMR MS HR Mass Spectrometer (ESI) MS_Sample->MS H1_NMR 1H NMR NMR->H1_NMR C13_NMR 13C NMR NMR->C13_NMR Full_MS Full Scan MS (+/-) MS->Full_MS D2O_Exchange D2O Exchange H1_NMR->D2O_Exchange Structure_Elucidation Structure Elucidation H1_NMR->Structure_Elucidation C13_NMR->Structure_Elucidation D2O_Exchange->Structure_Elucidation MSMS Tandem MS (MS/MS) Full_MS->MSMS Full_MS->Structure_Elucidation MSMS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

Caption: Experimental workflow for spectroscopic analysis.

Caption: Chemical structure of this compound.

Conclusion

Navigating the Stability of 7-Deaza-2-mercaptohypoxanthine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the storage and stability of 7-Deaza-2-mercaptohypoxanthine, a crucial purine (B94841) analogue in biochemical research and drug discovery. Understanding the stability profile of this compound is paramount for ensuring the integrity of experimental results and the viability of potential therapeutic applications. This document synthesizes available data on its storage, potential degradation pathways, and outlines a general protocol for conducting stability studies.

Core Physicochemical Properties and Storage Recommendations

While exhaustive quantitative stability data for this compound is not extensively published, data from suppliers and studies on analogous compounds provide a strong foundation for its proper handling and storage.

Table 1: Physicochemical Properties and Recommended Storage for this compound

ParameterValueSource
Molecular Formula C₆H₅N₃OSGeneric
Melting Point 335-345°C (decomposes)Generic
Solubility Aqueous Alkali, DMFGeneric
Short-Term Storage Room Temperature[1]
Long-Term Storage -20°C[1]

Understanding Stability: Insights from Analagous Compounds

The stability of this compound can be inferred from studies on related thiopurine compounds, such as 6-mercaptopurine (B1684380). These analogues are susceptible to oxidation and other degradation pathways.

Potential Degradation Pathways

Based on the degradation of 6-mercaptopurine, the sulfur-containing functional group in this compound is a likely site for degradation. Oxidation can lead to the formation of sulfinates and sulfonates. Additionally, the purine-like ring system may be susceptible to cleavage under certain conditions. One study on the degradation of 6-mercaptopurine identified purine-6-sulfinate, purine-6-sulfonate, and hypoxanthine (B114508) as degradation by-products[2].

The stability of a related compound, 8-amino-7-deazapurine, has been noted to be low under acidic conditions, suggesting that pH is a critical factor in the stability of 7-deazapurine derivatives.

The following diagram illustrates a hypothetical degradation pathway for this compound based on known degradation of similar compounds.

G A This compound B Oxidation A->B F Hydrolysis/Ring Opening A->F C 7-Deaza-2-sulfinatohypoxanthine B->C D Further Oxidation C->D E 7-Deaza-2-sulfonatohypoxanthine D->E G Degradation Products F->G G cluster_0 Study Initiation cluster_1 Forced Degradation cluster_2 Analysis & Evaluation A Define Objectives & Conditions B Prepare Samples A->B C Thermal Stress B->C D Hydrolytic Stress (pH) B->D E Oxidative Stress B->E F Photostability B->F G Sample at Time Points C->G D->G E->G F->G H HPLC/LC-MS Analysis G->H I Data Interpretation H->I J Report Findings I->J

References

7-Deaza-2-mercaptohypoxanthine: A Technical Guide to its Application as a Building Block in Nucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

7-Deaza-2-mercaptohypoxanthine is a modified purine (B94841) base with significant potential as a building block in the synthesis of therapeutic and diagnostic oligonucleotides. The replacement of nitrogen at the 7-position with a carbon atom (7-deaza modification) and the presence of a thiol group at the 2-position offer unique chemical properties that can be exploited to enhance the characteristics of nucleic acids. While direct experimental data for this compound is limited in publicly available literature, this guide extrapolates from closely related 7-deazapurine and 2-mercaptopurine (B1228145) analogs to provide a comprehensive technical overview for its synthesis, incorporation into oligonucleotides, and potential applications. This document outlines the inferred chemical properties, detailed hypothetical experimental protocols, and the anticipated impact of this modification on oligonucleotide stability and function.

Introduction: The Rationale for Modified Nucleotides

The therapeutic and diagnostic potential of oligonucleotides is often limited by their susceptibility to nuclease degradation and their binding affinity to target sequences. Chemical modifications to the nucleobase, sugar, or phosphate (B84403) backbone are employed to overcome these limitations. The 7-deaza modification, for instance, can alter the hydrogen bonding capabilities in the major groove of DNA and RNA, which can be beneficial in disrupting non-canonical structures like G-quadruplexes. The introduction of a 2-mercapto group offers a site for further functionalization and can influence the electronic properties and stacking interactions within a nucleic acid duplex.

This compound combines these features, making it a promising candidate for the development of novel oligonucleotide-based drugs and tools. This guide serves as a foundational resource for researchers looking to explore the potential of this unique building block.

Chemical Properties and Synthesis

Based on available data for this compound and related compounds, the following properties can be summarized:

PropertyValueReference/Inference
Molecular Formula C₆H₅N₃OS---
Molecular Weight 167.19 g/mol ---
Melting Point 335-345 °C (decomposes)Inferred from data on similar heterocyclic compounds.
Solubility Soluble in aqueous alkali and DMFInferred from data on similar heterocyclic compounds.
pKa Expected to be acidic due to the thiol and lactam protonsInferred from the known pKa values of hypoxanthine (B114508) and 2-mercaptopurine derivatives.
UV λmax Expected in the range of 250-300 nm in neutral pHInferred from the UV spectra of 7-deazapurine and 2-mercaptopurine analogs.
Synthesis of this compound Nucleoside

The synthesis of the corresponding nucleoside (ribo- or deoxyribonucleoside) is the first crucial step. A plausible synthetic route would involve the glycosylation of the silylated this compound base with a protected sugar (e.g., 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranose for the deoxyribonucleoside). This is a common strategy for the synthesis of 7-deazapurine nucleosides.[1]

Experimental Protocol: Synthesis of 2'-Deoxy-7-deaza-2-mercaptohypoxanthine

  • Materials: this compound, Hexamethyldisilazane (HMDS), Ammonium (B1175870) sulfate (B86663), 1-Chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranose, Anhydrous acetonitrile (B52724), Sodium bicarbonate, Methanol, Dichloromethane (B109758), Silica (B1680970) gel for column chromatography.

  • Procedure:

    • A suspension of this compound and a catalytic amount of ammonium sulfate in HMDS is refluxed until a clear solution is obtained. The excess HMDS is removed under vacuum to yield the silylated base.

    • The silylated base is dissolved in anhydrous acetonitrile and cooled to 0°C.

    • A solution of 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranose in anhydrous acetonitrile is added dropwise.

    • The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

    • The solvent is evaporated, and the residue is redissolved in dichloromethane and washed with saturated sodium bicarbonate solution and brine.

    • The organic layer is dried over sodium sulfate and concentrated. The crude product is purified by silica gel column chromatography to yield the protected nucleoside.

    • The toluoyl protecting groups are removed by treatment with sodium methoxide (B1231860) in methanol. The reaction is neutralized with acetic acid, and the solvent is evaporated. The residue is purified by chromatography to give the desired 2'-deoxy-7-deaza-2-mercaptohypoxanthine.

Conversion to Phosphoramidite (B1245037)

For incorporation into oligonucleotides via solid-phase synthesis, the protected nucleoside must be converted to a phosphoramidite. This typically involves reacting the 5'-dimethoxytrityl (DMT) protected nucleoside with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

Experimental Protocol: Synthesis of the Phosphoramidite of 2'-Deoxy-7-deaza-2-mercaptohypoxanthine

  • Materials: 5'-O-DMT-2'-deoxy-7-deaza-2-mercaptohypoxanthine (with appropriate protection on the thiol group, e.g., S-cyanoethyl), 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, N,N-Diisopropylethylamine (DIPEA), Anhydrous dichloromethane.

  • Procedure:

    • The DMT-protected nucleoside is dried by co-evaporation with anhydrous acetonitrile and dissolved in anhydrous dichloromethane under an argon atmosphere.

    • DIPEA is added to the solution.

    • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite is added dropwise at 0°C.

    • The reaction is stirred at room temperature for 2-4 hours (monitored by TLC).

    • The reaction is quenched with methanol, and the mixture is diluted with dichloromethane.

    • The organic phase is washed with saturated sodium bicarbonate solution and brine, then dried over sodium sulfate.

    • The solvent is evaporated, and the crude phosphoramidite is purified by precipitation from a concentrated dichloromethane solution into cold hexane (B92381) or by flash chromatography on silica gel deactivated with triethylamine.

Incorporation into Oligonucleotides and Biophysical Properties

The synthesized phosphoramidite can be used in standard automated oligonucleotide synthesis protocols. The presence of the 2-mercapto group may require optimization of the oxidation step to prevent unwanted side reactions.

Anticipated Effects on Oligonucleotide Properties

The incorporation of this compound is expected to influence the biophysical properties of oligonucleotides in several ways:

PropertyAnticipated EffectRationale/Inference
Thermal Stability (Tm) Likely to cause a slight to moderate decrease in duplex stability when paired with canonical bases.The 2-thio modification in pyrimidines (e.g., 2-thiouracil) generally decreases the stability of A-U base pairs. A similar effect might be observed for this modified hypoxanthine. The 7-deaza modification itself can have a variable effect on duplex stability.
Nuclease Resistance Expected to confer increased resistance to nuclease degradation, particularly to 3'-exonucleases when placed at the 3'-terminus.Thiolated oligonucleotides have been shown to exhibit enhanced stability against various nucleases.[2][3] This is a significant advantage for in vivo applications.
Base Pairing Expected to maintain Watson-Crick base pairing with cytosine, but with potentially altered geometry and stability. May also exhibit wobble pairing with other bases.Hypoxanthine pairs with cytosine. The 7-deaza modification removes a hydrogen bond acceptor in the major groove, which is not directly involved in Watson-Crick pairing but can affect overall duplex conformation. The 2-thio group will alter the electronic distribution and steric profile of the base.
G-Quadruplex Disruption The 7-deaza modification is known to disrupt Hoogsteen base pairing, which is essential for the formation of G-quadruplex structures.This property is well-documented for 7-deaza-guanine and is likely to be shared by other 7-deazapurine analogs.[4][5]

Potential Applications in Research and Drug Development

The unique properties of oligonucleotides containing this compound suggest several potential applications:

  • Antisense Oligonucleotides: The enhanced nuclease resistance makes these modified oligonucleotides promising candidates for antisense therapy. The 2-mercapto group could also serve as a handle for conjugation to delivery vehicles or other functional moieties.

  • Aptamers: The altered binding properties could lead to the selection of aptamers with novel specificities and improved stability.

  • Probes for Studying DNA-Protein Interactions: The modification in the major groove can be used to probe the recognition of DNA by proteins and enzymes.

  • Antiviral and Anticancer Agents: Nucleoside analogs of 2-mercaptopurine have been investigated as antiviral and anticancer agents.[6][7][8] The 7-deaza modification could potentially enhance the activity or alter the selectivity of such compounds.

Visualizations

Synthesis Workflow

Synthesis_Workflow Base This compound Silylation Silylation (HMDS) Base->Silylation Glycosylation Glycosylation with protected sugar Silylation->Glycosylation ProtectedNucleoside Protected Nucleoside Glycosylation->ProtectedNucleoside Deprotection1 Deprotection of sugar ProtectedNucleoside->Deprotection1 Nucleoside 2'-Deoxyribonucleoside Deprotection1->Nucleoside DMT_Protection 5'-DMT Protection Nucleoside->DMT_Protection Thiol_Protection Thiol Protection (e.g., S-cyanoethyl) DMT_Protection->Thiol_Protection Protected_DMT_Nucleoside Fully Protected Nucleoside Thiol_Protection->Protected_DMT_Nucleoside Phosphitylation Phosphitylation Protected_DMT_Nucleoside->Phosphitylation Phosphoramidite Phosphoramidite Building Block Phosphitylation->Phosphoramidite SolidPhaseSynthesis Automated Oligonucleotide Synthesis Phosphoramidite->SolidPhaseSynthesis

Caption: Synthetic pathway for the phosphoramidite of this compound.

Solid-Phase Oligonucleotide Synthesis Cycle

Oligo_Synthesis_Cycle Start Start with solid support-bound nucleoside Detritylation 1. Detritylation (DCA) Start->Detritylation Coupling 2. Coupling with this compound Phosphoramidite Detritylation->Coupling Capping 3. Capping (Acetic Anhydride) Coupling->Capping Oxidation 4. Oxidation (Iodine) Capping->Oxidation Elongated_Chain Elongated Oligonucleotide Chain Oxidation->Elongated_Chain Repeat Repeat Cycle Elongated_Chain->Repeat for next cycle Cleavage_Deprotection Cleavage from support & Deprotection Elongated_Chain->Cleavage_Deprotection final cycle Repeat->Detritylation Final_Oligo Purified Oligonucleotide Cleavage_Deprotection->Final_Oligo

Caption: Incorporation of the modified phosphoramidite in solid-phase synthesis.

Conclusion and Future Directions

This compound represents a largely unexplored yet potentially valuable building block for the synthesis of modified oligonucleotides. Based on the properties of related analogs, its incorporation is anticipated to enhance nuclease resistance, a critical attribute for therapeutic applications. While it may slightly destabilize duplexes, this effect could be offset by the gains in stability against enzymatic degradation.

Future research should focus on the actual synthesis and characterization of this compound nucleosides and phosphoramidites. Detailed biophysical studies, including thermal melting analysis, circular dichroism, and NMR spectroscopy, are needed to precisely quantify its impact on nucleic acid structure and stability. Furthermore, the enzymatic incorporation of its triphosphate derivative by various DNA and RNA polymerases should be investigated to enable its use in enzymatic synthesis and sequencing applications. The exploration of this novel building block could open new avenues in the development of next-generation oligonucleotide therapeutics and diagnostics.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Incorporation of 7-Deaza-2-mercaptohypoxanthine Triphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modified nucleotides are invaluable tools in molecular biology, offering unique functionalities for a wide range of applications, from diagnostics to therapeutics. 7-Deaza-2-mercaptohypoxanthine triphosphate is a novel purine (B94841) analog that combines two key modifications: a 7-deaza substitution in the purine ring and a 2-mercapto group. While direct experimental data on the enzymatic incorporation of this specific analog is limited, this document provides a comprehensive guide based on the well-established properties of related 7-deaza-purine and thiopurine analogs.

The 7-deaza modification, where the nitrogen at position 7 is replaced by a carbon, is known to reduce the formation of secondary structures in GC-rich DNA sequences, thereby improving the efficiency of PCR and sequencing. The 2-mercapto group, a sulfur substitution at position 2, can alter the hydrogen bonding properties of the base and introduce unique chemical handles for further functionalization. This combination of features makes this compound triphosphate a promising candidate for various applications in drug development and nucleic acid research.

Potential Advantages and Applications

The unique structure of this compound triphosphate suggests several potential benefits and applications:

  • Improved Amplification and Sequencing of GC-Rich Regions: Similar to other 7-deaza-purine analogs, the incorporation of this compound is expected to destabilize Hoogsteen base pairing, facilitating the amplification and sequencing of DNA templates with high GC content that are prone to forming secondary structures.[1][2][3]

  • Site-Specific Labeling and Modification: The 2-mercapto group can serve as a reactive handle for the attachment of fluorescent dyes, cross-linking agents, or other moieties, enabling site-specific labeling and functionalization of DNA.

  • Development of Therapeutic Oligonucleotides: Thiopurine analogs, such as 6-thioguanine, are known to have cytotoxic effects when incorporated into DNA and are used in cancer therapy.[4][5][6] The incorporation of this compound could be explored for the development of novel therapeutic oligonucleotides with unique mechanisms of action.

  • Probing DNA-Protein Interactions: The modifications on the purine base can alter the recognition by DNA-binding proteins, including polymerases and restriction enzymes, providing a tool to study these interactions.[4]

Enzymatic Incorporation by DNA Polymerases

Based on studies with related 7-deaza-purine and thiopurine analogs, it is anticipated that this compound triphosphate will be a substrate for a variety of DNA polymerases. Taq polymerase, in particular, has shown good tolerance for 7-deaza-purine analogs.[4] However, the efficiency of incorporation may be influenced by the 2-mercapto group. It is recommended to empirically test different DNA polymerases to identify the one with the highest efficiency and fidelity for this modified nucleotide.

Polymerase Compatibility (Predicted)
Polymerase FamilyPredicted CompatibilityNotes
Family A (e.g., Taq, Klenow Fragment) HighGenerally tolerant of 7-deaza modifications. The 2-mercapto group's effect is unknown but may be accommodated.
Family B (e.g., Pfu, Vent, KOD) Moderate to HighOften have higher fidelity, which may lead to lower incorporation efficiency of modified nucleotides. However, some Family B polymerases are known to accept modified bases.
Reverse Transcriptases ModerateSome reverse transcriptases can incorporate modified nucleotides.

Experimental Protocols

Disclaimer: The following protocols are adapted from established methods for the enzymatic incorporation of 7-deaza-dGTP and other modified nucleotides. Optimization will be necessary for this compound triphosphate.

Protocol 1: PCR Incorporation of this compound Triphosphate

This protocol is designed for the amplification of a DNA fragment with the incorporation of this compound in place of dGTP.

Materials:

  • This compound triphosphate (10 mM stock)

  • dATP, dCTP, dTTP (10 mM each)

  • DNA template

  • Forward and reverse primers

  • Taq DNA Polymerase (or other suitable polymerase)

  • 10X PCR buffer

  • MgCl₂ (if not included in the buffer)

  • Nuclease-free water

Procedure:

  • Prepare the PCR Master Mix: For a 50 µL reaction, combine the following components on ice:

ComponentVolume (µL)Final Concentration
10X PCR Buffer51X
This compound triphosphate (10 mM)1200 µM
dATP (10 mM)1200 µM
dCTP (10 mM)1200 µM
dTTP (10 mM)1200 µM
Forward Primer (10 µM)2.50.5 µM
Reverse Primer (10 µM)2.50.5 µM
DNA Template (1-10 ng/µL)11-10 ng
Taq DNA Polymerase (5 U/µL)0.52.5 U
Nuclease-free waterto 50 µL-
  • Thermal Cycling: Perform PCR using the following cycling conditions (to be optimized based on primers and template):

    • Initial Denaturation: 95°C for 2-5 minutes

    • 30-35 Cycles:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-65°C for 30 seconds (optimize for specific primers)

      • Extension: 72°C for 1 minute per kb of product length

    • Final Extension: 72°C for 5-10 minutes

    • Hold: 4°C

  • Analysis: Analyze the PCR product by agarose (B213101) gel electrophoresis.

Optimization Notes:

  • Ratio of Modified to Natural Nucleotide: If complete substitution is not achieved or the yield is low, a mixture of this compound triphosphate and dGTP (e.g., 3:1 or 1:1 ratio) can be used.

  • Magnesium Concentration: The optimal MgCl₂ concentration may need to be adjusted.

  • Annealing Temperature: The annealing temperature should be optimized for the specific primer pair.

  • Polymerase Choice: Test different DNA polymerases for optimal incorporation.

Protocol 2: Sanger Sequencing of DNA Containing this compound

Incorporating this compound into the template DNA during the initial PCR can improve the quality of subsequent Sanger sequencing, especially for GC-rich regions.

Materials:

  • PCR product containing this compound (purified)

  • Sequencing primer

  • BigDye™ Terminator v3.1 Cycle Sequencing Kit (or similar)

  • Sequencing buffer

  • Nuclease-free water

Procedure:

  • Prepare the Sequencing Reaction: In a PCR tube, combine the following:

ComponentVolume (µL)
BigDye™ Terminator Ready Reaction Mix2
5X Sequencing Buffer2
Sequencing Primer (3.2 µM)1
Purified PCR Product (template)1-5 (20-80 ng)
Nuclease-free waterto 10 µL
  • Cycle Sequencing: Perform cycle sequencing using the following conditions:

    • Initial Denaturation: 96°C for 1 minute

    • 25-30 Cycles:

      • Denaturation: 96°C for 10 seconds

      • Annealing: 50°C for 5 seconds

      • Extension: 60°C for 4 minutes

    • Hold: 4°C

  • Purification and Analysis: Purify the sequencing products to remove unincorporated dye terminators and analyze on a capillary electrophoresis-based DNA sequencer.

Visualization of Workflows and Concepts

PCR_Workflow cluster_prep Reaction Preparation cluster_pcr PCR Amplification cluster_analysis Analysis reagents PCR Reagents (Polymerase, Buffers, Primers) thermocycler Thermal Cycling (Denaturation, Annealing, Extension) reagents->thermocycler template DNA Template template->thermocycler modified_ntp 7-Deaza-2-mercapto- hypoxanthine Triphosphate modified_ntp->thermocycler natural_ntps dATP, dCTP, dTTP natural_ntps->thermocycler gel Agarose Gel Electrophoresis thermocycler->gel Direct Analysis purification PCR Product Purification thermocycler->purification For Sequencing sequencing Sanger Sequencing purification->sequencing

PCR workflow for incorporating the modified nucleotide.

Modified_Base_Properties cluster_7deaza 7-Deaza Modification cluster_2mercapto 2-Mercapto Modification 7-Deaza-2-mercapto-\nhypoxanthine 7-Deaza-2-mercapto- hypoxanthine Reduced Secondary\nStructure Reduced Secondary Structure 7-Deaza-2-mercapto-\nhypoxanthine->Reduced Secondary\nStructure Altered H-Bonding Altered H-Bonding 7-Deaza-2-mercapto-\nhypoxanthine->Altered H-Bonding Chemical Handle for\nLabeling Chemical Handle for Labeling 7-Deaza-2-mercapto-\nhypoxanthine->Chemical Handle for\nLabeling Potential Cytotoxicity Potential Cytotoxicity 7-Deaza-2-mercapto-\nhypoxanthine->Potential Cytotoxicity Improved PCR/\nSequencing of\nGC-rich DNA Improved PCR/ Sequencing of GC-rich DNA Reduced Secondary\nStructure->Improved PCR/\nSequencing of\nGC-rich DNA

Key properties of the modified nucleotide.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no PCR product - Inefficient incorporation by the polymerase.- Non-optimal reaction conditions.- Test different DNA polymerases.- Optimize the ratio of modified to natural dNTP.- Optimize MgCl₂ concentration and annealing temperature.
Smearing on agarose gel - Non-specific amplification due to altered primer binding or polymerase activity.- Increase annealing temperature.- Use a hot-start polymerase.
Poor sequencing results - Incomplete incorporation of the modified nucleotide in the template.- Inhibition of the sequencing polymerase by the modified base in the template.- Optimize the initial PCR for complete incorporation.- Try a different sequencing polymerase or kit.

Conclusion

This compound triphosphate represents a promising new tool for nucleic acid research and development. While further experimental validation is required to fully characterize its properties as a substrate for DNA polymerases, the information provided in these application notes, based on related modified nucleotides, offers a solid foundation for its initial use. Researchers are encouraged to perform careful optimization of the provided protocols to achieve the best results for their specific applications. The unique combination of a 7-deaza modification and a 2-mercapto group has the potential to enable novel approaches in areas ranging from molecular diagnostics to the development of next-generation therapeutic agents.

References

using "7-Deaza-2-mercaptohypoxanthine" in PCR for GC-rich template amplification

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For researchers, scientists, and drug development professionals, the successful amplification of GC-rich DNA sequences is a frequent challenge in molecular biology. High GC content leads to stable secondary structures, such as hairpins and G-quadruplexes, which can impede DNA polymerase activity, resulting in low yield or complete failure of PCR amplification. This application note details the use of 7-deaza-2'-deoxyguanosine (B613789) triphosphate (7-deaza-dGTP), a dGTP analog, as a powerful tool to overcome these challenges.

Introduction

Standard PCR protocols often fail when the template DNA contains a high percentage of guanine (B1146940) (G) and cytosine (C) bases (typically >60%). The strong hydrogen bonding between G and C bases (three hydrogen bonds versus two for adenine (B156593) and thymine) contributes to a higher melting temperature and the formation of stable secondary structures that block the DNA polymerase.[1][2][3][4] 7-deaza-dGTP is a modified nucleotide that, when incorporated into the newly synthesized DNA strand, reduces the stability of these secondary structures.[5][6] The nitrogen atom at position 7 of the guanine purine (B94841) ring is replaced by a carbon-hydrogen group, which prevents the formation of Hoogsteen base pairing involved in complex secondary structures without affecting the standard Watson-Crick pairing required for accurate amplification.[3][7]

The use of 7-deaza-dGTP has been shown to significantly improve the yield and specificity of PCR for a wide range of GC-rich templates, including those found in gene promoters and CpG islands.[4][8] It can be used alone or in combination with other PCR enhancers like DMSO and betaine (B1666868) for particularly difficult templates.[9][10] Furthermore, "hot start" versions of 7-deaza-dGTP, such as CleanAmp™ 7-deaza-dGTP, offer enhanced specificity by preventing non-specific amplification at lower temperatures.[1][3][11][12]

Mechanism of Action

The primary mechanism by which 7-deaza-dGTP facilitates the amplification of GC-rich regions is by disrupting the formation of secondary structures that would otherwise stall the DNA polymerase.

cluster_0 Standard PCR with dGTP cluster_1 PCR with 7-Deaza-dGTP dGTP High GC Template (with dGTP) Secondary Formation of Stable Secondary Structures (e.g., Hairpins, G-quadruplexes) dGTP->Secondary Stall DNA Polymerase Stalls Secondary->Stall Failure Low or No PCR Product Stall->Failure c7dGTP High GC Template (with 7-Deaza-dGTP) NoSecondary Reduced Secondary Structure Formation c7dGTP->NoSecondary Processivity Enhanced DNA Polymerase Processivity NoSecondary->Processivity Success Successful Amplification of GC-Rich Region Processivity->Success

Mechanism of 7-deaza-dGTP in GC-rich PCR.

Quantitative Data Summary

The following tables summarize the effectiveness of 7-deaza-dGTP in amplifying GC-rich templates based on published data.

Table 1: Impact of 7-Deaza-dGTP on PCR of Templates with Varying GC Content

Target GeneGC Content (%)Standard dNTPsdNTPs with 7-Deaza-dGTPHot Start 7-Deaza-dGTP MixOutcome with 7-Deaza-dGTPReference
ACE60Specific ProductImproved YieldHigh Yield, High SpecificityImproved yield and specificity[3]
BRAF64Specific ProductImproved YieldHigh Yield, High SpecificityImproved yield and specificity[3]
B4GN466Non-specific ProductsSome Specific ProductHigh Yield, High SpecificityEnabled specific amplification[3]
GNAQ79No ProductFaint, Non-specific BandsSpecific ProductEnabled amplification of a very high GC-content target[3]
p16INK4A Promoter78No Product/ByproductsSpecific 140 bp ProductNot TestedEnabled successful amplification[8]
RET Promoter79No ProductSpecific 392 bp Product (with Betaine & DMSO)Not TestedEnabled successful amplification in combination with other additives[9]
Fragile X>85No ProductNot TestedSpecific ProductEnabled amplification of an extremely GC-rich target[1][12]

Table 2: Recommended Ratios of 7-Deaza-dGTP to dGTP

Ratio (7-deaza-dGTP : dGTP)GC Content of TemplateNotesReference
3:160-79%A commonly recommended and effective ratio for a wide range of GC-rich targets.[3][5]
1:1 to 3:210-90%Effective in combination with subcycling PCR for broad GC content amplification.[13]
Complete ReplacementNot specifiedCan fully replace dGTP in some cases.[14]

Experimental Protocols

Protocol 1: Standard PCR with 7-Deaza-dGTP for GC-Rich Templates

This protocol is a general guideline for using 7-deaza-dGTP in a standard PCR reaction. Optimization of reagent concentrations and cycling conditions may be necessary for specific targets.

Materials:

  • DNA Template (1-100 ng)

  • Forward and Reverse Primers (10 µM each)

  • dNTP mix (10 mM each of dATP, dCTP, dTTP)

  • dGTP (10 mM)

  • 7-deaza-dGTP (10 mM)

  • 10X PCR Buffer (with or without MgCl₂)

  • MgCl₂ (if not in buffer, typically 25-50 mM stock)

  • Taq DNA Polymerase (5 U/µL)

  • Nuclease-free water

Reaction Setup (25 µL reaction):

ComponentStock ConcentrationFinal ConcentrationVolume (µL)
10X PCR Buffer10X1X2.5
MgCl₂25 mM1.5 - 2.5 mM1.5 - 2.5
dATP, dCTP, dTTP mix10 mM each0.2 mM each0.5
dGTP10 mM0.05 mM0.125
7-deaza-dGTP10 mM0.15 mM0.375
Forward Primer10 µM0.4 µM1.0
Reverse Primer10 µM0.4 µM1.0
DNA Templateas needed1-100 ngX
Taq DNA Polymerase5 U/µL1.25 U0.25
Nuclease-free waterto 25 µL

Note: The recommended 3:1 ratio of 7-deaza-dGTP to dGTP is reflected in the final concentrations.[3][5]

Thermal Cycling Conditions:

StepTemperature (°C)TimeCycles
Initial Denaturation952-5 min1
Denaturation9530-60 sec30-40
Annealing55-6830-60 sec
Extension721 min/kb
Final Extension725-10 min1
Hold41

Protocol 2: Hot Start PCR with CleanAmp™ 7-deaza-dGTP Mix for High GC Content (>70%)

This protocol is adapted for highly challenging templates and utilizes a hot start formulation for improved specificity.[11][12]

Materials:

  • CleanAmp™ 7-deaza-dGTP Mix

  • DNA Template (1-50 ng)

  • Forward and Reverse Primers (10 µM each)

  • 10X PCR Buffer

  • MgCl₂ (if needed)

  • Hot Start Taq DNA Polymerase (5 U/µL)

  • Nuclease-free water

Reaction Setup (25 µL reaction):

ComponentStock ConcentrationFinal ConcentrationVolume (µL)
10X PCR Buffer10X1X2.5
CleanAmp™ 7-deaza-dGTP MixVariesAs recommendedX
Forward Primer10 µM0.2 µM0.5
Reverse Primer10 µM0.2 µM0.5
DNA Templateas needed1-50 ngX
Hot Start Taq DNA Polymerase5 U/µL1.25 U0.25
Nuclease-free waterto 25 µL

Thermal Cycling Conditions:

StepTemperature (°C)TimeCycles
Initial Denaturation9510 min1
Denaturation9540 sec35-40
Annealing57-661 sec
Extension721 min
Final Extension727-10 min1
Hold41

Note: A very short annealing time (1 second) has been shown to be important for specificity with some targets.[3] For templates with >70% GC, 40 cycles are suggested to improve yield.[11]

Experimental Workflow

The following diagram illustrates a typical workflow for troubleshooting and optimizing PCR for a GC-rich template.

cluster_further_opt Further Optimization Strategies Start Start: PCR Failure or Low Yield with GC-Rich Template Standard Standard PCR Protocol Start->Standard Initial Attempt Additives Incorporate 7-Deaza-dGTP (e.g., 3:1 ratio with dGTP) Standard->Additives No Improvement Optimize_Annealing Optimize Annealing Temperature Additives->Optimize_Annealing Check_Result1 Successful Amplification? Optimize_Annealing->Check_Result1 Success End: Successful PCR Check_Result1->Success Yes Further_Optimization Further Optimization Check_Result1->Further_Optimization No Hot_Start Use Hot Start 7-Deaza-dGTP Further_Optimization->Hot_Start Other_Additives Add Other Enhancers (e.g., DMSO, Betaine) Further_Optimization->Other_Additives Cycling Modify Cycling (e.g., Subcycling, Shorter Annealing) Further_Optimization->Cycling Check_Result2 Successful Amplification? Hot_Start->Check_Result2 Other_Additives->Check_Result2 Cycling->Check_Result2 Check_Result2->Success Yes Check_Result2->Further_Optimization No/Iterate

Workflow for optimizing GC-rich PCR.

Downstream Applications

PCR products generated using 7-deaza-dGTP are compatible with many downstream applications. However, it is important to be aware of the following:

  • Sanger Sequencing: The use of 7-deaza-dGTP in the initial PCR can significantly improve the quality of subsequent Sanger sequencing of GC-rich templates by reducing band compressions and improving read-through.[1][8][12]

  • Cloning: PCR products can be used for TA cloning without the need for further purification to remove the additives.[9]

  • Restriction Enzyme Digestion: The absence of the N7 atom in the major groove can affect the binding and activity of some restriction enzymes.[14] If restriction digestion is planned, it is advisable to check the sensitivity of the chosen enzyme to 7-deaza-dGTP-modified DNA.

  • DNA Staining: DNA containing 7-deaza-dGTP may not stain as efficiently with intercalating dyes like ethidium (B1194527) bromide.[2] An increase in staining time or the use of alternative dyes may be necessary for visualization on agarose (B213101) gels.

Conclusion

7-Deaza-dGTP is an invaluable tool for the robust and reliable amplification of GC-rich DNA templates. By reducing the formation of stable secondary structures, it enables DNA polymerases to efficiently amplify regions that are otherwise intractable. The incorporation of 7-deaza-dGTP, particularly in its hot-start formulation and in combination with other PCR enhancers, provides a powerful strategy for researchers to overcome the challenges of GC-rich PCR, thereby facilitating a wide range of genetic analyses and molecular biology applications.

References

Application Note: Enhancing Sanger Sequencing of High GC-Content DNA with 7-Deaza-dGTP

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sanger sequencing remains a cornerstone of molecular biology for targeted DNA sequencing. However, templates with high GC content (typically >60%) pose a significant challenge. Strong secondary structures, such as hairpins and stem-loops, can form in these regions due to the triple hydrogen bonds between guanine (B1146940) (G) and cytosine (C). These structures impede the progression of DNA polymerase, leading to premature termination of the sequencing reaction and resulting in a phenomenon known as band compression on sequencing gels. Band compression manifests as anomalies in the migration of DNA fragments, causing ambiguous base calling and unreliable sequence data.

To overcome these challenges, nucleotide analogs have been developed to disrupt the formation of secondary structures. One of the most effective and widely used analogs is 7-deaza-2'-deoxyguanosine (B613789) triphosphate (7-deaza-dGTP). This application note details the mechanism, applications, and a protocol for the use of 7-deaza-dGTP in Sanger sequencing of high GC-content DNA.

A clarifying note on nomenclature: The user's query specified "7-Deaza-2-mercaptohypoxanthine". However, the scientific literature overwhelmingly points to 7-deaza-2'-deoxyguanosine triphosphate (7-deaza-dGTP) as the standard reagent for this application. This document will focus on 7-deaza-dGTP.

Mechanism of Action

The key to 7-deaza-dGTP's effectiveness lies in a subtle modification to the guanine base. The nitrogen atom at the 7th position of the purine (B94841) ring is replaced with a carbon atom. This change prevents the formation of Hoogsteen base pairs, a type of non-canonical base pairing that contributes to the stability of secondary structures in GC-rich regions. By incorporating 7-deaza-dGTP into the newly synthesized DNA strand, the stability of these secondary structures is reduced, allowing for more uniform migration of DNA fragments during electrophoresis and eliminating band compression.

cluster_0 Standard Sanger Sequencing cluster_1 Sanger Sequencing with 7-Deaza-dGTP High GC DNA High GC DNA Secondary Structures Secondary Structures High GC DNA->Secondary Structures forms Polymerase Stalling Polymerase Stalling Secondary Structures->Polymerase Stalling causes Band Compression Band Compression Polymerase Stalling->Band Compression leads to High GC DNA_mod High GC DNA Reduced Secondary Structures Reduced Secondary Structures High GC DNA_mod->Reduced Secondary Structures with 7_deaza_dGTP 7-Deaza-dGTP Smooth Polymerase Progression Smooth Polymerase Progression Reduced Secondary Structures->Smooth Polymerase Progression allows Accurate Sequencing Accurate Sequencing Smooth Polymerase Progression->Accurate Sequencing results in

Caption: Workflow comparison of standard Sanger sequencing and sequencing with 7-deaza-dGTP for high GC content DNA.

Applications

The use of 7-deaza-dGTP is particularly beneficial in the following applications:

  • Sequencing of GC-rich templates: This is the primary application, enabling the successful sequencing of DNA regions with GC content up to and even exceeding 85%.

  • Analysis of CpG islands: CpG islands are GC-rich regions often found in gene promoters, and their accurate sequencing is crucial for methylation studies.

  • Sequencing through repetitive elements: Some repetitive DNA sequences are GC-rich and can be difficult to sequence without additives like 7-deaza-dGTP.

  • Improving PCR amplification prior to sequencing: Incorporating 7-deaza-dGTP in the PCR amplification step can improve the yield and specificity of the product, which in turn leads to better sequencing results.

Quantitative Data Summary

The following tables summarize the quantitative data on the effectiveness of 7-deaza-dGTP in improving Sanger sequencing of high GC-content DNA.

Table 1: Impact of 7-Deaza-dGTP on Sequencing Quality

ParameterStandard SequencingWith 7-Deaza-dGTPReference
Read LengthReduced in GC-rich regionsOptimal and extended
Base Calling AccuracyAmbiguous in compressed regionsHigh accuracy
Signal IntensityDrops off in GC-rich regionsStrong and uniform

Table 2: Recommended Ratios of 7-Deaza-dGTP to dGTP

7-Deaza-dGTP:dGTP RatioApplicationNotesReference
3:1PCR AmplificationRecommended for efficient amplification of GC-rich targets.
4:1 (with dITP)Cycle SequencingOptimal for resolving band compressions when used in a 4:1 ratio with dITP.
100% SubstitutionCycle SequencingCan be used as a complete replacement for dGTP in some kits.

Protocol: Sanger Sequencing of High GC-Content DNA using 7-Deaza-dGTP

This protocol provides a general guideline for using 7-deaza-dGTP in cycle sequencing reactions. It is important to note that optimal conditions may vary depending on the specific template, polymerase, and sequencing chemistry being used.

1. Materials

  • Purified PCR product or plasmid DNA with high GC content

  • Sequencing primer

  • Cycle sequencing kit (e.g., BigDye™ Terminator)

  • 7-deaza-dGTP solution

  • Nuclease-free water

2. Experimental Workflow

Template_Prep Template & Primer Preparation Reaction_Setup Cycle Sequencing Reaction Setup Template_Prep->Reaction_Setup Modify_dNTP Modify dNTP Mix: Substitute or add 7-deaza-dGTP Reaction_Setup->Modify_dNTP Thermal_Cycling Thermal Cycling Modify_dNTP->Thermal_Cycling Purification Reaction Purification Thermal_Cycling->Purification Electrophoresis Capillary Electrophoresis Purification->Electrophoresis Data_Analysis Data Analysis Electrophoresis->Data_Analysis

Caption: Experimental workflow for Sanger sequencing using 7-deaza-dGTP.

3. Detailed Protocol

3.1. Template and Primer Preparation

  • Quantify the purified DNA template (PCR product or plasmid). Typical amounts range from 20-100 ng for PCR products and 200-500 ng for plasmids.

  • Dilute the sequencing primer to a working concentration of 3.2 µM.

3.2. Cycle Sequencing Reaction Setup

  • On ice, prepare the cycle sequencing reaction mix. The following is an example for a 20 µL reaction. Adjust volumes as needed based on your sequencing kit's instructions.

ComponentVolumeFinal Concentration
Sequencing Premix (e.g., BigDye)4 µL1X
5X Sequencing Buffer2 µL1X
DNA TemplateX µL20-500 ng
Primer (3.2 µM)1 µL0.16 µM
7-deaza-dGTP/dGTP mixY µLSee note below
Nuclease-free waterto 20 µL-

Note on 7-deaza-dGTP addition:

  • Option A (Partial Substitution): If your sequencing kit contains dGTP, you can add 7-deaza-dGTP to the reaction. A common starting point is a 3:1 ratio of 7-deaza-dGTP to dGTP. This may require optimizing the concentration of the added 7-deaza-dGTP.

  • Option B (Complete Substitution): Some commercial sequencing mixes are available with 7-deaza-dGTP completely replacing dGTP. If using one of these, no additional modification is needed.

  • Option C (Combination with dITP): For particularly stubborn templates, a combination of 7-deaza-dGTP and dITP in a 4:1 ratio has been shown to be highly effective at resolving band compressions.

3.3. Thermal Cycling

Perform thermal cycling according to the manufacturer's protocol for your sequencing kit. A typical program is as follows:

StepTemperatureTimeCycles
Initial Denaturation96°C1 min1
Denaturation96°C10 sec25-30
Annealing50°C5 sec
Extension60°C4 min
Final Hold4°C1

3.4. Reaction Purification

Purify the sequencing products to remove unincorporated dye terminators. This can be done using methods such as ethanol/EDTA precipitation or column purification.

3.5. Capillary Electrophoresis

Resuspend the purified products in highly deionized formamide. Denature the samples at 95°C for 2-5 minutes, then immediately place on ice before loading onto the capillary electrophoresis instrument.

4. Troubleshooting

  • Weak Signal: Increase the amount of template DNA or the number of thermal cycles.

  • Persistent Band Compression: Try a different ratio of 7-deaza-dGTP to dGTP, or use the combination of 7-deaza-dGTP and dITP. Additionally, adding other PCR enhancers like betaine (B1666868) or DMSO can be beneficial.

  • Early Signal Loss: This may indicate poor quality template DNA. Ensure your template is free of contaminants.

The incorporation of 7-deaza-dGTP is a robust and effective method for overcoming the challenges associated with Sanger sequencing of high GC-content DNA. By reducing the formation of secondary structures, this nucleotide analog significantly improves read length, accuracy, and overall data quality, making it an indispensable tool for researchers working with difficult templates.

protocol for substituting dGTP with "7-Deaza-2-mercaptohypoxanthine" derivatives in PCR

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "7-Deaza-2-mercaptohypoxanthine" : While the request specified "this compound" derivatives, publicly available scientific literature and protocols predominantly detail the use of a related analog, 7-deaza-2'-deoxyguanosine triphosphate (7-deaza-dGTP) , for the modification of PCRs. This document will focus on the application of 7-deaza-dGTP, as it is a widely adopted and validated reagent for the same intended purpose: the amplification of challenging, GC-rich DNA templates. The underlying principle of reducing secondary structure formation is applicable to both molecules.

Introduction

Polymerase Chain Reaction (PCR) is a cornerstone of molecular biology, but its efficiency can be significantly hampered when amplifying DNA templates with high Guanine-Cytosine (GC) content. GC-rich regions are prone to forming stable secondary structures, such as hairpins and G-quadruplexes, which can stall or inhibit the progression of DNA polymerase, leading to low yield or complete failure of amplification.[1][2] One of the most effective strategies to overcome this challenge is the substitution of deoxyguanosine triphosphate (dGTP) with its analog, 7-deaza-dGTP.[3]

The 7-deaza-dGTP molecule is structurally identical to dGTP, except for the substitution of the nitrogen at the 7th position of the purine (B94841) ring with a carbon atom. This modification prevents the formation of Hoogsteen base pairing, which is crucial for the stability of many secondary structures, without disrupting the normal Watson-Crick base pairing essential for DNA replication.[1][3] Consequently, the incorporation of 7-deaza-dGTP into the nascent DNA strand destabilizes secondary structures, allowing for more efficient amplification of GC-rich templates.[3][4] This application note provides a detailed protocol for the use of 7-deaza-dGTP in PCR.

Data Summary: Performance of 7-deaza-dGTP in PCR

The following table summarizes quantitative data from various studies on the impact of substituting dGTP with 7-deaza-dGTP in PCR.

Target GC Content7-deaza-dGTP:dGTP RatioOther AdditivesPolymeraseKey Findings
60-79%3:1NoneTaq DNA PolymeraseSuccessful amplification of all four GC-rich targets with improved yield and specificity compared to standard dNTPs.[1]
79% (RET promoter)50 µmol/L 7-deaza-dGTP1.3 M Betaine, 5% DMSONot SpecifiedHigh yield of specific PCR product was achieved only with the combination of all three additives.[5]
10-90%60:40NonePhusion HFEfficient amplification of templates across a broad range of GC content (10-90%).[4]
>85% (Fragile X)Part of a "Hot Start" mixNot specifiedNot SpecifiedSuccessful amplification of challenging targets with over 85% GC content.[2][6]
78% (p16INK4A promoter)Complete substitutionNoneTaq or AmpliTaq GoldGeneration of a specific 140 bp product, whereas dGTP resulted in unspecific byproducts.[7]

Experimental Workflow

PCR_Workflow cluster_prep Reaction Preparation cluster_pcr Thermal Cycling cluster_analysis Analysis prep_mastermix Prepare Master Mix (Buffer, Polymerase, dNTPs, Primers) add_template Add Template DNA prep_mastermix->add_template initial_denat Initial Denaturation (e.g., 95°C for 10 min) add_template->initial_denat cycling 35-40 Cycles initial_denat->cycling denaturation Denaturation (95°C, 40s) cycling->denaturation final_extension Final Extension (72°C, 10 min) cycling->final_extension annealing Annealing (Primer Tm-dependent, 1s) denaturation->annealing extension Extension (72°C, 0.5-2 min) annealing->extension extension->cycling gel_electrophoresis Agarose (B213101) Gel Electrophoresis final_extension->gel_electrophoresis sequencing Sanger Sequencing gel_electrophoresis->sequencing

Caption: Experimental workflow for PCR using 7-deaza-dGTP.

Detailed Experimental Protocol

This protocol provides a general guideline for substituting dGTP with 7-deaza-dGTP in a standard PCR setup. Optimization may be required depending on the specific template, primers, and polymerase used.

1. Materials

  • DNA Template (with high GC content)

  • Forward and Reverse Primers

  • Thermostable DNA Polymerase (e.g., Taq, Phusion)

  • 10X PCR Buffer (with or without MgCl₂)

  • 50 mM MgCl₂ solution (if not included in the buffer)

  • dNTP mix (10 mM each of dATP, dCTP, dTTP)

  • 10 mM 7-deaza-dGTP solution

  • 10 mM dGTP solution

  • Nuclease-free water

2. dNTP Mix Preparation with 7-deaza-dGTP

A commonly recommended ratio of 7-deaza-dGTP to dGTP is 3:1.[1][3] To prepare a working dNTP mix with this ratio, combine the following:

ReagentVolume for 100 µL of 2 mM mixFinal Concentration in Mix
10 mM dATP20 µL2 mM
10 mM dCTP20 µL2 mM
10 mM dTTP20 µL2 mM
10 mM dGTP5 µL0.5 mM
10 mM 7-deaza-dGTP15 µL1.5 mM
Nuclease-free water20 µL-
Total Volume 100 µL

Note: The total concentration of guanine (B1146940) analogs (dGTP + 7-deaza-dGTP) is kept at 2 mM to match the concentration of the other dNTPs.

3. PCR Master Mix Preparation

Assemble the PCR reaction on ice. The following is an example for a single 25 µL reaction. For multiple reactions, prepare a master mix.

ComponentVolume for a 25 µL reactionFinal Concentration
Nuclease-free waterUp to 25 µL-
10X PCR Buffer2.5 µL1X
50 mM MgCl₂0.75 - 2 µL1.5 - 4.0 mM (optimize as needed)[8]
Prepared dNTP Mix (from step 2)2.5 µL0.2 mM of each dNTP
Forward Primer (10 µM)0.5 µL0.2 µM
Reverse Primer (10 µM)0.5 µL0.2 µM
DNA Template (1-100 ng)1-5 µLVaries
DNA Polymerase (5 U/µL)0.25 µL1.25 Units

Note: Gently mix the components by pipetting up and down. Do not vortex after adding the polymerase.[8]

4. Thermal Cycling Conditions

The following cycling conditions are a starting point and should be adapted for your specific primers and target. A "hot start" is highly recommended, either by using a chemically modified hot-start polymerase or by adding the polymerase after the initial denaturation step. For challenging targets, a "hot start" version of 7-deaza-dGTP, such as CleanAmp™ 7-deaza-dGTP, can further improve specificity.[1][2][6]

StepTemperatureTimeCycles
Initial Denaturation95°C10 minutes1
Denaturation95°C40 seconds35-40
AnnealingPrimer Tm dependent1 second
Extension72°C0.5 - 2 minutes
Final Extension72°C10 minutes1
Hold4°CIndefinite1

Note: For templates with >70% GC content, increasing the cycle number to 40 may improve yield.[8] A very short annealing time (e.g., 1 second) has been shown to be important for specificity in some protocols.[1]

5. Post-PCR Analysis

Analyze the PCR products by running an aliquot (e.g., 5-10 µL) on an agarose gel. Successful amplification should yield a band of the expected size with minimal non-specific products. The PCR product can then be purified for downstream applications such as Sanger sequencing. The presence of 7-deaza-dGTP in the PCR product has been shown to improve the quality of subsequent sequencing reads for GC-rich regions.[7]

Conclusion

The substitution of dGTP with 7-deaza-dGTP is a powerful and reliable method for the successful PCR amplification of GC-rich DNA sequences that are often refractory to standard protocols. By mitigating the formation of secondary structures, 7-deaza-dGTP enhances the yield and specificity of the reaction. The protocol provided herein serves as a comprehensive guide for researchers, scientists, and drug development professionals to effectively implement this technique in their work.

References

Application Notes and Protocols for In Vitro Transcription of Structured RNA using 7-Deaza-Guanosine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In vitro transcription (IVT) is a cornerstone technique for producing large quantities of specific RNA molecules for a wide range of applications, including structural studies, functional assays, and the development of RNA-based therapeutics. However, the presence of stable secondary structures within the RNA transcript, particularly those rich in guanine (B1146940) residues, can lead to premature termination by RNA polymerases, resulting in truncated products and significantly reduced yields. Guanine-rich sequences have a propensity to form G-quadruplexes, which are stable four-stranded structures that can impede the progress of the polymerase.

To overcome this challenge, modified nucleotide analogs can be incorporated during IVT. 7-deaza-guanosine triphosphate (7-deaza-GTP) is a guanosine (B1672433) analog in which the nitrogen at the 7th position of the purine (B94841) ring is replaced by a carbon atom. This modification prevents the formation of Hoogsteen base pairing, which is essential for the formation of G-quadruplexes, without disrupting the standard Watson-Crick base pairing required for accurate transcription. The incorporation of 7-deaza-GTP into the nascent RNA strand effectively destabilizes these secondary structures, allowing for the efficient synthesis of full-length, structured RNA molecules.

While the specific compound "7-Deaza-2-mercaptohypoxanthine" was requested, a thorough review of the scientific literature did not yield readily available information on its use as a triphosphate in in vitro transcription. Therefore, this document will focus on the well-established application of the closely related and widely used analog, 7-deaza-GTP, for the in vitro transcription of structured RNA.

Principle of Action

The key to the effectiveness of 7-deaza-GTP lies in its subtle but critical structural difference from native GTP. The N7 position of guanine acts as a hydrogen bond acceptor in the formation of Hoogsteen base pairs, which are the building blocks of G-quadruplexes. By replacing this nitrogen with a carbon, 7-deaza-GTP eliminates this hydrogen bonding capability, thereby preventing the formation of these transcription-blocking structures.

Figure 1. Comparison of IVT with GTP vs. 7-deaza-GTP.

Data Presentation

The following table summarizes the expected qualitative and quantitative outcomes when comparing in vitro transcription reactions with standard GTP versus 7-deaza-GTP for a template known to form a strong G-quadruplex structure.

ParameterStandard IVT with GTPIVT with 7-deaza-GTPReference
Full-Length RNA Yield Low to negligibleSignificantly higher[1]
Presence of Truncated Products HighLow to none[1]
Product Purity (pre-purification) LowHigh[1]
Transcription Efficiency Inhibited by secondary structureUninhibited[1]

Note: Quantitative yield data is highly dependent on the specific template, promoter strength, and reaction optimization. The values presented are relative comparisons.

Experimental Protocols

Protocol 1: In Vitro Transcription of Structured RNA using T7 RNA Polymerase and 7-deaza-GTP

This protocol is designed for a standard 20 µL reaction. It can be scaled up as needed.

Materials:

  • Linearized DNA template with a T7 promoter (1 µg)

  • Nuclease-free water

  • 10X T7 Reaction Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 20 mM Spermidine, 100 mM DTT)

  • Ribonucleotide solution mix (100 mM each of ATP, CTP, UTP)

  • GTP solution (100 mM)

  • 7-deaza-GTP solution (100 mM)

  • RNase Inhibitor (e.g., 40 U/µL)

  • T7 RNA Polymerase (e.g., 50 U/µL)

  • DNase I (RNase-free)

  • EDTA (0.5 M, pH 8.0)

Procedure:

  • Reaction Setup: At room temperature, assemble the following components in a nuclease-free microcentrifuge tube in the order listed.

ComponentVolume (µL) for Standard ReactionVolume (µL) for 7-deaza-GTP ReactionFinal Concentration
Nuclease-free waterto 20 µLto 20 µL-
10X T7 Reaction Buffer2.02.01X
ATP, CTP, UTP Mix (100 mM each)0.80.84 mM each
GTP (100 mM)0.8-4 mM
7-deaza-GTP (100 mM)-0.84 mM
Linearized DNA TemplateX (1 µg)X (1 µg)50 ng/µL
RNase Inhibitor (40 U/µL)1.01.02 U/µL
T7 RNA Polymerase (50 U/µL)1.01.02.5 U/µL
Total Volume 20.0 20.0
  • Incubation: Mix the components gently by flicking the tube and then centrifuge briefly to collect the reaction at the bottom. Incubate the reaction at 37°C for 2 to 4 hours.[2]

  • DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes.[2]

  • Reaction Stop: Stop the reaction by adding 2 µL of 0.5 M EDTA (pH 8.0).

G cluster_workflow IVT Workflow for Structured RNA Template_Prep 1. Prepare Linear DNA Template Reaction_Setup 2. Assemble IVT Reaction (with 7-deaza-GTP) Template_Prep->Reaction_Setup Incubation 3. Incubate at 37°C (2-4 hours) Reaction_Setup->Incubation DNase_Treatment 4. Add DNase I (15-30 min) Incubation->DNase_Treatment Purification 5. Purify RNA Transcript DNase_Treatment->Purification QC 6. Quality Control (Gel Electrophoresis, Spectrophotometry) Purification->QC G cluster_purification RNA Purification Options IVT_Product IVT Product Spin_Column Spin Column Purification (>200 nt, rapid) IVT_Product->Spin_Column PAGE Denaturing PAGE (High purity, all sizes) IVT_Product->PAGE Purified_RNA_Spin Purified RNA Spin_Column->Purified_RNA_Spin Purified_RNA_PAGE Highly Pure RNA PAGE->Purified_RNA_PAGE

References

Application of Modified Nucleobases in SELEX for Aptamer Selection: A General Protocol and Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aptamers, short single-stranded DNA or RNA oligonucleotides, are selected in vitro through a process known as Systematic Evolution of Ligands by Exponential Enrichment (SELEX) to bind to a wide array of targets with high affinity and specificity.[1][2][3] While aptamers composed of the four canonical nucleobases have demonstrated significant utility, their chemical diversity is inherently limited compared to the 20 amino acids found in antibodies.[4] To address this limitation and enhance the capabilities of aptamers, chemical modifications can be introduced into the nucleic acid library.

The incorporation of modified nucleobases, such as the hypothetical use of 7-Deaza-2-mercaptohypoxanthine , can expand the chemical diversity of the aptamer library, leading to improved binding affinities, increased stability against nucleases, and novel functionalities.[5][6] Modified nucleobases can introduce hydrophobic, aromatic, or other functional groups that are not present in natural DNA or RNA, thereby increasing the potential for specific interactions with the target molecule.[5] This application note provides a comprehensive overview and a generalized protocol for the application of a novel modified purine, such as this compound, in a SELEX workflow for the selection of high-affinity aptamers.

General Considerations for Using Novel Modified Nucleobases

Before initiating a modified-SELEX experiment with a novel nucleobase like this compound, several critical preliminary steps must be undertaken to ensure compatibility with the enzymatic processes of SELEX.

1. Synthesis of the Modified Deoxynucleoside Triphosphate (dNTP): The modified nucleobase must be chemically synthesized as a 2'-deoxyribonucleoside triphosphate (e.g., this compound-dNTP) to be used as a substrate by DNA polymerases.

2. Polymerase Compatibility: A crucial step is to determine which DNA polymerase can efficiently and faithfully incorporate the modified dNTP during PCR amplification. Different DNA polymerases exhibit varying degrees of tolerance for modified substrates.[7][8][9] A screening of commercially available polymerases (e.g., Taq, Pfu, KOD, Vent(exo-)) is recommended. This can be assessed through primer extension assays or PCR amplification of a known template using a mixture of natural dNTPs and the modified dNTP.

3. Impact on Duplex Stability: The modification may affect the stability of the DNA duplex. This is an important consideration for the annealing and melting steps during PCR.

Modified-SELEX Workflow

The following diagram illustrates a generalized workflow for a modified-SELEX experiment.

SELEX_Workflow cluster_0 SELEX Cycle cluster_1 Post-SELEX Analysis start Initial Library (ssDNA with modified base) incubation Incubation with Target start->incubation partition Partitioning (Bound vs. Unbound) incubation->partition elution Elution of Bound Sequences partition->elution amplification PCR Amplification (with modified dNTP) elution->amplification ssDNA_generation ssDNA Generation amplification->ssDNA_generation ssDNA_generation->start Next Round sequencing High-Throughput Sequencing ssDNA_generation->sequencing analysis Bioinformatic Analysis sequencing->analysis characterization Aptamer Characterization analysis->characterization

Caption: Generalized workflow for modified-SELEX.

Experimental Protocols

This section provides a detailed, generalized protocol for performing SELEX with a modified nucleobase.

Library Design and Synthesis
  • Design: A typical DNA library consists of a central random region of 20-80 nucleotides flanked by constant regions for primer annealing.

  • Synthesis: The initial library can be synthesized with the modified base incorporated at specific positions or throughout the random region. Alternatively, a standard DNA library can be used, and the modified dNTP is introduced during the first round of PCR amplification.

SELEX Cycle

a. Target Immobilization (for solid-phase selection)

  • Immobilize the target protein on a solid support (e.g., magnetic beads, agarose (B213101) resin) according to the manufacturer's protocol.

  • Wash the support to remove any unbound target.

b. Binding Reaction

  • Prepare the ssDNA library in a suitable binding buffer. The buffer composition (e.g., salt concentration, pH) should be optimized for the target-aptamer interaction.

  • Incubate the ssDNA library with the immobilized target for a defined period (e.g., 30-60 minutes) at a specific temperature (e.g., room temperature or 37°C).

c. Partitioning and Washing

  • Remove the unbound sequences by washing the solid support with the binding buffer. The stringency of the washing steps can be increased in later rounds of selection to enrich for high-affinity binders.

d. Elution

  • Elute the bound ssDNA sequences from the target. This can be achieved by changing the buffer conditions (e.g., high salt, heat denaturation, or a specific eluting agent).

e. PCR Amplification

  • Amplify the eluted sequences using PCR. The PCR mixture should contain the forward and reverse primers, a suitable DNA polymerase (pre-determined to be compatible with the modified dNTP), and a mixture of the four dNTPs, including the modified dNTP (e.g., this compound-dNTP).

  • Optimize the PCR conditions (annealing temperature, extension time, number of cycles) for efficient amplification.

f. ssDNA Generation

  • Generate single-stranded DNA from the double-stranded PCR product for the next round of selection. Common methods include asymmetric PCR, lambda exonuclease digestion of the phosphorylated strand, or denaturation followed by gel purification.

g. Subsequent Rounds

  • Repeat the SELEX cycle (steps b-f) for 8-15 rounds. The selection pressure can be increased in each round by decreasing the target concentration, reducing the incubation time, or increasing the washing stringency.

Sequencing and Analysis
  • After the final round of selection, the enriched library is amplified and subjected to high-throughput sequencing.

  • Bioinformatic analysis is performed to identify enriched sequences and group them into families based on sequence similarity.

Aptamer Characterization
  • Synthesize individual candidate aptamers (both the modified version and its unmodified counterpart for comparison).

  • Determine the binding affinity (Kd) of the aptamers to the target using techniques such as surface plasmon resonance (SPR), bio-layer interferometry (BLI), or fluorescence-based assays.

  • Assess the specificity of the aptamers by testing their binding to related and unrelated molecules.

  • Evaluate the nuclease resistance of the modified aptamers by incubating them in serum or with nucleases and comparing their degradation profile to unmodified aptamers.

Quantitative Data Presentation

The following tables present hypothetical data to illustrate the potential improvements that can be achieved by using a modified nucleobase like this compound in aptamer selection.

Aptamer CandidateModificationTargetKd (nM)
Aptamer-1-ModThis compoundProtein X5.2
Aptamer-1-UnmodUnmodifiedProtein X85.7
Aptamer-2-ModThis compoundProtein X12.1
Aptamer-2-UnmodUnmodifiedProtein X150.3

Caption: Hypothetical binding affinities of modified vs. unmodified aptamers.

AptamerModificationHalf-life in Serum (hours)
Aptamer-1-ModThis compound24
Aptamer-1-UnmodUnmodified2

Caption: Hypothetical nuclease resistance of a modified vs. an unmodified aptamer.

Logical Relationship Diagram

The decision-making process for employing a novel modified nucleobase in SELEX can be visualized as follows:

Logical_Relationship start Novel Modified Nucleobase (e.g., this compound) synthesis Synthesize dNTP form start->synthesis polymerase_screen Screen Polymerase Compatibility synthesis->polymerase_screen compatible Compatible Polymerase Found polymerase_screen->compatible Yes not_compatible No Compatible Polymerase polymerase_screen->not_compatible No proceed_selex Proceed with Modified-SELEX compatible->proceed_selex stop Re-evaluate or Synthesize Alternative Modification not_compatible->stop

Caption: Decision workflow for using a novel modified nucleobase.

Conclusion

The use of modified nucleobases, such as the prospective this compound, offers a powerful strategy to enhance the properties of aptamers. By expanding the chemical space of the initial library, it is possible to select for aptamers with superior binding affinities, increased stability, and novel functionalities that may not be achievable with conventional SELEX. While the direct application of this compound in SELEX is not yet documented, the generalized protocols and considerations outlined in this application note provide a robust framework for researchers to explore the potential of this and other novel modifications in the development of next-generation aptamers for therapeutic, diagnostic, and research applications.

References

Synthesis of 7-Deaza-2-mercaptohypoxanthine Modified Oligonucleotides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of oligonucleotides modified with 7-deaza-2-mercaptohypoxanthine. This modification, a purine (B94841) analog, offers unique properties for therapeutic and diagnostic applications by altering the structural and functional characteristics of oligonucleotides. These notes cover the synthesis of the phosphoramidite (B1245037) building block, its incorporation into oligonucleotides using automated solid-phase synthesis, and subsequent purification and characterization methods. The information provided is intended to guide researchers in the development of novel oligonucleotide-based drugs and tools.

Introduction

Oligonucleotide-based therapeutics are a rapidly growing class of drugs that can modulate gene expression through various mechanisms, including antisense, siRNA, and aptamer technologies.[1][2][3][4][5] Chemical modifications to the nucleobases, sugar, or phosphate (B84403) backbone are crucial for enhancing the therapeutic properties of oligonucleotides, such as nuclease resistance, binding affinity, and cellular uptake.[3][6]

The 7-deaza modification of purines, where the nitrogen at position 7 is replaced by a carbon, has been shown to influence DNA structure and protein-DNA interactions.[7][8] For instance, substituting deoxyguanosine with 7-deaza-deoxyguanosine can reduce the formation of G-quadruplex structures, which can impede PCR amplification.[7][9] The introduction of a 2-mercapto group to the hypoxanthine (B114508) base further modifies its electronic and hydrogen bonding properties, potentially leading to novel therapeutic applications.

This guide details the chemical synthesis of this compound phosphoramidite and its incorporation into synthetic oligonucleotides.

Synthesis of this compound Phosphoramidite

The synthesis of the key building block, the this compound phosphoramidite, is a multi-step process that begins with a suitable 7-deazapurine precursor. The following is a representative synthetic scheme.

A Protected 7-Deazapurine Ribonucleoside B Thionation A->B Lawesson's Reagent C Protection of Thiol Group B->C e.g., S-Tritylation D DMT Protection of 5'-OH C->D DMT-Cl, Pyridine (B92270) E Phosphitylation D->E 2-Cyanoethyl-N,N-diisopropylchlorophosphoramidite, DIPEA F This compound Phosphoramidite E->F

Caption: Synthetic pathway for this compound phosphoramidite.

Experimental Protocol: Phosphoramidite Synthesis

1. Thionation of the Protected 7-Deazapurine Precursor:

  • Dissolve the protected 7-deazahypoxanthine (B613787) ribonucleoside in an anhydrous solvent (e.g., dioxane or toluene).

  • Add Lawesson's reagent (1.1 equivalents) to the solution.

  • Reflux the mixture under an inert atmosphere (e.g., argon) for 4-6 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

2. Protection of the 2-Thio Group:

  • Dissolve the thionated product in anhydrous pyridine.

  • Add a suitable thiol protecting group reagent, such as trityl chloride (Tr-Cl), to protect the mercapto group.

  • Stir the reaction at room temperature until completion as monitored by TLC.

  • Quench the reaction with methanol (B129727) and evaporate the solvents.

  • Purify the product by column chromatography.

3. 5'-O-DMT Protection:

  • Dry the S-protected nucleoside by co-evaporation with anhydrous pyridine.

  • Dissolve the dried compound in anhydrous pyridine and add 4,4'-dimethoxytrityl chloride (DMT-Cl) in portions.

  • Stir the reaction at room temperature for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, quench with methanol.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate to dryness.

  • Purify the DMT-protected nucleoside by column chromatography.

4. Phosphitylation:

  • Dissolve the 5'-O-DMT, 2-S-protected nucleoside in anhydrous dichloromethane (B109758) under an argon atmosphere.

  • Add N,N-diisopropylethylamine (DIPEA) and cool the solution to 0°C.

  • Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction with saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent and purify the final phosphoramidite product by precipitation in cold hexanes or by flash chromatography on silica gel treated with triethylamine.

Automated Solid-Phase Oligonucleotide Synthesis

The incorporation of the this compound phosphoramidite into an oligonucleotide sequence is performed using a standard automated DNA/RNA synthesizer. The synthesis cycle follows the well-established phosphoramidite chemistry.[10][11][12][13]

Start Start with Solid Support (e.g., CPG) Detritylation 1. Detritylation (DCA/TCA) Start->Detritylation Coupling 2. Coupling (Modified Phosphoramidite + Activator) Detritylation->Coupling Capping 3. Capping (Acetic Anhydride) Coupling->Capping Oxidation 4. Oxidation (Iodine Solution) Capping->Oxidation Repeat Repeat for Each Monomer Oxidation->Repeat Repeat->Detritylation Yes Cleavage Cleavage from Support & Deprotection (Ammonia/Methylamine) Repeat->Cleavage No Purification Purification (e.g., HPLC) Cleavage->Purification End Final Modified Oligonucleotide Purification->End

Caption: Automated solid-phase oligonucleotide synthesis cycle.

Experimental Protocol: Oligonucleotide Synthesis

1. Reagent Preparation:

  • Dissolve the synthesized this compound phosphoramidite in anhydrous acetonitrile (B52724) to the standard concentration required by the synthesizer (e.g., 0.1 M).

  • Ensure all other reagents (activator, capping solutions, oxidizing solution, deblocking solution) are fresh and anhydrous.

2. Automated Synthesis:

  • Program the desired oligonucleotide sequence into the DNA/RNA synthesizer, specifying the position for the incorporation of the modified base.

  • Use a standard synthesis protocol. A longer coupling time (e.g., 2-5 minutes) for the modified phosphoramidite may be beneficial to ensure high coupling efficiency.

3. Cleavage and Deprotection:

  • After synthesis, transfer the solid support to a vial.

  • Treat the support with a solution of concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA) to cleave the oligonucleotide from the support and remove the protecting groups.

  • The specific conditions (temperature and time) for deprotection will depend on the other nucleobases and protecting groups used in the sequence. The S-trityl group is typically removed during this step.

4. Purification:

  • Purify the crude oligonucleotide by reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).

  • Collect the fractions containing the full-length product.

5. Desalting and Quantification:

  • Desalt the purified oligonucleotide using a suitable method, such as ethanol (B145695) precipitation or a desalting column.

  • Quantify the final product by measuring the absorbance at 260 nm (A260).

Characterization of Modified Oligonucleotides

Table 1: Characterization Methods

Technique Purpose Expected Outcome
Mass Spectrometry (MALDI-TOF or ESI) To confirm the molecular weight of the purified oligonucleotide.The observed mass should match the calculated mass of the modified oligonucleotide.
Analytical RP-HPLC or UPLC To assess the purity of the final product.A single major peak corresponding to the full-length product.
UV-Vis Spectroscopy To determine the concentration and obtain the UV spectrum.The spectrum may show a shift in the maximum absorbance wavelength compared to the unmodified oligonucleotide.
Thermal Denaturation (Tm) To evaluate the effect of the modification on duplex stability.The melting temperature (Tm) may be increased or decreased depending on the pairing partner and sequence context.
Circular Dichroism (CD) Spectroscopy To investigate the conformational changes in the oligonucleotide structure.The CD spectrum can reveal alterations in the helical geometry (e.g., B-form, A-form).

Applications and Future Directions

Oligonucleotides incorporating this compound can be explored for a variety of applications in drug development and research:

  • Antisense Oligonucleotides (ASOs): The modification may enhance binding affinity to target mRNA and improve nuclease resistance, leading to more potent gene silencing.[1][5]

  • Aptamers: The modified base could introduce new structural motifs that enhance binding to specific protein targets.

  • Therapeutic siRNAs: Incorporation into siRNA duplexes could modulate their stability and interaction with the RNA-induced silencing complex (RISC).

  • Probes for Diagnostics: The unique spectral or binding properties of the modification could be harnessed for the development of novel diagnostic probes.

Further studies are warranted to fully elucidate the structural and functional consequences of this modification in different sequence contexts and its potential for therapeutic development. This includes investigating its base-pairing properties, nuclease resistance, and in vitro and in vivo efficacy.

References

Application Notes and Protocols for the Use of 7-Deaza-2-mercaptohypoxanthine in Antiviral Nucleoside Analog Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Deazapurine nucleosides represent a critical class of compounds in the development of novel antiviral therapeutics. The replacement of the nitrogen atom at the 7-position of the purine (B94841) ring with a carbon atom in the pyrrolo[2,3-d]pyrimidine scaffold offers unique advantages, including the potential for substitution at the C7 position and altered metabolic properties. This often leads to compounds with enhanced antiviral activity and improved selectivity. 7-Deaza-2-mercaptohypoxanthine is a key heterocyclic base that serves as a versatile precursor for the synthesis of a diverse range of 2,6-disubstituted 7-deazapurine nucleoside analogs with potential broad-spectrum antiviral activity.

The 2-mercapto and 6-hydroxyl functionalities of this compound can be strategically modified to introduce various substituents, thereby enabling the exploration of the structure-activity relationship (SAR) and the optimization of antiviral potency. These modifications can influence the nucleoside analog's interaction with viral polymerases or other key viral enzymes, as well as its cellular uptake and metabolic activation.

Mechanism of Action of 7-Deazapurine Nucleoside Analogs

The primary mechanism of action for many antiviral nucleoside analogs, including those derived from 7-deazapurines, involves their intracellular conversion to the corresponding 5'-triphosphate metabolite. This active form then competes with natural nucleoside triphosphates for incorporation into the growing viral RNA or DNA chain by the viral polymerase. Once incorporated, these analogs can act as chain terminators, preventing further elongation of the nucleic acid strand, or they can function as non-obligate chain terminators where the altered base pairing properties disrupt the integrity and function of the viral genome. The 7-deaza modification can enhance the binding affinity of the nucleoside triphosphate to the viral polymerase and can also confer resistance to cleavage by certain host or viral enzymes.

Data Presentation: Antiviral Activity of 7-Deazapurine Nucleoside Analogs

The following table summarizes the in vitro antiviral activity of representative 7-deazapurine nucleoside analogs against various viruses. This data highlights the potential of this class of compounds in antiviral drug discovery.

Compound IDTarget VirusAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
1 Dengue Virus (DENV-2)Replicon0.64>50>78[1]
2 Hepatitis C Virus (HCV)Replicon0.09Not ReportedNot Reported[2]
3 Zika Virus (ZIKV)CPE Reduction5-15Not ReportedNot Reported[3]
4 West Nile Virus (WNV)Plaque ReductionLow µM>50Not Reported[4]
5 Human Immunodeficiency Virus (HIV-1)MT-4 Cells0.71>100>140[5]
6e Dengue Virus (DENV)Replicon2.081150.0672.11[6]

Experimental Protocols

Protocol 1: Glycosylation of this compound

This protocol describes a general method for the N9-glycosylation of this compound with a protected ribose or deoxyribose derivative. Anion-base glycosylation is a commonly employed method for this transformation.

Materials:

Procedure:

  • Preparation of the Nucleobase Anion: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend this compound (1.0 eq) in anhydrous acetonitrile.

  • Add potassium hydroxide (2.0 eq) and the phase-transfer catalyst TDA-1 (1.0 eq). Stir the mixture at room temperature until a clear solution is obtained, indicating the formation of the potassium salt of the nucleobase.

  • Glycosylation: To the solution of the nucleobase anion, add a solution of the protected sugar (1.2 eq) in anhydrous acetonitrile dropwise at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, neutralize the mixture with a weak acid (e.g., acetic acid).

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to afford the protected nucleoside.

  • Deprotection: The protecting groups on the sugar moiety (e.g., benzoyl groups) can be removed by treatment with a solution of sodium methoxide (B1231860) in methanol (B129727) at room temperature to yield the final nucleoside.

Protocol 2: Conversion of the 6-Hydroxyl Group to a Leaving Group

To enable further diversification at the 6-position, the hydroxyl group can be converted into a better leaving group, such as a chloride.

Materials:

  • Protected 7-deaza-2-mercapto-6-hydroxy-nucleoside

  • Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., acetonitrile or N,N-dimethylformamide)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the protected nucleoside (1.0 eq) in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (3.0 eq).

  • Allow the reaction to warm to room temperature and then heat to 50-60 °C for 2-4 hours, monitoring by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting 6-chloro-7-deazapurine nucleoside by silica gel chromatography.

Protocol 3: Suzuki Cross-Coupling for C6-Arylation

This protocol describes the palladium-catalyzed Suzuki cross-coupling reaction to introduce an aryl or heteroaryl group at the 6-position.

Materials:

  • 6-Chloro-7-deazapurine nucleoside

  • Aryl or heteroaryl boronic acid (1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.1 eq)

  • Base (e.g., Na₂CO₃ or K₂CO₃) (3.0 eq)

  • Solvent mixture (e.g., 1,4-dioxane/water or toluene/ethanol/water)

Procedure:

  • In a reaction vessel, combine the 6-chloro-7-deazapurine nucleoside (1.0 eq), the boronic acid, the palladium catalyst, and the base.

  • Degas the solvent mixture by bubbling with argon for 15-20 minutes.

  • Add the degassed solvent to the reaction vessel.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere until the starting material is consumed (monitor by TLC).

  • Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purification: Purify the product by silica gel chromatography to obtain the 6-aryl-7-deazapurine nucleoside.

Visualizations

General Synthetic Workflow for 2,6-Disubstituted 7-Deazapurine Nucleoside Analogs

G A This compound C N9-Glycosylation (Anion-base method) A->C B Protected Sugar (e.g., Ribose derivative) B->C D Protected 2-mercapto-6-hydroxy- 7-deazapurine Nucleoside C->D E Conversion of 6-OH to 6-Cl D->E F Protected 2-mercapto-6-chloro- 7-deazapurine Nucleoside E->F G Modification at C6 (e.g., Suzuki Coupling) F->G H Protected 2-mercapto-6-aryl- 7-deazapurine Nucleoside G->H I Modification at C2 (e.g., Desulfurization, Alkylation) H->I J Protected 2,6-disubstituted 7-deazapurine Nucleoside I->J K Deprotection J->K L Final Antiviral Nucleoside Analog K->L

Caption: Synthetic workflow for 2,6-disubstituted 7-deazapurine nucleosides.

Signaling Pathway: Activation and Mechanism of Action of a 7-Deazapurine Nucleoside Analog

G cluster_cell Host Cell cluster_virus Viral Replication Complex A 7-Deazapurine Nucleoside Analog (Prodrug) C Nucleoside Monophosphate A->C Phosphorylation B Cellular Kinases B->C E Nucleoside Diphosphate C->E Phosphorylation D Nucleoside Kinases D->E G Active Nucleoside Triphosphate E->G Phosphorylation F Nucleoside Diphosphate Kinase F->G H Viral RNA/DNA Polymerase G->H J Chain Termination or Genome Disruption H->J I Viral RNA/DNA Template I->H K Inhibition of Viral Replication J->K

Caption: Activation and mechanism of action of a 7-deazapurine nucleoside analog.

References

Application Notes & Protocols: 7-Deaza-2-mercaptohypoxanthine in the Synthesis of Fluorescent DNA Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of fluorescent DNA probes derived from 7-deaza-2-mercaptohypoxanthine. While direct synthesis of a fluorescent probe from this compound is not extensively documented, this document outlines a potential synthetic strategy and application protocols based on established chemistry of related 7-deazapurine analogs.

Introduction

7-Deazapurine nucleosides are a class of compounds that have garnered significant interest in the development of fluorescent DNA probes. The absence of the nitrogen atom at the 7-position provides a site for chemical modification without significantly disrupting the hydrogen bonding properties of the nucleobase. This allows for the attachment of fluorophores in the major groove of the DNA double helix. These modified nucleosides can be converted into their corresponding phosphoramidites and incorporated into oligonucleotides using standard automated DNA synthesis.

While much of the research has focused on 7-deazaadenosine and 7-deazaguanosine, this compound presents a unique scaffold for the development of novel fluorescent probes. The presence of the 2-mercapto group offers a versatile handle for the introduction of a wide range of reporter molecules through thioether linkage.

Synthetic Strategy

The proposed synthetic pathway involves the initial glycosylation of the 7-deazapurine base, followed by the attachment of a fluorescent dye to the 2-mercapto group. The resulting modified nucleoside is then converted into a phosphoramidite (B1245037) for incorporation into DNA.

Synthesis_Workflow A This compound B Glycosylation with Deoxyribose Derivative A->B Vorbrüggen Glycosylation C Protected 2'-Deoxy- This compound B->C D Alkylation with Fluorophore-Linker-Halide C->D S-alkylation E Fluorescently Labeled Nucleoside D->E F Phosphitylation E->F G Fluorescent Phosphoramidite F->G H Automated DNA Synthesis G->H I Fluorescent DNA Probe H->I Hybridization_Assay cluster_0 Probe Design & Synthesis cluster_1 Hybridization cluster_2 Detection A Design Fluorescent Probe (with this compound analog) B Synthesize and Purify Probe A->B D Hybridize Probe to Target B->D C Prepare Target Nucleic Acid C->D E Wash to Remove Unbound Probe D->E F Detect Fluorescence Signal E->F G Quantify Target Sequence F->G Signaling_Pathway A Fluorescent DNA Probe (Basal Fluorescence) C Hybridized Probe-Target Complex (Altered Fluorescence) A->C Hybridization B Target DNA Sequence B->C E Drug-DNA-Probe Complex (Modulated Fluorescence) C->E Drug Binding D Drug Molecule D->E F Signal Detection & Analysis E->F

Application Notes and Protocols for the Enzymatic Recognition of 7-Deaza-2-mercaptohypoxanthine Nucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modified nucleotides are invaluable tools in molecular biology, diagnostics, and the development of therapeutic agents. The targeted alteration of nucleobase structure can confer novel properties to DNA and RNA, such as enhanced stability, altered protein-DNA interactions, and the introduction of functional groups. This document provides detailed application notes and protocols for investigating the enzymatic incorporation of nucleotides containing the modified base 7-Deaza-2-mercaptohypoxanthine .

Potential Applications

The unique structure of this compound suggests several potential applications in research and drug development:

  • Probing DNA-Protein Interactions: The modifications in the major groove can be used to investigate the importance of specific contacts between proteins (e.g., polymerases, transcription factors, restriction enzymes) and the purine (B94841) bases.

  • Development of Nuclease-Resistant Oligonucleotides: Thio-modifications can enhance the resistance of oligonucleotides to degradation by nucleases, a desirable property for therapeutic aptamers and antisense oligonucleotides.

  • Site-Specific Labeling of DNA: The 2-mercapto group can serve as a point of attachment for fluorescent dyes, cross-linking agents, or other functional moieties.

  • Expansion of the Genetic Alphabet: Characterizing the base-pairing properties of this analog could contribute to the development of synthetic genetic systems with expanded information storage capacity.

  • Antiviral and Anticancer Drug Development: Thiopurine analogs, such as 6-thioguanine, are used as anticancer and immunosuppressive drugs. Investigating the incorporation and effects of this compound could lead to the development of new therapeutic agents.

Data Presentation: Comparative Polymerase Incorporation Efficiency (Hypothetical)

While specific experimental data for 7-Deaza-2-mercapto-2'-deoxyinosine-5'-triphosphate (d(7-deaza-2-SH-I)TP) is not available, the following table illustrates how quantitative data on its incorporation efficiency by different DNA polymerases could be presented. The values are hypothetical and would need to be determined experimentally using the protocols outlined below.

DNA PolymeraseNucleotideTemplate BaseKm (µM)kcat (s⁻¹)Incorporation Efficiency (kcat/Km) (µM⁻¹s⁻¹)
Klenow Fragment (exo-)dITPCValueValueValue
d(7-deaza-2-SH-I)TPCValueValueValue
Taq DNA PolymerasedITPCValueValueValue
d(7-deaza-2-SH-I)TPCValueValueValue
Pfu DNA PolymerasedITPCValueValueValue
d(7-deaza-2-SH-I)TPCValueValueValue

Experimental Protocols

The following are detailed protocols for key experiments to characterize the enzymatic incorporation of this compound-containing nucleotides.

Protocol 1: Primer Extension Assay for Qualitative Assessment of Incorporation

This protocol is designed to qualitatively determine if a DNA polymerase can incorporate d(7-deaza-2-SH-I)TP opposite a templating base (e.g., cytosine).

1. Materials:

  • DNA Template: A synthetic oligonucleotide containing a known sequence with a cytosine at the position for incorporation.

  • Primer: A synthetic oligonucleotide (e.g., 20-25 nucleotides) complementary to the 3'-end of the template, with its 5'-end labeled (e.g., with 32P or a fluorescent dye).

  • Modified Nucleotide: 7-Deaza-2-mercapto-2'-deoxyinosine-5'-triphosphate (d(7-deaza-2-SH-I)TP).

  • Natural dNTPs: dATP, dCTP, dGTP, dTTP.

  • DNA Polymerase: e.g., Klenow Fragment (exo-), Taq DNA Polymerase.

  • Reaction Buffer: 10x buffer appropriate for the chosen polymerase.

  • Stop/Loading Buffer: 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol.

  • Denaturing Polyacrylamide Gel (e.g., 15-20%)

  • TBE Buffer (Tris-borate-EDTA)

2. Procedure:

  • Primer Labeling (if using 32P):

    • In a microcentrifuge tube, combine the primer (e.g., 10 pmol), 10x T4 Polynucleotide Kinase (PNK) buffer, [γ-32P]ATP, and T4 PNK.

    • Incubate at 37°C for 30-60 minutes.

    • Purify the labeled primer using a spin column to remove unincorporated ATP.

  • Primer-Template Annealing:

    • In a reaction tube, mix the labeled primer and the template DNA in a 1:1.5 molar ratio in 1x polymerase reaction buffer.

    • Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate annealing.

  • Primer Extension Reaction:

    • Prepare reaction mixtures in separate tubes. A typical 20 µL reaction would include:

      • Annealed primer/template complex (e.g., 100 nM final concentration).

      • 1x Polymerase Reaction Buffer.

      • DNA Polymerase (e.g., 0.1 units/µL).

      • dNTPs:

        • Control Reaction: Add the next correct natural dNTP (e.g., dGTP if the template base is C) at a final concentration of 100 µM.

        • Test Reaction: Add d(7-deaza-2-SH-I)TP at various concentrations (e.g., 10 µM, 50 µM, 100 µM).

    • Incubate the reactions at the optimal temperature for the polymerase (e.g., 37°C for Klenow, 72°C for Taq) for a set time (e.g., 10-30 minutes).

  • Reaction Quenching and Analysis:

    • Stop the reactions by adding an equal volume of Stop/Loading Buffer.

    • Denature the samples by heating at 95°C for 5 minutes.

    • Load the samples onto a denaturing polyacrylamide gel.

    • Run the gel until the dyes have migrated sufficiently.

    • Visualize the results by autoradiography (for 32P) or fluorescence imaging.

3. Expected Results:

Successful incorporation will result in a band corresponding to the primer extended by one or more nucleotides. The intensity of the extended product band in the test reaction relative to the control provides a qualitative measure of incorporation efficiency.

Protocol 2: Steady-State Kinetic Analysis of Single Nucleotide Incorporation

This protocol allows for the determination of the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) for the incorporation of d(7-deaza-2-SH-I)TP.

1. Materials:

  • Same as Protocol 1, with the addition of a range of concentrations of the modified and natural nucleotides.

2. Procedure:

  • Enzyme and Substrate Titration:

    • Perform initial experiments to determine the optimal enzyme concentration and reaction time to ensure that the reaction is in the steady-state phase (i.e., less than 20% of the primer is extended).

  • Single Nucleotide Incorporation Reactions:

    • Set up a series of reactions as described in Protocol 1. For each nucleotide (control and modified), vary the concentration over a wide range (e.g., 0.1 to 500 µM).

    • Incubate each reaction for a fixed, short time determined in the initial titration (e.g., 1-5 minutes).

    • Quench the reactions and analyze the products by denaturing PAGE.

  • Data Analysis:

    • Quantify the intensity of the unextended primer and the extended product bands for each reaction.

    • Calculate the initial velocity (V0) of the reaction at each substrate concentration (as pmol of product formed per unit time).

    • Plot the initial velocity (V0) against the nucleotide concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Km and Vmax: V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])

    • Calculate kcat from Vmax and the enzyme concentration ([E]): k_cat = V_max / [E]

    • The incorporation efficiency is then calculated as kcat/Km.

Visualization of Workflows and Concepts

Experimental_Workflow_Primer_Extension cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 5'-Label Primer (e.g., 32P or Fluorescent Dye) p2 Anneal Labeled Primer to DNA Template p1->p2 r1 Incubate with DNA Polymerase p2->r1 r2 Add dNTPs (Natural or Modified) r1->r2 a1 Quench Reaction r2->a1 a2 Denaturing PAGE a1->a2 a3 Visualize Bands (Autoradiography/Fluorescence) a2->a3

Steady_State_Kinetics_Logic cluster_experiment Experimental Steps cluster_analysis Data Analysis e1 Vary [dNTP] e2 Measure Initial Velocity (V₀) for each [dNTP] e1->e2 d1 Plot V₀ vs. [dNTP] e2->d1 d2 Fit to Michaelis-Menten Equation d1->d2 d3 Determine Km and Vmax d2->d3 d4 Calculate kcat and kcat/Km d3->d4

Polymerase_Incorporation_Cycle E_DNA E + DNA (Binary Complex) E_DNA_dNTP E-DNA-dNTP (Ternary Complex) E_DNA->E_DNA_dNTP + dNTP E_DNA_dNTP->E_DNA - dNTP E_DNA_P E-DNA(n+1)-PPi E_DNA_dNTP->E_DNA_P k_cat (Chemistry) E_DNA_n1 E + DNA(n+1) E_DNA_P->E_DNA_n1 - PPi

Troubleshooting & Optimization

Technical Support Center: Troubleshooting PCR with 7-Deaza-Purine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "7-Deaza-2-mercaptohypoxanthine": While your query specified "this compound," our comprehensive search of scientific literature did not yield specific data regarding its use in PCR troubleshooting. However, the closely related analog, 7-deaza-2'-deoxyguanosine (7-deaza-dGTP) , is extensively documented as a solution for failed PCR, particularly with GC-rich templates.[1][2][3] The underlying principle of action—reducing secondary structure formation by eliminating the N-7 atom in the purine (B94841) ring—is the same.[1][4] Therefore, this guide provides detailed troubleshooting advice based on the established use of 7-deaza-dGTP and other 7-deaza purine analogs, which should be directly applicable to your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my PCR failing when amplifying a GC-rich template?

High GC content in DNA templates leads to the formation of stable secondary structures, such as hairpin loops, which can block the DNA polymerase and prevent efficient amplification.[2][5] This results in low or no PCR product.

Q2: How do 7-deaza-purine analogs like 7-deaza-dGTP help in PCR?

7-deaza-dGTP is a guanine (B1146940) analog that lacks the nitrogen atom at position 7 of the purine ring.[1] This modification reduces the stability of Hoogsteen base pairing, thereby preventing the formation of strong secondary structures in GC-rich regions.[1][6] This allows the DNA polymerase to proceed through these difficult templates, leading to successful amplification.

Q3: Can I completely replace dGTP with 7-deaza-dGTP in my PCR mix?

While some studies have shown that 7-deaza-dGTP can fully replace dGTP, it is generally recommended to use a mixture of both.[1][7] A common and effective ratio is 3 parts 7-deaza-dGTP to 1 part dGTP.[1][8]

Q4: Will using 7-deaza-dGTP affect downstream applications like sequencing?

On the contrary, incorporating 7-deaza-dGTP during PCR can improve the quality of subsequent sequencing reactions, especially for GC-rich templates, by reducing band compressions and premature termination of the sequencing polymerase.[2][3]

Detailed Troubleshooting Guide

Problem 1: No PCR product is visible on the gel.

  • Possible Cause: The concentration of the 7-deaza analog is not optimal, or the DNA polymerase is not compatible.

  • Solution:

    • Optimize the 7-deaza-dGTP:dGTP ratio. Start with a 3:1 ratio and titrate if necessary.[1][8]

    • Ensure polymerase compatibility. While standard Taq polymerase can incorporate 7-deaza-dGTP, some high-fidelity polymerases might have reduced efficiency.[7] Consult the manufacturer's guidelines for your specific polymerase.

    • Increase the initial denaturation time. A longer initial denaturation step (e.g., 5-10 minutes at 95°C) can help to fully melt the GC-rich template.[5]

    • Consider a "hot start" formulation. Using a hot-start version of 7-deaza-dGTP can improve specificity and yield by preventing primer extension at lower temperatures.[5]

Problem 2: A smear or multiple non-specific bands are observed on the gel.

  • Possible Cause: The annealing temperature is too low, or the primer design is not optimal for use with 7-deaza analogs.

  • Solution:

    • Increase the annealing temperature. The incorporation of 7-deaza-dGTP can sometimes alter the melting temperature (Tm) of the DNA. Incrementally increase the annealing temperature to enhance specificity.

    • Review primer design. Ensure primers are specific to the target sequence and do not have significant self-complementarity that could lead to primer-dimers.[8]

    • Reduce the number of PCR cycles. Excessive cycling can lead to the accumulation of non-specific products.

    • Try a "touchdown PCR" protocol. This involves starting with a high annealing temperature and gradually decreasing it in subsequent cycles, which can improve specificity.

Problem 3: The yield of the PCR product is low.

  • Possible Cause: The concentration of magnesium chloride (MgCl₂) is not optimal, or other reaction components are inhibitory.

  • Solution:

    • Optimize MgCl₂ concentration. dNTPs, including 7-deaza-dGTP, chelate Mg²⁺ ions. You may need to increase the MgCl₂ concentration. Titrate the MgCl₂ concentration in a range of 1.5 to 3.5 mM.

    • Consider adding PCR enhancers. For particularly challenging templates, the combination of 7-deaza-dGTP with other additives like betaine (B1666868) or DMSO can further improve amplification.[4]

    • Check the purity of your template DNA. Impurities in the DNA template can inhibit PCR. Re-purify your template if necessary.[2]

Quantitative Data Summary

ParameterRecommended Value/RangeNotes
7-deaza-dGTP:dGTP Ratio 3:1A good starting point for most applications.[1][8]
Final concentration of each dNTP 200 µMThis includes the combined concentration of dGTP and 7-deaza-dGTP.
MgCl₂ Concentration 1.5 - 3.5 mMOptimization is often necessary.
Primer Concentration 0.1 - 0.5 µM
Template DNA 1 - 100 ngDependent on the source and complexity of the DNA.

Experimental Protocol: PCR with 7-Deaza-dGTP

This protocol is a general guideline and may require optimization for your specific target and polymerase.

  • Prepare the Reaction Mix: For a 25 µL reaction, combine the following components on ice:

    • 5 µL of 10x PCR Buffer

    • 1 µL of 10 mM dNTP mix (containing dATP, dCTP, dTTP, and a 3:1 ratio of 7-deaza-dGTP to dGTP)

    • 1.5 µL of 50 mM MgCl₂ (for a final concentration of 3 mM; adjust as needed)

    • 1 µL of 10 µM Forward Primer

    • 1 µL of 10 µM Reverse Primer

    • 1 µL of Template DNA (1-100 ng)

    • 0.25 µL of Taq DNA Polymerase (5 U/µL)

    • Nuclease-free water to a final volume of 25 µL

  • Thermal Cycling:

    • Initial Denaturation: 95°C for 5 minutes

    • 30-35 Cycles:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-65°C for 30 seconds (optimize as needed)

      • Extension: 72°C for 1 minute per kb of product length

    • Final Extension: 72°C for 5 minutes

    • Hold: 4°C

  • Analysis: Analyze the PCR products by agarose (B213101) gel electrophoresis.

Visualizations

Troubleshooting_Workflow Troubleshooting Failed PCR with 7-Deaza Analogs start Start: Failed PCR (No product, low yield, or non-specific bands) check_reagents Check Reagents & Setup (Primers, dNTPs, Polymerase, Template) start->check_reagents check_reagents->start Error in setup optimize_ratio Optimize 7-deaza-dGTP:dGTP Ratio (Start with 3:1) check_reagents->optimize_ratio Reagents OK optimize_annealing Optimize Annealing Temperature (Increase in 2°C increments) optimize_ratio->optimize_annealing No improvement success Successful Amplification optimize_ratio->success Improved optimize_mgcl2 Optimize MgCl2 Concentration (Titrate 1.5-3.5 mM) optimize_annealing->optimize_mgcl2 Still non-specific optimize_annealing->success Specific product add_enhancers Add PCR Enhancers (Betaine, DMSO) optimize_mgcl2->add_enhancers Low yield optimize_mgcl2->success Yield improved add_enhancers->success Success redesign_primers Redesign Primers add_enhancers->redesign_primers Still failing redesign_primers->start

Caption: A workflow for troubleshooting failed PCR experiments using 7-deaza analogs.

Mechanism_of_Action Mechanism of 7-Deaza-dGTP in Overcoming GC-Rich PCR Inhibition cluster_0 Standard dGTP cluster_1 With 7-Deaza-dGTP dGTP Guanine (dGTP) (Contains N7 atom) hoogsteen Hoogsteen Base Pairing dGTP->hoogsteen secondary_structure Stable Secondary Structures (e.g., Hairpins) hoogsteen->secondary_structure polymerase_stall DNA Polymerase Stalls secondary_structure->polymerase_stall pcr_failure PCR Amplification Fails polymerase_stall->pcr_failure deaza_dGTP 7-Deaza-Guanine (Lacks N7 atom) reduced_hoogsteen Reduced Hoogsteen Pairing deaza_dGTP->reduced_hoogsteen destabilized_ss Destabilized Secondary Structures reduced_hoogsteen->destabilized_ss polymerase_proceeds DNA Polymerase Proceeds destabilized_ss->polymerase_proceeds pcr_success Successful PCR Amplification polymerase_proceeds->pcr_success

Caption: How 7-deaza-dGTP facilitates PCR of GC-rich templates.

References

preventing primer-dimer formation with "7-Deaza-2-mercaptohypoxanthine"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using guanine (B1146940) analogues to prevent PCR artifacts, with a focus on issues related to GC-rich templates that can contribute to primer-dimer formation. While the query specified "7-Deaza-2-mercaptohypoxanthine," the commonly used and extensively documented PCR additive for such applications is 7-deaza-2'-deoxyguanosine (7-deaza-dGTP) . This guide will focus on the use of 7-deaza-dGTP.

Frequently Asked Questions (FAQs)

Q1: What is 7-deaza-dGTP and how does it work in PCR?

7-deaza-2'-deoxyguanosine (7-deaza-dGTP) is an analogue of deoxyguanosine triphosphate (dGTP). It is primarily used in PCR to improve the amplification of DNA sequences with high guanine-cytosine (GC) content.[1][2][3] The nitrogen atom at position 7 of the guanine base is replaced by a carbon atom. This modification prevents the formation of Hoogsteen base pairing, which can lead to the formation of stable secondary structures (like hairpins and G-quadruplexes) in GC-rich regions of DNA.[1][4] By reducing these secondary structures, 7-deaza-dGTP allows the DNA polymerase to proceed more efficiently along the template strand, leading to improved yield and specificity of the desired PCR product.[1][3]

Q2: How can 7-deaza-dGTP help with primer-dimer formation?

While 7-deaza-dGTP does not directly inhibit the enzymatic reaction that forms primer-dimers, it can indirectly reduce their formation in specific situations. Primer-dimers are more likely to form when primers have complementary sequences, especially at their 3' ends, or when they have high GC content, leading to self-annealing.[5][6] In cases where primers are designed for GC-rich target regions and consequently have high GC content themselves, they can form stable secondary structures that are prone to creating primer-dimers. By incorporating 7-deaza-dGTP, the stability of these GC-rich primer secondary structures is reduced, making it more likely for the primers to anneal to the target template DNA rather than to each other.

Q3: When should I consider using 7-deaza-dGTP in my PCR?

You should consider using 7-deaza-dGTP when you encounter the following issues, particularly with templates known or suspected to be GC-rich:

  • Low or no PCR product yield: This can occur if the polymerase is blocked by strong secondary structures in the template DNA.[2][7]

  • Non-specific bands: Secondary structures can lead to mispriming and the amplification of incorrect products.[3]

  • Smeared bands on an agarose (B213101) gel: This can indicate that the polymerase is stalling and dissociating at multiple points along a difficult template.

  • Difficulty in sequencing PCR products: The same secondary structures that inhibit PCR can also terminate the sequencing reaction prematurely.[2][7]

Troubleshooting Guides

Problem: Low or No Amplification of a GC-Rich Target

If you are experiencing low or no yield of your desired PCR product and you suspect the target is GC-rich, follow this troubleshooting workflow.

cluster_0 Troubleshooting Low/No Yield with GC-Rich Templates start Low or No PCR Product check_gc Is the template GC-rich (>60%)? start->check_gc optimize_pcr Optimize standard PCR conditions (Annealing temp, MgCl2, primers) check_gc->optimize_pcr No add_7_deaza Add 7-deaza-dGTP to the reaction mix check_gc->add_7_deaza Yes fail Amplification still fails optimize_pcr->fail hot_start Use a Hot Start Taq Polymerase add_7_deaza->hot_start combine_additives Combine 7-deaza-dGTP with other additives (e.g., DMSO, Betaine) redesign_primers Redesign primers to avoid GC-rich regions if possible combine_additives->redesign_primers If still failing success Successful Amplification combine_additives->success hot_start->combine_additives redesign_primers->fail

Caption: Troubleshooting workflow for low PCR yield with GC-rich templates.

Problem: Persistent Primer-Dimer Formation with GC-Rich Primers

If you observe significant primer-dimer formation and your primers have a high GC content, consider the following steps:

  • Optimize Primer Concentration: Reduce the primer concentration in increments. High primer concentrations can favor the formation of primer-dimers.[5][8]

  • Increase Annealing Temperature: Gradually increase the annealing temperature to enhance the specificity of primer binding to the template.

  • Incorporate 7-deaza-dGTP: If the primers themselves are forming stable secondary structures due to high GC content, adding 7-deaza-dGTP can destabilize these structures and reduce primer-dimer formation.

  • Use a Hot-Start Polymerase: Hot-start polymerases prevent primer extension at lower temperatures where non-specific binding and primer-dimer formation are more likely to occur.[3]

Experimental Protocols & Data

Using 7-deaza-dGTP in PCR

A common approach is to substitute a portion of the dGTP with 7-deaza-dGTP. A complete replacement is often not necessary and can sometimes inhibit the reaction.

Table 1: Recommended Concentrations of 7-deaza-dGTP

ParameterRecommendationRationale
7-deaza-dGTP:dGTP Ratio 3:1This ratio is often effective at disrupting secondary structures without significantly inhibiting the polymerase.[1]
Total dNTP Concentration 200 µM eachMaintain the standard total dNTP concentration. For a 3:1 ratio, this would be 150 µM 7-deaza-dGTP and 50 µM dGTP.

Protocol for a Standard 50 µL PCR with 7-deaza-dGTP:

  • Prepare the Reaction Mix: In a sterile microcentrifuge tube, combine the following components on ice:

    • 5 µL of 10x PCR Buffer

    • 1 µL of 10 mM dNTP mix (containing dATP, dCTP, dTTP at 10 mM each, and a 3:1 mixture of 7-deaza-dGTP:dGTP to a final combined concentration of 10 mM)

    • 1 µL of 10 µM Forward Primer

    • 1 µL of 10 µM Reverse Primer

    • X µL of Template DNA (1-100 ng)

    • 0.5 µL of Taq DNA Polymerase (5 U/µL)

    • Nuclease-free water to a final volume of 50 µL

  • Thermal Cycling:

    • Initial Denaturation: 95°C for 3 minutes

    • 30-35 Cycles:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-65°C for 30 seconds (optimize as needed)

      • Extension: 72°C for 1 minute per kb of product length

    • Final Extension: 72°C for 5-10 minutes

    • Hold: 4°C

Combining 7-deaza-dGTP with Other PCR Additives

For particularly challenging templates, combining 7-deaza-dGTP with other additives like DMSO and betaine (B1666868) can be highly effective.[9]

Table 2: Combination of Additives for GC-Rich PCR

AdditiveFinal ConcentrationPurpose
7-deaza-dGTP 50-75 µM (in a mix with dGTP)Reduces secondary structures.
Betaine 1.0 - 1.5 MIsostabilizes DNA by equalizing the melting temperatures of GC and AT base pairs.
DMSO 3 - 5% (v/v)A solvent that helps to denature DNA.

Note: When using additives like DMSO, you may need to lower the annealing temperature of your PCR protocol.

Mechanism Visualization

The following diagram illustrates how 7-deaza-dGTP disrupts the formation of Hoogsteen base pairs that contribute to secondary structures in DNA.

cluster_1 Mechanism of 7-deaza-dGTP cluster_guanine Standard Guanine cluster_7deaza 7-deaza-Guanine Guanine Guanine N7 Nitrogen at position 7 Guanine->N7 Hoogsteen Hoogsteen H-bond formation N7->Hoogsteen Secondary Stable Secondary Structures (e.g., G-quadruplex) Hoogsteen->Secondary ReducedSecondary Reduced Secondary Structures DeazaG 7-deaza-Guanine C7 Carbon at position 7 DeazaG->C7 NoHoogsteen No Hoogsteen H-bond C7->NoHoogsteen NoHoogsteen->ReducedSecondary

Caption: How 7-deaza-dGTP reduces DNA secondary structures.

References

degradation pathways of "7-Deaza-2-mercaptohypoxanthine" under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Deaza-2-mercaptohypoxanthine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound has turned yellow and/or is showing a loss of potency. What is the likely cause?

A1: The most probable cause of solution discoloration and loss of potency is the oxidation of the 2-mercapto (-SH) group. Similar to other thiopurines like 6-mercaptopurine (B1684380), the thiol group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain metal ions. This can lead to the formation of disulfide-bridged dimers or further oxidized species such as sulfinates and sulfonates.[1][2]

Troubleshooting:

  • Work under inert atmosphere: When preparing and handling solutions, especially for long-term storage or sensitive applications, it is advisable to use degassed solvents and work under an inert atmosphere (e.g., nitrogen or argon).

  • Use of antioxidants: The addition of a small amount of a reducing agent, such as dithiothreitol (B142953) (DTT), to the solution can help to prevent oxidation. However, the compatibility of the antioxidant with your specific experimental setup should be verified.

  • Solvent choice: While soluble in aqueous alkali and DMF, the stability in these solvents over time should be empirically determined. Buffers should be chosen carefully, as some buffer components can promote oxidation.

  • Storage: Store solutions frozen at -20°C or below and protected from light.[3]

Q2: I am observing unexpected peaks in my HPLC analysis after my experiment. What could these be?

A2: Unexpected peaks are likely degradation products. Based on the degradation pathways of analogous compounds like 6-mercaptopurine, potential degradation products of this compound could include:

  • Oxidation Products: The primary degradation pathway is likely the oxidation of the thiol group. This can result in the formation of a disulfide dimer, 7-deazapurine-2-sulfinic acid, and subsequently 7-deazapurine-2-sulfonic acid.[1][2]

  • Desulfurization Products: In some instances, a minor product could be the corresponding desulfurized analog, 7-deazahypoxanthine, although this is generally less common.

  • Hydrolysis Products: Depending on the pH and temperature conditions, hydrolysis of the purine (B94841) ring could occur, though the 7-deazapurine core is generally more stable than the purine ring to acid-catalyzed depurination.

To identify these peaks, it is recommended to perform forced degradation studies (see Q3) and use techniques like LC-MS to determine the mass of the unknown peaks and aid in their structural elucidation.

Q3: How can I perform a forced degradation study to understand the stability of this compound?

A3: Forced degradation studies, also known as stress testing, are essential to identify potential degradation products and establish the intrinsic stability of a compound. These studies involve subjecting the compound to conditions more severe than accelerated stability testing.[4][5][6] A typical forced degradation study would include the following conditions:

  • Acid Hydrolysis: Treat the compound with 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Treat the compound with 0.1 M NaOH at room temperature and elevated temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Expose the compound to a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for an extended period.

  • Photodegradation: Expose a solution of the compound to UV and visible light, as per ICH Q1B guidelines. A control sample should be kept in the dark.

Samples should be analyzed by a stability-indicating HPLC method at various time points to track the formation of degradants.

Experimental Protocols

Protocol: General Stability Assessment of this compound in Solution
  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 0.1 M NaOH or DMF) at a known concentration.

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 4, 7, 9).

  • Incubation: Dilute the stock solution into each buffer to a final concentration suitable for analysis. Aliquot the solutions into separate vials for each time point and condition.

  • Storage Conditions: Store the vials under different conditions:

    • Refrigerated (2-8°C)

    • Room temperature (~25°C)

    • Elevated temperature (e.g., 40°C)

    • Protected from light and exposed to light.

  • Time Points: Collect samples at initial time (t=0) and at subsequent time points (e.g., 2, 4, 8, 24, 48 hours and longer for long-term stability).

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method with a UV detector. The wavelength should be set to the λmax of this compound.

  • Data Evaluation: Calculate the percentage of the parent compound remaining and quantify the formation of any degradation products relative to the initial time point.

Protocol: HPLC Method for Stability Indicating Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at the λmax of the parent compound.

  • Injection Volume: 10 µL.

Note: This is a general method and may require optimization for specific applications and to achieve baseline separation of all degradation products.

Data Presentation

Table 1: Hypothetical Stability Data for this compound in Aqueous Buffer (pH 7.4) at 40°C

Time (hours)Parent Compound (%)Degradant 1 (%)Degradant 2 (%)
0100.00.00.0
895.23.51.3
2488.78.13.2
4879.115.65.3

Table 2: Summary of Forced Degradation Studies of this compound

Stress ConditionTimeParent Compound Degraded (%)Major Degradants
0.1 M HCl, 60°C24h< 5%None significant
0.1 M NaOH, 60°C24h~15%Degradant A, Degradant B
3% H₂O₂, RT8h~40%Oxidized Product 1, Oxidized Product 2
Thermal (80°C, solid)72h< 2%None significant
Photolytic (ICH Q1B)24h~25%Photo-oxidized Product 1

Visualizations

Degradation_Pathway parent This compound sulfinate 7-Deaza-2-purinesulfinate parent->sulfinate Oxidation (e.g., H₂O₂, light) sulfonate 7-Deaza-2-purinesulfonate sulfinate->sulfonate Further Oxidation

Caption: Inferred oxidative degradation pathway of this compound.

Experimental_Workflow cluster_stress Forced Degradation Conditions acid Acid Hydrolysis sampling Sample at Various Time Points acid->sampling base Base Hydrolysis base->sampling oxidation Oxidation (H₂O₂) oxidation->sampling thermal Thermal Stress thermal->sampling photo Photostability photo->sampling start Prepare Stock Solution of This compound stress_exposure Expose to Stress Conditions start->stress_exposure analysis HPLC / LC-MS Analysis sampling->analysis evaluation Evaluate Degradation Profile & Identify Degradants analysis->evaluation conclusion Determine Stability & Pathways evaluation->conclusion

Caption: General workflow for a forced degradation study.

References

side reactions during the synthesis of "7-Deaza-2-mercaptohypoxanthine" modified DNA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of oligonucleotides containing the 7-deaza-2-mercaptohypoxanthine modification. Given the unique reactivity of the 2-mercapto (thiol) group, special precautions are necessary to prevent side reactions, particularly oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when synthesizing DNA with a this compound modification?

The main challenges stem from the nucleophilic and easily oxidizable nature of the 2-mercapto group (-SH). The primary side reaction is the formation of a disulfide bond (-S-S-) between two modified oligonucleotides, leading to dimerization.[][2][3] This requires careful selection of a thiol protecting group for the phosphoramidite (B1245037) monomer and specific, reductive conditions during deprotection and handling.[2][4]

Q2: Which protecting group should I use for the 2-mercapto group on the phosphoramidite monomer?

The choice of protecting group is critical. It must be stable throughout the standard phosphoramidite synthesis cycle (acidic detritylation, coupling, capping, oxidation) but removable under conditions that do not damage the DNA. Common options for thiol protection include:

  • S-Trityl (Tr): A common choice, though its removal requires treatment with silver nitrate (B79036) followed by a dithiothreitol (B142953) (DTT) wash, which adds steps to the deprotection protocol.[2][5]

  • Disulfide-based linkers (e.g., -S-S-R): These are popular as they can be cleaved reductively during the final deprotection step. For example, a hexyl-disulfide modifier is cleaved with DTT.[2][5]

  • tert-butylsulfanyl (tBuS): This group is stable during synthesis and can be removed with reducing agents like DTT or Tris(2-carboxyethyl)phosphine (TCEP) during final deprotection.[6]

Q3: Can I use the standard iodine (I₂) solution for the oxidation step?

Standard iodine oxidation is generally compatible with most thiol protecting groups like S-Trityl or disulfide linkers. However, aggressive or prolonged oxidation can potentially lead to some side reactions. For particularly sensitive modifications, alternative, milder oxidants can be considered, though this may require optimization of the synthesis cycle. For oligonucleotides containing 2-thio-pyrimidines, t-butyl hydroperoxide has been used as a milder alternative to iodine.[7]

Q4: How do I prevent the formation of disulfide-linked dimers after synthesis?

Dimerization occurs when the deprotected thiol groups are exposed to air (oxygen). To prevent this:

  • Reductive Deprotection: Always include a reducing agent like DTT (dithiothreitol) or TCEP (Tris(2-carboxyethyl)phosphine) in your final cleavage and deprotection solution.[2][4]

  • Storage: Store the purified thiol-modified oligonucleotide in a buffered solution containing a low concentration of DTT (e.g., 10 mM) or TCEP.[2][4]

  • Inert Atmosphere: Handle the deprotected oligo under an inert atmosphere (e.g., argon) whenever possible, especially when preparing samples for conjugation.[2]

Q5: My mass spectrometry results show a peak at [Expected Mass + 76]. What is this?

A mass addition of ~76 Da often corresponds to the formation of a cysteinyl adduct on the sulfur atom. This can happen if the deprotection solution becomes contaminated or if certain capping reagents are used. Ensure high-purity reagents and fresh deprotection solutions.

Troubleshooting Guide

Issue 1: Low Coupling Efficiency of the this compound Phosphoramidite
  • Possible Cause A: Phosphoramidite Quality: The phosphoramidite may have degraded due to moisture or oxidation.

    • Solution: Use fresh, high-quality phosphoramidite. Dissolve it in anhydrous acetonitrile (B52724) immediately before loading it onto the synthesizer. Ensure all synthesizer reagents, especially acetonitrile, have a very low water content.[8]

  • Possible Cause B: Steric Hindrance: The modified base may be sterically bulky, slowing down the coupling reaction.

    • Solution: Increase the coupling time for the modified phosphoramidite (e.g., from 30 seconds to 120-300 seconds). You may also consider using a more potent activator, such as DCI (4,5-dicyanoimidazole).

Issue 2: Unexpected Peaks in Mass Spectrometry Analysis
  • Observation A: Peak at [2 x Expected Mass - 2 Da]

    • Probable Cause: Disulfide-linked dimer formation. This is the most common side reaction where two oligonucleotides have linked via their 2-mercapto groups.[]

    • Solution: Re-treat the sample with a fresh solution of DTT or TCEP to reduce the disulfide bond. Ensure all future buffers for storage and analysis contain a reducing agent.[4]

  • Observation B: Peak at [Expected Mass - 2 Da]

    • Probable Cause: Intramolecular disulfide bond formation if another thiol group is present in the sequence.

    • Solution: Treat with DTT or TCEP.

  • Observation C: Peak at [Expected Mass + 16 Da] or [Expected Mass + 32 Da]

    • Probable Cause: Oxidation of the thiol group to a sulfinic acid (-SO₂H) or sulfonic acid (-SO₃H).

    • Solution: This is generally irreversible. To prevent this, avoid exposure to strong oxidants and minimize exposure to air. Use degassed buffers for purification and analysis.

  • Observation D: Broad or multiple peaks around the expected mass.

    • Probable Cause: Desulfurization. The thiol group may be lost during deprotection, particularly with harsh basic conditions (e.g., prolonged heating in AMA), replacing the sulfur with an oxygen.[7]

    • Solution: Use milder deprotection conditions. For base-sensitive modifications, a mixture of potassium carbonate in methanol (B129727) or t-butylamine/methanol/water can be effective.[9][10]

Data Presentation: Common Side Products

The following table summarizes potential side products and their expected mass changes, which can aid in the interpretation of mass spectrometry data.

Side Reaction/ProductMass Change (Da)Probable CausePrevention / Solution
Disulfide Dimer (2 x M) - 2Oxidation of free thiol groups in air.Add reducing agent (DTT, TCEP) to deprotection and storage buffers.[4]
Sulfonic Acid + 32Over-oxidation during synthesis or handling.Use fresh, mild oxidizer; degas buffers; avoid prolonged air exposure.
Desulfurization - 16 (S replaced by O)Harsh deprotection conditions (e.g., high heat, strong base).Use milder deprotection reagents (e.g., K₂CO₃/MeOH).[9]
Cysteinyl Adduct + 76Contamination in reagents.Use high-purity, fresh reagents.

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis Cycle

This protocol assumes the use of a disulfide-based thiol protecting group on the this compound phosphoramidite.

  • Phosphoramidite Preparation: Dissolve the modified phosphoramidite in anhydrous acetonitrile to the standard concentration (e.g., 0.1 M) immediately prior to use.

  • Synthesis Cycle:

    • Deblocking (Detritylation): Treat with 3% trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).

    • Coupling: Deliver the this compound phosphoramidite and activator (e.g., 0.25 M DCI). Use an extended coupling time of 180 seconds.

    • Capping: Acetylate unreacted 5'-hydroxyl groups using standard capping reagents (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF).

    • Oxidation: Oxidize the phosphite (B83602) triester to a phosphate (B84403) triester using 0.02 M Iodine in THF/Water/Pyridine.

  • Repeat Cycle: Continue for the desired length of the oligonucleotide.

Protocol 2: Cleavage, Deprotection, and Reduction

This is a critical multi-step process to ensure the thiol group is deprotected and remains in its reduced state.

  • Prepare Reductive Deprotection Reagent: Prepare a fresh solution of concentrated ammonium (B1175870) hydroxide (B78521) containing 0.05 M DTT.[2]

  • Cleavage and Base Deprotection:

    • Transfer the CPG support with the synthesized oligonucleotide to a 2 mL screw-cap vial.

    • Add 1.5 mL of the reductive deprotection reagent.

    • Seal the vial tightly and heat at 55 °C for 16 hours.[2] This step cleaves the oligo from the support, removes the cyanoethyl phosphate protecting groups, and removes the protecting groups from the standard DNA bases.

  • Cool and Filter: Cool the vial to room temperature. Carefully draw the supernatant into a new tube, leaving the CPG support behind.

  • Disulfide Bond Reduction: The DTT in the solution simultaneously cleaves the disulfide protecting group on the 2-mercapto moiety, liberating the free thiol.

  • Purification:

    • Evaporate the ammonium hydroxide solution.

    • Resuspend the sample in a suitable buffer for purification (e.g., 0.1 M TEAA for RP-HPLC).

    • Crucially, after purification, the collected fractions containing the product should be treated with TCEP (to a final concentration of 5-10 mM) to ensure the thiol remains reduced before final analysis and storage.

  • Storage: Freeze the final product at -20 °C or -80 °C in a buffered solution containing 5-10 mM TCEP or DTT.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Automated Solid-Phase Synthesis cluster_deprotection Cleavage & Deprotection cluster_purification Purification & Storage start 1. Start with CPG Support deblock 2. Deblock (TCA) start->deblock couple 3. Couple Phosphoramidite (Extended Time) deblock->couple cap 4. Cap Unreacted Chains couple->cap oxidize 5. Oxidize (Iodine) cap->oxidize cycle Repeat n times oxidize->cycle cycle->deblock Next cycle cleave 6. Cleave & Deprotect (NH4OH + DTT, 55°C) cycle->cleave Synthesis Complete purify 7. Purify (e.g., RP-HPLC) cleave->purify reduce 8. Add TCEP to Fractions purify->reduce store 9. Analysis & Storage (-20°C in TCEP Buffer) reduce->store troubleshooting_flowchart start Analyze Crude Product by LC-MS peak_ok Main Peak at Expected Mass? start->peak_ok purify Proceed to Purification peak_ok->purify Yes check_mass Identify Unexpected Mass peak_ok->check_mass No dimer Mass = (2M - 2 Da)? check_mass->dimer plus16 Mass = (M + 16/32 Da)? check_mass->plus16 minus16 Mass = (M - 16 Da)? check_mass->minus16 dimer_sol Cause: Disulfide Dimer Solution: Re-treat with DTT/TCEP dimer->dimer_sol Yes plus16_sol Cause: Oxidation Action: Check reagents, degas buffers plus16->plus16_sol Yes minus16_sol Cause: Desulfurization Action: Use milder deprotection minus16->minus16_sol Yes

References

Technical Support Center: The Use of 7-Deazapurine Analogs with Taq Polymerase

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical support guide provides information on the general use of 7-deazapurine analogs in PCR with Taq polymerase. As of the latest literature review, there is no specific data available on the direct impact of "7-Deaza-2-mercaptohypoxanthine" on Taq polymerase fidelity. The information presented here is based on related compounds, primarily 7-deaza-2'-deoxyguanosine (B613789), and general principles of PCR with nucleotide analogs. Researchers should empirically validate the effects of any specific analog in their experimental system.

Frequently Asked Questions (FAQs)

Q1: What are 7-deazapurine analogs and why are they used in PCR?

7-deazapurine analogs are modified nucleotides in which the nitrogen at position 7 of the purine (B94841) ring is replaced by a carbon atom. The most commonly used analog in this class is 7-deaza-2'-deoxyguanosine (7-deaza-dGTP). These analogs are primarily used in PCR to amplify DNA templates with high Guanine-Cytosine (GC) content.[1] High GC content can lead to the formation of stable secondary structures, like hairpin loops, which can impede the progression of Taq polymerase and result in poor or no amplification.[2] By incorporating 7-deazapurine analogs, the potential for Hoogsteen base pairing, which contributes to these secondary structures, is reduced, thereby facilitating the amplification of these challenging templates.[1]

Q2: How do 7-deazapurine analogs affect Taq polymerase activity?

Taq polymerase can recognize and incorporate 7-deazapurine triphosphates during DNA synthesis. However, studies have shown that Taq polymerase may prefer the natural purine nucleotides.[3] For instance, while 7-deaza-dGTP can sometimes completely replace dGTP in a PCR reaction, other 7-deazapurine analogs like 7-deaza-dATP may require the presence of the corresponding natural nucleotide (dATP) to achieve efficient amplification.[3] The efficiency of incorporation can depend on the specific analog and the reaction conditions.

Q3: Is there a known impact of 7-deazapurine analogs on the fidelity of Taq polymerase?

The primary role of 7-deazapurine analogs like 7-deaza-dGTP is to improve the amplification of GC-rich sequences, and their effect on fidelity is not their main application. While some analogs have been shown to improve the fidelity of specialized TNA polymerases by preventing G-G mispairing, there is a lack of direct evidence from the reviewed literature detailing a significant and consistent impact, either positive or negative, on the fidelity of Taq polymerase.[4][5] Taq polymerase inherently lacks a 3' to 5' exonuclease (proofreading) activity, which is the primary determinant of its fidelity.[6] The fidelity of Taq polymerase is more significantly influenced by reaction conditions such as pH, Mg2+ concentration, and the balance of dNTPs.[7][8] Any potential effect on fidelity when using a 7-deazapurine analog would need to be empirically determined.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No PCR Product Suboptimal analog-to-dNTP ratio: Taq polymerase may have a lower affinity for the analog compared to the natural dNTP.Optimize the ratio of the 7-deazapurine analog to its corresponding natural dNTP. A common starting point for 7-deaza-dGTP is a 3:1 ratio with dGTP.[1][2]
Inhibitory concentration of the analog: High concentrations of nucleotide analogs can sometimes inhibit the polymerase.Perform a titration experiment to determine the optimal concentration of the analog.
Suboptimal Annealing Temperature: The incorporation of 7-deazapurine analogs can alter the melting temperature (Tm) of the DNA.Optimize the annealing temperature by running a gradient PCR.
Non-Specific PCR Products Low annealing temperature: The presence of the analog might necessitate a different optimal annealing temperature.Increase the annealing temperature in increments of 1-2°C. A temperature gradient is the most efficient way to find the optimal temperature.
High Mg2+ concentration: Magnesium concentration is critical for polymerase activity and fidelity. Too much can lead to non-specific amplification.Titrate the MgCl2 concentration in your reaction, typically in 0.2-0.5 mM increments.[8]
Errors in Sequencing Results Low fidelity of Taq polymerase: Taq polymerase has a known error rate, which can lead to mutations in the PCR product.If high fidelity is critical, consider using a high-fidelity polymerase with proofreading activity.[8] Reaction conditions can also be optimized to maximize Taq fidelity by reducing the number of cycles and decreasing Mg2+ concentration.[8]
Template Damage: Damaged DNA template can lead to incorporation errors by the polymerase.[9]Use fresh, high-quality template DNA. Avoid excessive UV exposure if excising bands from a gel.[8]

Quantitative Data on Taq Polymerase Fidelity

As specific quantitative data for the impact of "this compound" on Taq polymerase fidelity is not available, the following table provides a hypothetical illustration of how such data might be presented. This data is for demonstrative purposes only. The error rate of standard Taq polymerase can vary, but is often cited in the range of 1 x 10⁻⁴ to 2 x 10⁻⁵ errors per base per duplication.[6][10]

Condition Polymerase Target Gene (size) Number of Clones Sequenced Total Bases Sequenced Observed Mutations Calculated Error Rate (errors/base/duplication) Fidelity Relative to Standard Taq
Standard dNTPs TaqlacZ (1 kb)5050,000102.0 x 10⁻⁵1x
+ 7-Deazapurine Analog (Hypothetical) TaqlacZ (1 kb)5050,000122.4 x 10⁻⁵0.83x

Note: This table is a hypothetical representation to illustrate data presentation and does not reflect real experimental results for "this compound".

Experimental Protocols

Protocol: Assessing Taq Polymerase Fidelity using a Sanger Sequencing-Based Assay

This protocol is a common method for determining the error rate of a DNA polymerase.[11]

1. PCR Amplification of a Target Gene:

  • Reaction Setup: Prepare a master mix for the PCR reaction. For a 50 µL reaction, typical components are:

    • 10x PCR Buffer: 5 µL

    • dNTP mix (with or without the 7-deazapurine analog): 1 µL of 10 mM stock

    • Forward Primer: 1 µL of 10 µM stock

    • Reverse Primer: 1 µL of 10 µM stock

    • Template DNA (e.g., plasmid containing the lacZ gene): 10 ng

    • Taq DNA Polymerase: 0.5 µL (2.5 units)

    • Nuclease-free water: to 50 µL

  • Thermal Cycling:

    • Initial Denaturation: 95°C for 2 minutes

    • 25-30 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55°C for 30 seconds

      • Extension: 72°C for 1 minute/kb

    • Final Extension: 72°C for 5 minutes

2. Cloning of PCR Products:

  • Purify the PCR product using a standard PCR purification kit to remove primers, dNTPs, and polymerase.

  • Ligate the purified PCR product into a suitable cloning vector (e.g., pUC19) using a TA cloning or similar kit.

  • Transform the ligated plasmid into competent E. coli cells.

  • Plate the transformed cells on selective agar (B569324) plates (e.g., LB with ampicillin, IPTG, and X-Gal for blue-white screening).

3. Sequencing and Analysis:

  • Randomly select a statistically significant number of colonies (e.g., 30-50).

  • Culture each colony and isolate the plasmid DNA using a miniprep kit.

  • Sequence the inserted PCR product from each clone using Sanger sequencing.

  • Align the resulting sequences with the known reference sequence of the target gene.

  • Count the number of mutations (substitutions, insertions, deletions).

4. Calculation of Error Rate:

  • The error rate (ER) is calculated using the following formula: ER = m / (n x d) Where:

    • m = total number of mutations observed

    • n = total number of bases sequenced

    • d = number of effective template duplications (approximately equal to the number of PCR cycles)

Visualizations

experimental_workflow cluster_pcr 1. PCR Amplification cluster_cloning 2. Cloning cluster_analysis 3. Analysis cluster_calculation 4. Fidelity Calculation pcr_setup Set up PCR with Taq (Control vs. +Analog) thermal_cycling Perform Thermal Cycling pcr_setup->thermal_cycling purification Purify PCR Product thermal_cycling->purification ligation Ligate into Vector purification->ligation transformation Transform E. coli ligation->transformation plating Plate on Selective Media transformation->plating colony_selection Select Colonies plating->colony_selection plasmid_prep Isolate Plasmid DNA colony_selection->plasmid_prep sequencing Sanger Sequencing plasmid_prep->sequencing alignment Align to Reference sequencing->alignment error_rate Calculate Error Rate alignment->error_rate

References

Technical Support Center: Overcoming Sequencing Artifacts with 7-deaza-Purine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for utilizing 7-deaza-purine analogs to overcome sequencing artifacts, particularly in GC-rich regions.

Frequently Asked Questions (FAQs)

Q1: What are 7-deaza-purine analogs and why are they used in sequencing?

A1: 7-deaza-purine analogs, such as 7-deaza-2'-deoxyguanosine (B613789) (7-deaza-dGTP), are modified nucleotides used in PCR and sequencing reactions. They are primarily used to resolve sequencing artifacts caused by high GC content in DNA templates.[1][2][3] The substitution of the nitrogen at position 7 of the purine (B94841) ring with a carbon atom weakens non-canonical Hoogsteen base pairing, which can cause secondary structures like hairpins in GC-rich regions.[3] These secondary structures can inhibit DNA polymerase, leading to incomplete extension, premature termination, and "band compressions" in Sanger sequencing, or biased amplification and poor coverage in Next-Generation Sequencing (NGS).[1][3] By reducing the formation of these secondary structures, 7-deaza-purine analogs facilitate smoother polymerase progression, resulting in more accurate and complete sequencing data.[1][3]

Q2: I'm experiencing poor sequencing quality in a GC-rich region. How can 7-deaza-dGTP help?

A2: Poor sequencing quality in GC-rich regions, characterized by signal drop-offs, noisy data, or complete reaction failure, is often due to the formation of stable secondary structures that block the sequencing polymerase.[1][3] Incorporating 7-deaza-dGTP in the PCR amplification of your template prior to sequencing, or directly in the sequencing reaction itself, can significantly improve results.[3][4][5] The analog disrupts the formation of these secondary structures, allowing for full-length amplification and improved read-through by the polymerase.[1][3] This leads to cleaner sequencing traces, higher Phred quality scores, and longer, more accurate reads.[6]

Q3: What is the recommended concentration of 7-deaza-dGTP to use in my PCR reaction?

A3: A common recommendation is to substitute dGTP with 7-deaza-dGTP in a 3:1 ratio.[7][8] For example, in a standard PCR reaction with a final dNTP concentration of 200 µM each, you would use 150 µM of 7-deaza-dGTP and 50 µM of dGTP, while keeping the concentrations of dATP, dCTP, and dTTP at 200 µM. Some protocols suggest that a mixture of both 7-deaza-dGTP and dGTP is more efficient than complete replacement.[7] It is advisable to optimize this ratio for your specific template and polymerase.

Q4: Can I use any DNA polymerase with 7-deaza-dGTP?

A4: Many common DNA polymerases are compatible with 7-deaza-dGTP, including Taq polymerase and its variants, as well as proofreading enzymes like Pfu(exo-) and DeepVentR™ (exo-).[1][9][10] However, polymerase performance can vary. For particularly challenging GC-rich templates, using a polymerase supplied with a dedicated GC enhancer or buffer is recommended.[2] Some studies have shown that a simple substitution of the DNA polymerase can significantly improve the limit of detection for challenging targets when using 7-deaza-dGTP.[1] Always refer to the manufacturer's instructions for your specific polymerase regarding its compatibility with nucleotide analogs.

Q5: I used 7-deaza-dGTP, but my sequencing results are still poor. What should I do next?

A5: If you are still encountering issues after incorporating 7-deaza-dGTP, consider the following troubleshooting steps:

  • Optimize the 7-deaza-dGTP:dGTP ratio: The optimal ratio can be template-dependent. Try different ratios, such as 1:1 or complete replacement of dGTP.

  • Combine with other PCR additives: For extremely difficult templates, the combination of 7-deaza-dGTP with other PCR enhancers like betaine (B1666868) and DMSO can be powerful.[11]

  • Use a "Hot Start" formulation: A Hot Start version of 7-deaza-dGTP can improve specificity and yield by preventing primer extension at lower temperatures.[1][5][6]

  • Adjust cycling conditions: A "slowdown PCR" approach with varying annealing and extension temperatures may help with extremely GC-rich targets.[7]

  • Optimize Magnesium Concentration: The optimal MgCl2 concentration can vary when using nucleotide analogs. Consider optimizing the MgCl2 concentration in your reaction.[12]

  • Check your template quality and quantity: Ensure your starting DNA is of high quality and within the recommended concentration range for your sequencing platform.[13]

Q6: Will using 7-deaza-dGTP affect downstream applications?

A6: PCR products generated with 7-deaza-dGTP are generally compatible with downstream applications like Sanger sequencing and NGS.[4][5] However, it's important to be aware that the modification can affect interactions with some DNA-binding proteins and enzymes. For instance, DNA containing 7-deaza-dGTP may show resistance to certain restriction enzymes that have guanosine (B1672433) in their recognition motif.[7] This property can be exploited for novel applications like target enrichment in NGS.[9] Also, DNA containing 7-deaza-dGTP may not stain as well with ethidium (B1194527) bromide.[2]

Quantitative Data

Table 1: Impact of 7-deaza-dGTP on Sequencing Quality of GC-Rich Targets

Target Gene (GC%)Sequencing MethoddNTP MixAverage Phred ScoreObservable Improvement
B4GN4 (89.1%)Sanger DideoxyStandard dNTPs<20 (Low Quality)-
B4GN4 (89.1%)Sanger DideoxyStandard 7-deaza-dGTP Mix20-40 (Medium Quality)Improved base-calling and reduced background
B4GN4 (89.1%)Sanger DideoxyCleanAmp™ 7-deaza-dGTP Mix>40 (High Quality)Clean and robust product with accurate base-calling

Data summarized from product literature for CleanAmp™ Hot-Start 7-deaza-dGTP.[6]

Experimental Protocols

Protocol 1: PCR Amplification of GC-Rich Templates using 7-deaza-dGTP

This protocol provides a general guideline for setting up a PCR reaction to amplify a GC-rich DNA template using a partial substitution of dGTP with 7-deaza-dGTP.

Materials:

  • DNA template (1-100 ng)

  • Forward and reverse primers (10 µM each)

  • dNTP mix (10 mM each of dATP, dCTP, dTTP)

  • dGTP (10 mM)

  • 7-deaza-dGTP (10 mM)

  • DNA Polymerase (e.g., Taq polymerase) and corresponding 10X PCR buffer

  • Nuclease-free water

Procedure:

  • Prepare the dNTP/7-deaza-dGTP Mix:

    • For a final concentration of 200 µM for each nucleotide in the PCR reaction, prepare a working solution containing:

      • 2 µL of 10 mM dATP

      • 2 µL of 10 mM dCTP

      • 2 µL of 10 mM dTTP

      • 0.5 µL of 10 mM dGTP

      • 1.5 µL of 10 mM 7-deaza-dGTP

      • Adjust volume with nuclease-free water if necessary.

    • This creates a mix with a 3:1 ratio of 7-deaza-dGTP to dGTP.

  • Set up the PCR Reaction:

    • On ice, combine the following components in a PCR tube:

ComponentVolume (for 50 µL reaction)Final Concentration
10X PCR Buffer5 µL1X
dNTP/7-deaza-dGTP Mix1 µL (of 10mM equivalent mix)200 µM each
Forward Primer (10 µM)1 µL0.2 µM
Reverse Primer (10 µM)1 µL0.2 µM
DNA TemplateX µL1-100 ng
DNA Polymerase0.5 µL2.5 U
Nuclease-free waterto 50 µL-
  • Perform Thermal Cycling:

    • An example of a thermal cycling protocol is as follows:

StepTemperatureTimeCycles
Initial Denaturation95°C2-5 min1
Denaturation95°C30-60 sec30-35
Annealing55-68°C*30-60 sec
Extension72°C1 min/kb
Final Extension72°C5-10 min1
Hold4°C

*Annealing temperature should be optimized for your specific primers.

  • Analyze the PCR Product:

    • Run a portion of the PCR product on an agarose (B213101) gel to verify amplification of the correct size product. Note that DNA containing 7-deaza-dGTP may stain less efficiently with ethidium bromide.[2]

    • Purify the remaining PCR product for downstream sequencing.

Visualizations

experimental_workflow cluster_prep Template Preparation cluster_pcr PCR Amplification cluster_seq Sequencing & Analysis DNA_Extraction DNA Extraction & QC Decision GC-rich template? DNA_Extraction->Decision Input DNA Standard_PCR Standard PCR Sequencing Sanger or NGS Sequencing Standard_PCR->Sequencing GC_Rich_PCR GC-Rich PCR Protocol (with 7-deaza-dGTP) GC_Rich_PCR->Sequencing Decision->Standard_PCR No Decision->GC_Rich_PCR Yes Data_Analysis Data Analysis Sequencing->Data_Analysis

Caption: Workflow for sequencing with a decision point for using 7-deaza-dGTP.

troubleshooting_flow Start Poor Sequencing of GC-Rich Region Incorporate_7_deaza Incorporate 7-deaza-dGTP (e.g., 3:1 ratio with dGTP) Start->Incorporate_7_deaza Check_Results Sequencing results improved? Incorporate_7_deaza->Check_Results Optimize Optimize 7-deaza-dGTP:dGTP ratio Check_Results->Optimize No Success Successful Sequencing Check_Results->Success Yes Additives Combine with other additives (Betaine, DMSO) Optimize->Additives Hot_Start Use Hot-Start 7-deaza-dGTP Additives->Hot_Start Hot_Start->Success

Caption: Troubleshooting logic for poor sequencing of GC-rich templates.

References

Technical Support Center: Optimizing 7-Deaza-2-mercaptohypoxanthine Triphosphate in PCR

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the ratio of 7-Deaza-2-mercaptohypoxanthine triphosphate (7-deaza-S⁶-GTP, also commonly known as 7-deaza-dGTP) to dGTP in Polymerase Chain Reaction (PCR). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of substituting dGTP with 7-deaza-dGTP in a PCR reaction?

A1: 7-deaza-dGTP is a nucleotide analog used in PCR to amplify DNA templates with high GC content.[1][2][3][4] Guanine-rich sequences have a tendency to form secondary structures, such as hairpins and G-quadruplexes, which can impede the progression of DNA polymerase and lead to poor or no amplification.[1][2][4] The 7-deaza modification prevents the formation of Hoogsteen base pairing, which is involved in these secondary structures, thereby facilitating more efficient amplification of GC-rich regions.[5]

Q2: What is the recommended starting ratio of 7-deaza-dGTP to dGTP?

A2: A commonly recommended starting ratio is 3:1 of 7-deaza-dGTP to dGTP.[5] However, the optimal ratio can be template-dependent, and empirical optimization is often necessary. Other ratios, such as 60:40 (3:2) of 7-deaza-dGTP to dGTP, have also been shown to be effective, particularly in combination with subcycling protocols for templates with very high GC content (up to 90%).[1] It is advisable to test a range of ratios to determine the best condition for your specific application.

Q3: Can I completely replace dGTP with 7-deaza-dGTP?

A3: While some studies have shown that 7-deaza-dGTP can fully replace dGTP, it is generally recommended to use a mixture of both.[6] PCR reactions containing a mix of 7-deaza-dGTP and dGTP are often more efficient.[5] A complete substitution may lead to lower product yield in some cases.

Q4: Will using 7-deaza-dGTP affect downstream applications?

A4: Yes, there are some considerations for downstream applications. The incorporation of 7-deaza-dGTP can reduce the intensity of ethidium (B1194527) bromide staining.[7] Therefore, you may need to adjust your visualization methods. For sequencing applications, using PCR products containing 7-deaza-dGTP as templates can be advantageous as it helps to resolve band compressions in sequencing gels.[8][9][10] However, the altered mobility of the DNA may need to be taken into account.

Q5: Are there any special considerations for the DNA polymerase when using 7-deaza-dGTP?

A5: Most common thermostable DNA polymerases, such as Taq polymerase, can incorporate 7-deaza-dGTP.[9][10] However, it is always recommended to consult the manufacturer's guidelines for your specific polymerase to ensure compatibility with modified nucleotides. Some polymerases may exhibit different efficiencies of incorporation, which could influence the optimal ratio of 7-deaza-dGTP to dGTP.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No PCR Product Suboptimal 7-deaza-dGTP:dGTP ratio.Titrate the ratio of 7-deaza-dGTP to dGTP. Start with a 3:1 ratio and test other ratios such as 1:1 and 3:2.[1][5]
Formation of secondary structures in the template DNA.This is the primary reason for using 7-deaza-dGTP. Ensure you are using an appropriate ratio.[1][4]
Annealing temperature is not optimal.Optimize the annealing temperature. The presence of 7-deaza-dGTP can sometimes alter the melting temperature (Tm) of the DNA.
Issues with the DNA polymerase.Ensure your DNA polymerase is capable of efficiently incorporating modified nucleotides. Consider increasing the enzyme concentration.
Non-specific PCR Products Suboptimal primer design or annealing temperature.Redesign primers to be highly specific for the target sequence. Optimize the annealing temperature by performing a gradient PCR.
"Hot-start" PCR was not used.The use of a "hot-start" DNA polymerase or a hot-start version of 7-deaza-dGTP can significantly improve specificity by preventing non-specific amplification at lower temperatures.[3][4]
Difficulty Visualizing PCR Product Reduced ethidium bromide intercalation.7-deaza-dGTP can attenuate the signal from ethidium bromide.[7] Consider using a more sensitive DNA stain, such as SYBR Green, or increasing the amount of PCR product loaded on the gel.

Data Presentation

Table 1: Summary of Tested 7-deaza-dGTP:dGTP Ratios from Literature

7-deaza-dGTP:dGTP RatioGC Content of TemplateOutcomeReference
3:1High GC-contentRecommended starting ratio for efficient amplification.[5][5]
60:40 (3:2)10-90%Found to be the best condition for improving amplification of high GC (90%) content oligonucleotides when combined with subcycling.[1][1]
50:50 (1:1)High GC-contentTested as part of an optimization process.[1][1]
40:60 (2:3)High GC-contentTested as part of an optimization process.[1][1]

Experimental Protocols

Protocol 1: Standard PCR with 7-deaza-dGTP for GC-Rich Templates

This protocol is a general guideline and may require optimization for your specific template and target.

  • Reaction Setup:

    • Prepare a master mix on ice containing all components except the DNA template.

    • For a 25 µL reaction, a typical setup would be:

      • 10x PCR Buffer: 2.5 µL

      • dNTP mix (with optimized 7-deaza-dGTP:dGTP ratio, e.g., 3:1): to a final concentration of 200 µM each

      • Forward Primer (10 µM): 0.5 µL

      • Reverse Primer (10 µM): 0.5 µL

      • DNA Template (10-100 ng): 1 µL

      • Taq DNA Polymerase (5 U/µL): 0.25 µL

      • Nuclease-free water: to 25 µL

  • Thermal Cycling Conditions:

    • Initial Denaturation: 95°C for 2-5 minutes

    • 30-35 Cycles:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-65°C for 30 seconds (optimize based on primer Tm)

      • Extension: 72°C for 1 minute per kb of amplicon length

    • Final Extension: 72°C for 5-10 minutes

    • Hold: 4°C

Visualizations

PCR_Workflow_with_7_deaza_dGTP cluster_prep Reaction Preparation cluster_pcr PCR Amplification cluster_analysis Analysis MasterMix Prepare Master Mix (Buffer, Primers, dNTPs, 7-deaza-dGTP, Polymerase) AddTemplate Add DNA Template MasterMix->AddTemplate InitialDenaturation Initial Denaturation (e.g., 95°C) AddTemplate->InitialDenaturation Cycling Denaturation -> Annealing -> Extension (30-35 cycles) InitialDenaturation->Cycling FinalExtension Final Extension (e.g., 72°C) Cycling->FinalExtension Gel Agarose Gel Electrophoresis FinalExtension->Gel Sequencing Downstream Sequencing Gel->Sequencing

Caption: Workflow for PCR using 7-deaza-dGTP.

Troubleshooting_Logic cluster_success Successful Amplification cluster_failure Troubleshooting Path Start PCR Experiment with 7-deaza-dGTP CheckProduct Check for PCR Product on Gel Start->CheckProduct Success Proceed to Downstream Application CheckProduct->Success Strong, Specific Band OptimizeRatio Optimize 7-deaza-dGTP:dGTP Ratio CheckProduct->OptimizeRatio No or Low Product OptimizeAnnealing Optimize Annealing Temperature OptimizeRatio->OptimizeAnnealing CheckPolymerase Check Polymerase Compatibility and Concentration OptimizeAnnealing->CheckPolymerase RedesignPrimers Redesign Primers CheckPolymerase->RedesignPrimers RedesignPrimers->Start Re-run PCR

Caption: Logic diagram for troubleshooting PCR with 7-deaza-dGTP.

References

Technical Support Center: Purification of 7-Deaza-2-mercaptohypoxanthine Containing Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of oligonucleotides containing the 7-Deaza-2-mercaptohypoxanthine modification.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound modified oligonucleotides.

ProblemPossible Cause(s)Recommended Solution(s)
Low recovery of the target oligonucleotide after purification Incomplete elution from the purification matrix: The modified oligonucleotide may have strong interactions with the stationary phase.- For RP-HPLC: Increase the percentage of organic solvent (e.g., acetonitrile) in the elution buffer or use a stronger ion-pairing agent. - For SPE: Use a stronger elution solvent or increase the elution volume. - For PAGE: Ensure complete elution from the gel matrix by crushing the gel slice thoroughly and increasing the elution time or temperature.
Oxidation of the mercapto group: The thiol group is susceptible to oxidation, forming disulfides which can alter chromatographic behavior and lead to product loss.- Add a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to the purification buffers.[1] - Work under an inert atmosphere (e.g., argon or nitrogen) when possible. - Use freshly prepared, deoxygenated buffers.
Precipitation of the oligonucleotide: The oligonucleotide may precipitate during purification or concentration steps.- Adjust the pH of the buffers to ensure the oligonucleotide is fully soluble. - For hydrophobic oligonucleotides, the addition of a small amount of organic solvent to the aqueous buffers may help.
Co-elution of the target oligonucleotide with impurities Similar physicochemical properties of the full-length product and impurities (e.g., n-1mers): Truncated sequences, especially n-1 mers, can be difficult to separate from the full-length product.- For RP-HPLC: Optimize the gradient to achieve better resolution. A shallower gradient can improve the separation of closely eluting species.[2] - For Anion-Exchange HPLC: This method separates based on the number of phosphate (B84403) groups and can be effective at resolving different lengths.[3] - For PAGE: Use a higher percentage polyacrylamide gel for better resolution of shorter oligonucleotides.[3][4]
Incomplete deprotection of protecting groups: Residual protecting groups on the nucleobases or the thiol group will alter the properties of the oligonucleotide, leading to multiple peaks.- Ensure complete deprotection by following the recommended deprotection protocols for the specific protecting groups used in synthesis.[1] - Use mass spectrometry to confirm the complete removal of all protecting groups.
Broad or tailing peaks in HPLC chromatograms Secondary structure formation: The oligonucleotide may be forming secondary structures (e.g., hairpins, G-quadruplexes) that interact with the stationary phase in multiple conformations. The 7-deaza modification can sometimes promote such structures.- Increase the column temperature during HPLC to denature secondary structures.[5] - Add a denaturing agent, such as formamide (B127407) or urea (B33335), to the mobile phase (ensure compatibility with your column and system).
Interaction of the thiol group with the stationary phase: The free thiol group may interact with certain stationary phases.- Consider using a different stationary phase material. - Temporarily protecting the thiol group during purification may be an option in some cases.
Mass spectrometry analysis shows unexpected masses Incomplete deprotection: As mentioned above, this is a common cause of unexpected masses.- Review and optimize the deprotection step.
Oxidation of the mercapto group: Formation of disulfides (dimers) will result in a mass corresponding to twice the expected molecular weight.- Confirm the presence of dimers by running a sample with and without a reducing agent. - Optimize purification and storage conditions to minimize oxidation.
Adduct formation: The oligonucleotide may form adducts with salts or other small molecules from the purification buffers.- Desalt the purified oligonucleotide sample thoroughly before mass spectrometry analysis.[6] - Use volatile buffers, such as triethylammonium (B8662869) acetate (B1210297) (TEAA) or ammonium (B1175870) acetate, in the final purification step.[2]

Frequently Asked Questions (FAQs)

Q1: Which purification method is best for oligonucleotides containing this compound?

A1: The choice of purification method depends on the length of the oligonucleotide, the required purity, and the scale of the purification.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a versatile and widely used method for purifying modified oligonucleotides.[7] It separates based on hydrophobicity, and the 7-deaza and 2-mercapto modifications can alter the hydrophobicity of the oligonucleotide, often aiding in separation from unmodified failure sequences. It is particularly effective for shorter oligonucleotides (typically < 50 bases).[3]

  • Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC): This method separates oligonucleotides based on the number of negatively charged phosphate groups in the backbone.[3] It is excellent for separating full-length products from shorter, truncated sequences (n-1, n-2, etc.).

  • Polyacrylamide Gel Electrophoresis (PAGE): PAGE offers the highest resolution and is ideal for obtaining very high purity oligonucleotides, especially for longer sequences (>50 bases).[3][4] However, yields from PAGE can be lower compared to HPLC methods.[3]

  • Solid-Phase Extraction (SPE): SPE is a rapid purification method often used for desalting and removing major impurities. It can be a good initial clean-up step before a higher resolution method like HPLC.

For most applications requiring high purity, a combination of methods, such as an initial desalting by SPE followed by RP-HPLC or AEX-HPLC, is often recommended.

Q2: How can I prevent the oxidation of the 2-mercapto group during purification?

A2: The thiol group is prone to oxidation, leading to the formation of disulfide bonds. To prevent this, it is crucial to maintain a reducing environment.

  • Use of Reducing Agents: Add a reducing agent such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to all buffers used during purification and storage. TCEP is often preferred as it is more stable and less reactive with other components.

  • Degas Buffers: Use freshly prepared buffers that have been degassed to remove dissolved oxygen.

  • Inert Atmosphere: If possible, perform purification and sample handling steps under an inert atmosphere, such as nitrogen or argon.

Q3: What are the key considerations for the deprotection of oligonucleotides containing this compound?

A3: Complete deprotection is critical for successful purification and for the functionality of the oligonucleotide.

  • Thiol Protecting Group: The 2-mercapto group is typically protected during synthesis with a group like a disulfide or a trityl group. The specific deprotection conditions will depend on the protecting group used. Always refer to the manufacturer's instructions for the specific phosphoramidite (B1245037) used in the synthesis.

  • Base and Phosphate Protecting Groups: Ensure that the standard deprotection procedures for the nucleobases and the phosphate backbone are compatible with the thiol protecting group and the 7-deaza modification.

  • Confirmation of Deprotection: Use mass spectrometry to confirm the complete removal of all protecting groups before proceeding with purification. Incomplete deprotection will lead to a heterogeneous mixture that is difficult to purify.[8]

Q4: How does the 7-deaza modification affect the purification process?

A4: The 7-deaza modification, which replaces the nitrogen at position 7 of the purine (B94841) ring with a carbon, can influence the properties of the oligonucleotide in several ways:

  • Hydrophobicity: The 7-deaza modification can slightly increase the hydrophobicity of the nucleobase, which can be advantageous for RP-HPLC separation.

  • Secondary Structure: By removing the N7 nitrogen, the potential for Hoogsteen base pairing is altered, which can affect the formation of certain secondary structures like G-quadruplexes. This can sometimes simplify purification by reducing the conformational heterogeneity of the sample.

  • Mass: The molecular weight of a this compound-containing oligonucleotide will be different from its standard counterpart. Ensure you use the correct calculated mass for analysis by mass spectrometry.

Quantitative Data on Purification

The following tables provide representative data on the purity and yield that can be expected from different purification methods for modified oligonucleotides. Please note that these are general values, and the actual results for your specific this compound-containing oligonucleotide may vary depending on the sequence, length, and synthesis efficiency.

Table 1: Expected Purity of Modified Oligonucleotides by Different Purification Methods

Purification MethodTypical Purity (% Full-Length Product)
Desalting50-70%
Solid-Phase Extraction (SPE)70-85%
RP-HPLC>85%[9]
AEX-HPLC>90%
PAGE>95%[3]

Table 2: Expected Yield of Purified Modified Oligonucleotides

Purification MethodTypical Yield (% of Crude Product)
Desalting>90%
Solid-Phase Extraction (SPE)70-90%
RP-HPLC50-80%
AEX-HPLC50-70%
PAGE20-50%[3]

Experimental Protocols

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol provides a general procedure for the purification of this compound containing oligonucleotides using RP-HPLC.

Materials:

  • Crude, deprotected oligonucleotide sample

  • Buffer A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0

  • Buffer B: 100% Acetonitrile

  • Reducing agent (optional, e.g., 1 mM TCEP)

  • C18 reverse-phase HPLC column

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Dissolve the crude oligonucleotide in Buffer A to a concentration of approximately 10-20 OD/mL. If the 2-mercapto group is not protected, add the reducing agent to the sample and buffers.

  • Column Equilibration: Equilibrate the C18 column with a mixture of 95% Buffer A and 5% Buffer B until a stable baseline is achieved.

  • Injection: Inject the sample onto the column.

  • Gradient Elution: Elute the oligonucleotide using a linear gradient of Buffer B. A typical gradient might be from 5% to 50% Buffer B over 30 minutes. The optimal gradient will depend on the length and sequence of the oligonucleotide and should be optimized empirically.

  • Detection: Monitor the elution profile at 260 nm.

  • Fraction Collection: Collect the fractions corresponding to the main peak, which should be the full-length product.

  • Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm purity and identity.

  • Desalting: Pool the pure fractions and desalt using a suitable method (e.g., SPE or ethanol (B145695) precipitation) to remove the TEAA buffer salts.

  • Lyophilization: Lyophilize the desalted sample to obtain the purified oligonucleotide as a dry powder.

Protocol 2: Polyacrylamide Gel Electrophoresis (PAGE)

This protocol describes the purification of oligonucleotides using denaturing PAGE.

Materials:

  • Crude, deprotected oligonucleotide sample

  • Acrylamide/Bis-acrylamide solution (e.g., 19:1)

  • Urea

  • 10x TBE buffer (Tris/Borate/EDTA)

  • Ammonium persulfate (APS)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED)

  • Gel loading buffer (e.g., formamide with tracking dyes)

  • Elution buffer (e.g., 0.5 M ammonium acetate, 1 mM EDTA)

  • UV transilluminator or fluorescent plate reader

Procedure:

  • Gel Preparation: Prepare a denaturing polyacrylamide gel of the appropriate percentage (e.g., 10-20%) containing 7 M urea in 1x TBE buffer.

  • Sample Preparation: Dissolve the crude oligonucleotide in gel loading buffer. Heat the sample at 95°C for 5 minutes to denature any secondary structures, then cool on ice.

  • Electrophoresis: Load the sample onto the gel and run the electrophoresis at a constant voltage until the tracking dye has migrated to the desired position.

  • Visualization: Visualize the oligonucleotide bands using UV shadowing on a fluorescent TLC plate or by staining with a suitable dye. The main, slowest-migrating band should correspond to the full-length product.

  • Excision: Carefully excise the gel slice containing the full-length oligonucleotide.

  • Elution: Crush the gel slice and incubate it in elution buffer overnight at 37°C with gentle agitation.

  • Purification: Separate the eluted oligonucleotide from the gel fragments by filtration or centrifugation.

  • Desalting: Desalt the eluted sample using SPE or ethanol precipitation.

  • Quantification: Quantify the purified oligonucleotide by UV absorbance at 260 nm.

Visualizations

Experimental_Workflow_RP_HPLC cluster_prep Sample Preparation cluster_hplc RP-HPLC Purification cluster_post Post-Purification start Crude Oligonucleotide dissolve Dissolve in Buffer A (+ Reducing Agent) start->dissolve equilibrate Equilibrate C18 Column dissolve->equilibrate inject Inject Sample equilibrate->inject gradient Gradient Elution inject->gradient detect UV Detection (260 nm) gradient->detect collect Fraction Collection detect->collect analyze Purity & Identity Analysis (Analytical HPLC, MS) collect->analyze desalt Desalting analyze->desalt lyophilize Lyophilization desalt->lyophilize end Purified Oligonucleotide lyophilize->end

Caption: RP-HPLC purification workflow for modified oligonucleotides.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Oligonucleotide Yield cause1 Incomplete Elution start->cause1 cause2 Oxidation of Thiol Group start->cause2 cause3 Precipitation start->cause3 sol1a Optimize Elution Buffer (Stronger Solvent/Gradient) cause1->sol1a sol1b Increase Elution Volume/Time cause1->sol1b sol2a Add Reducing Agent (DTT/TCEP) cause2->sol2a sol2b Use Degassed Buffers cause2->sol2b sol3a Adjust Buffer pH cause3->sol3a sol3b Add Organic Co-solvent cause3->sol3b

Caption: Troubleshooting logic for low purification yield.

References

stability of "7-Deaza-2-mercaptohypoxanthine" in different buffer systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Deaza-2-mercaptohypoxanthine.

Frequently Asked Questions (FAQs)

Q1: How should this compound be stored?

A: For long-term storage, it is recommended to store this compound at -20°C. For short-term use, it can be stored at room temperature.[1] To ensure maximum recovery of the product, it is advisable to centrifuge the vial before opening the cap.[1]

Q2: In what solvents is this compound soluble?

A: this compound is soluble in aqueous alkali solutions and Dimethylformamide (DMF).[1] Its solubility in common aqueous buffers at neutral pH may be limited.

Q3: What is the general stability of this compound in aqueous buffer solutions?

A: As a thiol-containing compound, this compound is susceptible to oxidation, especially in neutral to alkaline aqueous buffers. The thiol group (-SH) can oxidize to form disulfide bridges with other molecules of the compound or other thiol-containing reagents in the solution. This process is often accelerated by the presence of dissolved oxygen and metal ions. For sensitive experiments, it is recommended to use freshly prepared solutions and consider de-gassing buffers.

Q4: Can I use buffers containing reducing agents with this compound?

A: Yes, in many cases, the inclusion of a reducing agent such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) in your buffer can help to maintain the thiol group in its reduced state and prevent disulfide bond formation. However, you should always verify that the chosen reducing agent does not interfere with your specific downstream application.

Q5: How does pH affect the stability of this compound?

A: The thiol group of this compound is more prone to oxidation at higher pH values (alkaline conditions) due to the increased prevalence of the more reactive thiolate anion (-S⁻). Therefore, for applications where the reduced form is critical, using a buffer with a slightly acidic to neutral pH may enhance stability.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Loss of compound activity or inconsistent results over time. The thiol group may be oxidizing, leading to the formation of inactive disulfides.Prepare fresh solutions for each experiment. Store stock solutions at -20°C or below. Consider adding a reducing agent like DTT or TCEP to your working buffer.
Precipitation of the compound in aqueous buffer. The compound has limited solubility in neutral aqueous buffers. The buffer capacity may have been exceeded, or the temperature may have dropped, reducing solubility.Ensure the pH of the final solution is appropriate for dissolution (alkaline conditions may improve solubility).[1] Consider preparing a concentrated stock solution in DMF and diluting it into your aqueous buffer.
Broad or shifting peaks in HPLC analysis. This could be due to the presence of both the reduced and oxidized (disulfide) forms of the compound. It could also indicate interactions with metal ions from the HPLC system.Use a mobile phase with a chelating agent like EDTA to remove metal ions. Analyze samples quickly after preparation. Confirm the identity of peaks using mass spectrometry.
Interference in assays involving fluorescent or colorimetric readouts. The thiol group can react with certain dyes or reagents used in assays.Run a control experiment with the buffer and this compound alone to check for any background signal or quenching. Consider using alternative detection methods if interference is significant.

Stability of this compound in Different Buffer Systems (Illustrative Data)

The following table provides an example of the expected stability of this compound in common buffer systems. This data is for illustrative purposes and should be confirmed experimentally.

Buffer System (50 mM)pHTemperature (°C)Incubation Time (hours)Estimated Remaining Compound (%)Notes
Phosphate-Buffered Saline (PBS)7.4252485Prone to oxidation; use of degassed buffer is recommended.
Tris-HCl8.0252470Higher pH increases the rate of oxidation.
Tris-HCl + 1 mM TCEP8.02524>95TCEP effectively prevents oxidation.
Citrate Buffer5.02524>95Slightly acidic pH improves stability against oxidation.
Phosphate-Buffered Saline (PBS)7.447290Lower temperature slows down the degradation process.

Experimental Protocol: Assessing the Stability of this compound

This protocol outlines a general method for determining the stability of this compound in a specific buffer system using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound

  • Buffer of choice (e.g., PBS, Tris-HCl, Citrate)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • High-purity solvents for mobile phase (e.g., acetonitrile, water with 0.1% formic acid)

2. Procedure:

  • Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent like DMF.

  • Prepare Working Solutions: Dilute the stock solution into the buffer system you wish to test to a final concentration suitable for HPLC analysis (e.g., 100 µM).

  • Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the working solution into the HPLC system to obtain the initial concentration and peak area.

  • Incubation: Incubate the remaining working solution under the desired conditions (e.g., specific temperature, light/dark).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24 hours), withdraw an aliquot of the incubated solution and analyze it by HPLC.

  • Data Analysis: For each time point, calculate the percentage of the remaining this compound by comparing the peak area to the peak area at T=0. Plot the percentage of the remaining compound against time to determine the stability profile.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare Stock Solution (in DMF) prep_work Prepare Working Solution (in Test Buffer) prep_stock->prep_work t0_analysis T=0 HPLC Analysis prep_work->t0_analysis incubation Incubate at Desired Conditions t0_analysis->incubation timepoint_analysis Time-Point HPLC Analysis incubation->timepoint_analysis t = 1, 4, 8, 24h data_analysis Calculate % Remaining Compound timepoint_analysis->data_analysis stability_profile Generate Stability Profile data_analysis->stability_profile

Caption: Workflow for assessing the stability of this compound.

Logical_Troubleshooting issue Inconsistent Experimental Results cause1 Compound Degradation (Oxidation) issue->cause1 cause2 Compound Precipitation issue->cause2 solution1a Prepare Fresh Solutions cause1->solution1a solution1b Add Reducing Agent (e.g., TCEP) cause1->solution1b solution1c Use Degassed Buffers cause1->solution1c solution2a Adjust Buffer pH cause2->solution2a solution2b Use Co-solvent (e.g., DMF) cause2->solution2b

Caption: Troubleshooting logic for inconsistent experimental results.

References

Validation & Comparative

Navigating the Challenges of GC-Rich DNA Amplification: A Comparative Guide to 7-deaza-dGTP

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in molecular biology and drug development, the amplification of GC-rich DNA sequences presents a significant hurdle. The high percentage of guanine (B1146940) (G) and cytosine (C) bases leads to strong secondary structures, such as hairpins and stem-loops, that can stall DNA polymerase, resulting in poor amplification yield and specificity. To overcome this, various nucleotide analogs have been developed. This guide provides a detailed comparison of two such analogs: 7-deaza-2'-deoxyguanosine-5'-triphosphate (7-deaza-dGTP) and 7-deaza-2'-mercaptohypoxanthine, with a focus on their performance in amplifying GC-rich templates.

A Note on 7-deaza-2'-mercaptohypoxanthine: Extensive searches of scientific literature and technical resources did not yield any information regarding the use of 7-deaza-2'-mercaptohypoxanthine for the amplification of GC-rich DNA. Therefore, a direct comparison with 7-deaza-dGTP based on experimental data is not possible at this time. The remainder of this guide will focus on the well-documented application and performance of 7-deaza-dGTP.

7-deaza-dGTP: A Proven Solution for GC-Rich PCR

7-deaza-dGTP is a widely used analog of deoxyguanosine triphosphate (dGTP) that effectively mitigates the challenges associated with GC-rich templates.

Mechanism of Action

The efficacy of 7-deaza-dGTP lies in its structural modification. The nitrogen atom at the 7th position of the purine (B94841) ring is replaced by a carbon atom. This seemingly minor change has a significant impact on the hydrogen bonding capabilities of the guanine base. Specifically, it prevents the formation of Hoogsteen base pairs, which are non-canonical pairings that contribute to the formation of stable secondary structures in GC-rich regions. By disrupting these alternative hydrogen bonds, 7-deaza-dGTP reduces the stability of secondary structures, allowing the DNA polymerase to proceed more efficiently along the template strand.

cluster_0 Standard dGTP in GC-Rich PCR cluster_1 7-deaza-dGTP in GC-Rich PCR dGTP dGTP Secondary_Structure Stable Secondary Structures (e.g., Hairpins) dGTP->Secondary_Structure Promotes Hoogsteen base pairing Polymerase_Stall DNA Polymerase Stalling Secondary_Structure->Polymerase_Stall Poor_Amplification Poor Amplification Yield & Specificity Polymerase_Stall->Poor_Amplification 7_deaza_dGTP 7-deaza-dGTP Reduced_Secondary_Structure Reduced Secondary Structure Stability 7_deaza_dGTP->Reduced_Secondary_Structure Disrupts Hoogsteen base pairing Efficient_Polymerase_Activity Efficient DNA Polymerase Activity Reduced_Secondary_Structure->Efficient_Polymerase_Activity Improved_Amplification Improved Amplification Yield & Specificity Efficient_Polymerase_Activity->Improved_Amplification

Mechanism of 7-deaza-dGTP in GC-rich PCR.
Performance Data

Numerous studies have demonstrated the superior performance of 7-deaza-dGTP in amplifying GC-rich DNA compared to standard dNTP mixes. Key performance improvements include increased amplicon yield, enhanced specificity, and the ability to amplify targets with very high GC content.

ParameterStandard dNTPs7-deaza-dGTPReference
Amplification of High GC Content (>70%) Often fails or produces non-specific productsSuccessful amplification of targets with up to 85% GC content
Product Yield Low to undetectable for challenging templatesSignificantly increased product yield
Specificity Prone to mis-priming and off-target amplificationReduced non-specific products and primer-dimers
Sequencing Quality Poor read quality due to secondary structuresImproved sequencing read quality through GC-rich regions
Experimental Protocols

The successful use of 7-deaza-dGTP often requires optimization of the PCR reaction conditions. Below are key considerations and a general protocol based on published studies.

Key Considerations:

  • Ratio of 7-deaza-dGTP to dGTP: It is generally recommended to use a mixture of 7-deaza-dGTP and dGTP. A common starting ratio is 3:1 (7-deaza-dGTP:dGTP). In some cases, complete replacement of dGTP with 7-deaza-dGTP can be effective.

  • Combination with Other Additives: The performance of 7-deaza-dGTP can be further enhanced by the addition of other PCR facilitators such as betaine (B1666868) and dimethyl sulfoxide (B87167) (DMSO).

  • "Hot Start" Formulations: Using a "hot start" version of 7-deaza-dGTP, where the nucleotide is chemically modified with a thermolabile protecting group, can significantly improve specificity by preventing non-specific amplification at lower temperatures.

General PCR Protocol for GC-Rich Amplification using 7-deaza-dGTP:

  • Reaction Setup:

    • Prepare a master mix containing all reaction components except the template DNA.

    • dNTP mix:

      • dATP, dCTP, dTTP at a final concentration of 200 µM each.

      • dGTP and 7-deaza-dGTP in a 1:3 ratio, with a total guanosine (B1672433) nucleotide concentration of 200 µM (e.g., 50 µM dGTP and 150 µM 7-deaza-dGTP).

    • For highly challenging templates, consider adding betaine to a final concentration of 0.5-2.0 M and/or DMSO to a final concentration of 2-8%.

    • Use a DNA polymerase optimized for GC-rich templates.

  • Thermal Cycling:

    • Initial Denaturation: 95-98°C for 2-5 minutes. If using a "hot start" 7-deaza-dGTP, a longer initial denaturation (e.g., 10 minutes at 95°C) may be required to remove the protecting group.

    • Denaturation: 95-98°C for 20-30 seconds.

    • Annealing: Use a temperature gradient to determine the optimal annealing temperature. A higher annealing temperature can improve specificity.

    • Extension: 72°C. The extension time should be optimized based on the amplicon length and the polymerase used. For GC-rich templates, a longer extension time may be beneficial.

    • Number of Cycles: 30-40 cycles.

    • Final Extension: 72°C for 5-10 minutes.

Start Start: Prepare PCR Master Mix MM_Components Master Mix Components: - Polymerase Buffer - DNA Polymerase - Primers - dNTPs (dATP, dCTP, dTTP) - 7-deaza-dGTP:dGTP (e.g., 3:1 ratio) - Optional: Betaine, DMSO Start->MM_Components Add_Template Add Template DNA MM_Components->Add_Template Initial_Denaturation Initial Denaturation (95-98°C, 2-5 min) Add_Template->Initial_Denaturation Hot_Start_Activation Hot Start Activation (if applicable, e.g., 95°C, 10 min) Initial_Denaturation->Hot_Start_Activation Cycling Begin Thermal Cycling (30-40 cycles) Hot_Start_Activation->Cycling Denaturation Denaturation (95-98°C, 20-30s) Cycling->Denaturation Repeat Final_Extension Final Extension (72°C, 5-10 min) Cycling->Final_Extension After last cycle Annealing Annealing (Optimized Temperature) Denaturation->Annealing Repeat Extension Extension (72°C, Optimized Time) Annealing->Extension Repeat Extension->Cycling Repeat End End: PCR Product Analysis Final_Extension->End

Experimental workflow for GC-rich PCR.

Conclusion

While a direct comparison with 7-deaza-2'-mercaptohypoxanthine is not feasible due to the lack of available data, 7-deaza-dGTP stands as a robust and well-validated tool for the amplification of challenging GC-rich DNA sequences. Its mechanism of disrupting Hoogsteen base pairing effectively reduces the formation of secondary structures that impede DNA polymerase. By optimizing the ratio of 7-deaza-dGTP to dGTP and potentially combining it with other PCR enhancers, researchers can significantly improve the yield, specificity, and overall success rate of amplifying these difficult templates. The use of "hot start" formulations of 7-deaza-dGTP further refines this approach, offering enhanced specificity for sensitive applications. For any research or diagnostic work involving GC-rich DNA, 7-deaza-dGTP is an essential component of the molecular biologist's toolkit.

comparative analysis of thermal stability of DNA with and without "7-Deaza-2-mercaptohypoxanthine"

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The thermal stability of DNA is a critical parameter in molecular biology, diagnostics, and the development of therapeutic oligonucleotides. Chemical modifications to nucleobases can significantly alter this stability, thereby influencing DNA hybridization, replication, and interaction with proteins. This guide provides a comparative analysis of the thermal stability of unmodified DNA versus DNA containing the synthetic nucleoside "7-Deaza-2-mercaptohypoxanthine."

I. Comparative Analysis of Thermal Stability

The incorporation of modified nucleosides into DNA can either increase or decrease the melting temperature (Tm), a direct measure of thermal stability. The overall effect is a sum of changes in thermodynamic parameters: enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°).

The Effect of 7-Deaza Modification

The replacement of the nitrogen atom at position 7 of a purine (B94841) with a carbon atom (7-deaza modification) alters the electronic properties and steric profile of the major groove of the DNA duplex.

Studies on 7-deazaadenine and 7-deazaguanine (B613801) have shown varied effects on DNA thermal stability. Some studies report a destabilizing effect. For instance, the substitution of a single 7-deazaadenine or 7-deazaguanine in a dodecamer duplex has been shown to reduce the Tm by approximately 7-8°C.[1] This destabilization is primarily attributed to unfavorable enthalpy changes, possibly due to altered base stacking interactions.[2] The removal of the N7 atom also changes the electrostatic potential and hydration of the major groove.[2]

Conversely, other studies have reported that certain 7-substituted 7-deazapurines can enhance duplex stability.[3] The overall impact of the 7-deaza modification is therefore context-dependent, influenced by the specific purine analogue, its flanking sequences, and the nature of any additional substituents at the 7-position.

The Effect of 2-Mercapto (Thio) Modification

The substitution of an exocyclic oxygen with a sulfur atom, creating a thio-nucleobase, can also significantly impact DNA stability. While direct data for 2-mercaptohypoxanthine is scarce, studies on the closely related 6-thioguanine (B1684491) (S6G) provide valuable insights.

The incorporation of 6-thioguanine into a DNA duplex has been consistently shown to moderately decrease its thermal and thermodynamic stability.[4][5][6] Replacement of a G-C pair with a S6G-C pair results in a less favorable Gibbs free energy of duplex formation.[4][6] Structural studies have revealed that 6-thioguanine in a duplex with cytosine forms weakened Watson-Crick hydrogen bonds.[4] This perturbation in hydrogen bonding contributes to the observed decrease in thermal stability, with reported Tm reductions of around 3-6°C.[4]

Data Presentation

The following tables summarize the quantitative data on the changes in thermal stability (ΔTm) and thermodynamic parameters upon incorporation of 7-deazapurine and 6-thioguanine modifications into DNA duplexes.

Table 1: Effect of 7-Deaza Modifications on DNA Thermal Stability

ModificationDNA Sequence ContextΔTm (°C) per modificationChange in Gibbs Free Energy (ΔΔG°) (kcal/mol)Reference
7-deazaadenine (dzA)d(CGCGAA TTCGCG)-8.2+2.3 to +5.1[1][2]
7-deazaguanine (dzG)d(CGCGAATTG GCG)-7.7Not Reported[1]
7-deazaadenine (in DZA-DDD)Fully modified dodecamer-0.5+2.6 (for the whole duplex)[5]

Note: ΔTm and ΔΔG° values are highly dependent on the specific sequence, buffer conditions, and oligonucleotide concentration.

Table 2: Effect of 6-Thioguanine Modification on DNA Thermal Stability

ModificationDNA Sequence ContextΔTm (°C)Change in Gibbs Free Energy (ΔΔG°37) (kcal/mol)Reference
6-thioguanine (S6G)d(CTCTCGG CTCTC)•d(GAGAGCC GAGAG)~ -3+1[4][6]
6-thioguanine (S6G)Not specified~ -6Not Reported[4]

Note: The destabilizing effect of 6-thioguanine is consistently observed across different studies.

Experimental Protocols

The following is a representative experimental protocol for determining the thermal stability of DNA duplexes using UV-Vis spectrophotometry (UV melting).

Protocol: Determination of DNA Melting Temperature (Tm) by UV-Vis Spectrophotometry

1. Oligonucleotide Preparation and Annealing:

  • Synthesize and purify the unmodified and modified single-stranded DNA oligonucleotides.

  • Quantify the concentration of each oligonucleotide using UV absorbance at 260 nm at a high temperature (e.g., 85°C) to ensure a fully single-stranded state.

  • Prepare duplex DNA samples by mixing equimolar amounts of the complementary strands in the desired buffer. A typical buffer is 10 mM sodium phosphate, 100 mM NaCl, and 0.1 mM EDTA, pH 7.0.

  • Anneal the duplexes by heating the mixture to 95°C for 5 minutes, followed by slow cooling to room temperature.

2. UV Melting Experiment:

  • Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

  • Dilute the annealed duplex DNA to the final desired concentration (e.g., 2-5 µM) in the melting buffer.

  • Place the sample in a quartz cuvette with a defined path length (e.g., 1 cm).

  • Equilibrate the sample at a low starting temperature (e.g., 20°C).

  • Increase the temperature at a constant rate (e.g., 0.5°C/min or 1°C/min) up to a high final temperature (e.g., 95°C).

  • Monitor the absorbance at 260 nm continuously throughout the temperature ramp.

3. Data Analysis:

  • Plot the absorbance at 260 nm as a function of temperature to obtain a melting curve.

  • The melting temperature (Tm) is determined as the temperature at which 50% of the DNA is denatured. This corresponds to the maximum of the first derivative of the melting curve.

  • Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived from the melting curves by analyzing their shape and dependence on oligonucleotide concentration (van't Hoff analysis).

Mandatory Visualization

Experimental_Workflow Experimental Workflow for Comparative DNA Thermal Stability Analysis cluster_synthesis Oligonucleotide Synthesis & Preparation cluster_measurement UV Melting Measurement cluster_analysis Data Analysis Synthesis 1. Synthesize & Purify Unmodified and Modified Oligos Quantification 2. Quantify Single Strands (UV at 85°C) Synthesis->Quantification Annealing 3. Anneal Complementary Strands (Heat to 95°C, slow cool) Quantification->Annealing SamplePrep 4. Prepare Samples in Melting Buffer Annealing->SamplePrep Spectrophotometer 5. Load into UV-Vis Spectrophotometer with Peltier Controller SamplePrep->Spectrophotometer Melting 6. Monitor A260 vs. Temperature (e.g., 20°C to 95°C at 1°C/min) Spectrophotometer->Melting MeltingCurve 7. Generate Melting Curves (Absorbance vs. Temp) Melting->MeltingCurve Tm_Determination 8. Determine Melting Temperature (Tm) (First Derivative Maximum) MeltingCurve->Tm_Determination Thermo_Analysis 9. Calculate Thermodynamic Parameters (ΔH°, ΔS°, ΔG°) Tm_Determination->Thermo_Analysis

Caption: Workflow for comparing DNA thermal stability.

Molecular_Basis Molecular Basis of Altered DNA Thermal Stability cluster_unmodified Unmodified DNA cluster_modified DNA with this compound Unmodified_Structure Canonical B-DNA Structure - N7 in major groove (H-bond acceptor) - C2=O group (H-bond acceptor) Unmodified_Stability Normal Thermal Stability Unmodified_Structure->Unmodified_Stability Modification Introduction of This compound Deaza_Effect 7-Deaza Modification: - Loss of N7 H-bond acceptor - Altered major groove electrostatics - Modified hydration spine Modification->Deaza_Effect Mercapto_Effect 2-Mercapto Modification: - C=S bond is longer than C=O - Weaker H-bonding potential - Altered base stacking Modification->Mercapto_Effect Combined_Effect Combined Structural Perturbations Deaza_Effect->Combined_Effect Mercapto_Effect->Combined_Effect Altered_Stability Altered Thermal Stability (Likely Destabilization) Combined_Effect->Altered_Stability

Caption: How modifications may alter DNA stability.

Conclusion

Based on the available evidence from related molecular structures, the incorporation of This compound into a DNA duplex is predicted to have a destabilizing effect on its thermal stability. This is due to the likely combined effects of:

  • The 7-deaza modification , which can disrupt favorable stacking interactions and alter the hydration and electrostatic environment of the major groove.

  • The 2-mercapto modification , which is expected to weaken the hydrogen bonding within the base pair compared to a standard Watson-Crick pair.

The magnitude of this destabilization will likely be significant and should be experimentally verified for any specific oligonucleotide sequence. The protocols and comparative data provided in this guide offer a framework for conducting such an investigation and for interpreting the potential outcomes. For researchers in drug development, understanding these stability changes is crucial for the design of effective and specific oligonucleotide-based therapeutics.

References

Unraveling the Influence of Modified Purines on DNA Secondary Structures: A Comparative Analysis of 7-Deaza-2-mercaptohypoxanthine and G-Quadruplex Stabilizers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate landscape of molecular biology and drug discovery, the ability to modulate the secondary structures of DNA holds profound therapeutic potential. This guide offers a comparative analysis of "7-Deaza-2-mercaptohypoxanthine," a modified purine (B94841) analog, and a selection of well-established G-quadruplex (G4) stabilizing ligands. While direct experimental data on the titular compound's impact on DNA secondary structures is nascent, its structural characteristics as a 7-deazapurine derivative suggest a destabilizing effect on G-quadruplexes, a stark contrast to the stabilizing influence of recognized G4 ligands. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical basis for 7-deazapurine activity, comparative data for prominent G4 stabilizers, and detailed experimental protocols for assessing these interactions.

The Dichotomy of G-Quadruplex Modulation: Stabilization vs. Destabilization

G-quadruplexes are non-canonical secondary structures of DNA and RNA that are of significant interest as therapeutic targets, particularly in oncology. The stabilization of G4 structures, especially in telomeres and oncogene promoter regions, can impede cancer cell proliferation. Conversely, the destabilization of these structures can also have significant biological implications.

This compound: A Theoretical G-Quadruplex Destabilizer

Derivatives of 7-deazapurine, such as 7-deaza-2'-deoxyguanosine (B613789) (7-deaza-dG), are known to disrupt the Hoogsteen hydrogen bonds that are essential for the formation of the G-tetrads, the building blocks of G-quadruplexes. By replacing the nitrogen atom at the 7th position of the purine ring with a carbon atom, these analogs inhibit the formation of the cyclic hydrogen bond network required for G-tetrad assembly. While specific studies on this compound are limited, its core structure suggests a similar propensity to destabilize G-quadruplexes. This characteristic positions it as a potential tool for researchers studying the biological consequences of G4 disruption.

G-Quadruplex Stabilizers: A Class of Anti-Cancer Agents

In contrast, a significant body of research has focused on the identification and characterization of small molecules that bind to and stabilize G-quadruplex structures. These ligands typically feature planar aromatic surfaces that facilitate π-π stacking interactions with the G-tetrads and possess cationic side chains that interact with the negatively charged phosphate (B84403) backbone of the DNA. By stabilizing these structures, these compounds can inhibit telomerase activity and downregulate the expression of oncogenes, making them promising candidates for cancer therapy.

Performance Comparison of G-Quadruplex Ligands

To provide a clear benchmark for the assessment of novel compounds like this compound, the following table summarizes key performance data for several well-characterized G-quadruplex stabilizing ligands.

LigandTarget G4MethodKey Findings
TMPyP4 Telomeric, c-MYCCD, FRET, NMRHigh affinity, but moderate selectivity for G4 over duplex DNA. Can induce G4 formation.
PhenDC3 Telomeric, variousFRET, CDHigh affinity and excellent selectivity for G4 DNA.
Pyridostatin (PDS) Telomeric, variousFRET, CDPotent G4 stabilizer with good selectivity.
BRACO-19 TelomericFRET, TRAP assayShows preferential binding to G4 structures and telomerase inhibition.
Telomestatin TelomericTRAP assayA natural product with very high affinity and selectivity for G4 DNA.

Experimental Protocols for Assessing Compound-DNA Interactions

The following are detailed methodologies for key experiments used to evaluate the impact of small molecules on DNA secondary structures.

Circular Dichroism (CD) Spectroscopy

Circular dichroism is a powerful technique for characterizing the conformation of DNA secondary structures. G-quadruplexes exhibit distinct CD spectra depending on their topology (e.g., parallel, anti-parallel, or hybrid).

  • Objective: To determine if a compound induces a conformational change in a G-quadruplex-forming DNA sequence.

  • Materials:

    • G-quadruplex forming oligonucleotide (e.g., human telomeric sequence, c-MYC promoter sequence)

    • Compound of interest (e.g., this compound or a known stabilizer)

    • Assay buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4)

    • CD Spectropolarimeter

  • Procedure:

    • Prepare a solution of the oligonucleotide in the assay buffer and anneal by heating to 95°C for 5 minutes followed by slow cooling to room temperature.

    • Record the CD spectrum of the folded oligonucleotide from 320 nm to 220 nm.

    • Titrate the compound of interest into the oligonucleotide solution at increasing concentrations.

    • Record the CD spectrum after each addition and equilibration.

    • Analyze the changes in the CD signal to infer conformational changes. A characteristic parallel G-quadruplex shows a positive peak around 260 nm and a negative peak around 240 nm.[1][2][3][4][5]

Förster Resonance Energy Transfer (FRET) Melting Assay

This assay measures the change in the melting temperature (Tm) of a fluorescently labeled G-quadruplex-forming oligonucleotide upon ligand binding. An increase in Tm indicates stabilization, while a decrease would suggest destabilization.

  • Objective: To quantify the stabilizing or destabilizing effect of a compound on a G-quadruplex structure.

  • Materials:

    • Dual-labeled G-quadruplex oligonucleotide (e.g., FAM as the donor fluorophore at the 5'-end and TAMRA as the quencher at the 3'-end)

    • Compound of interest

    • Assay buffer

    • Real-time PCR instrument or a fluorometer with temperature control

  • Procedure:

    • Prepare solutions of the dual-labeled oligonucleotide in the assay buffer with and without the compound of interest.

    • Place the solutions in the instrument and record the fluorescence of the donor fluorophore as the temperature is increased from room temperature to 95°C in small increments.

    • The melting temperature (Tm) is the temperature at which 50% of the G-quadruplex structures are unfolded, resulting in a significant increase in donor fluorescence.

    • The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the oligonucleotide alone from the Tm in the presence of the compound.[6][7][8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information about DNA and its complexes with small molecules. The imino protons of guanines involved in G-tetrad formation have characteristic chemical shifts in the 10-12 ppm range.

  • Objective: To obtain atomic-level information on the interaction between a compound and a G-quadruplex.

  • Materials:

    • ¹⁵N-labeled or unlabeled G-quadruplex forming oligonucleotide

    • Compound of interest

    • NMR buffer (e.g., 10 mM potassium phosphate, 70 mM KCl, pH 7.0 in 90% H₂O/10% D₂O)

    • High-field NMR spectrometer

  • Procedure:

    • Acquire a 1D ¹H NMR spectrum of the folded oligonucleotide to observe the imino proton signals.

    • Titrate the compound into the NMR tube and acquire spectra at various compound-to-DNA molar ratios.

    • Monitor the changes in chemical shifts and line broadening of the imino proton signals to identify binding events and locate the binding site.

    • For more detailed structural analysis, 2D NMR experiments such as NOESY and HSQC can be performed.[11][12][13][14][15]

Visualizing the Experimental Workflow and Biological Impact

To further clarify the experimental process and the potential downstream effects of G-quadruplex modulation, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_assays Biophysical Assays cluster_analysis Data Analysis Oligonucleotide Synthesis Oligonucleotide Synthesis Annealing Annealing Oligonucleotide Synthesis->Annealing Compound Synthesis/Procurement Compound Synthesis/Procurement Compound Synthesis/Procurement->Annealing CD Spectroscopy CD Spectroscopy Annealing->CD Spectroscopy FRET Melting FRET Melting Annealing->FRET Melting NMR Spectroscopy NMR Spectroscopy Annealing->NMR Spectroscopy Conformational Change Conformational Change CD Spectroscopy->Conformational Change Thermal Stability (ΔTm) Thermal Stability (ΔTm) FRET Melting->Thermal Stability (ΔTm) Binding Site/Affinity Binding Site/Affinity NMR Spectroscopy->Binding Site/Affinity

Experimental workflow for assessing compound-DNA interactions.

G4_Stabilizer_MOA cluster_telomere Telomere Maintenance Telomeric G4 Telomeric G4 Telomerase Telomerase Telomeric G4->Telomerase Blocks Binding Telomere Elongation Telomere Elongation Telomerase->Telomere Elongation Inhibited Cellular Senescence/Apoptosis Cellular Senescence/Apoptosis Telomere Elongation->Cellular Senescence/Apoptosis Leads to G4 Stabilizer G4 Stabilizer G4 Stabilizer->Telomeric G4 Binds & Stabilizes

References

Comparative Antiviral Activity of 7-Deazapurine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A focus on a promising class of nucleoside analogs reveals broad-spectrum potential against a range of viral pathogens. While specific data on 7-Deaza-2-mercaptohypoxanthine derivatives remains limited in the reviewed literature, extensive research on the broader class of 7-deazapurine nucleoside analogs provides valuable insights into their antiviral efficacy and mechanisms of action.

This guide offers a comparative analysis of various 7-deazapurine derivatives, summarizing their performance against several viruses based on available experimental data. It is intended for researchers, scientists, and professionals in drug development seeking to understand the therapeutic potential of this compound class.

Quantitative Comparison of Antiviral Activity

The antiviral efficacy of several 7-deazapurine derivatives has been evaluated against a variety of RNA and DNA viruses. The following table summarizes the key quantitative data from these studies, including the 50% effective concentration (EC₅₀), 50% inhibitory concentration (IC₅₀), 50% cytotoxic concentration (CC₅₀), and the resulting selectivity index (SI). A higher SI value indicates a more favorable safety profile for the compound.

Compound/DerivativeVirusAssay System (Cell Line)EC₅₀ / IC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
Compound 6e Dengue virus (DENV)A549 cells2.081 ± 1.102150.06 ± 11.4272.11[1]
HepG2 cells146.47 ± 11.0563.7[1]
7-deaza-2'-C-methyladenosine (7DMA) Zika virus (ZIKV)Vero cellsPotent inhibitor (exact value not specified)Not specifiedNot specified[2]
West Nile Virus (WNV, Eg-101)PS cells< 0.78> 50> 64[2]
West Nile Virus (WNV, 13-104)PS cells< 0.66> 50> 76[2]
7-bromo-deazaadenosine analogue (15) Epstein-Barr virus (EBV)Not specified0.17> 50294[3]
7-iodo-deazaadenosine analogue (16) Epstein-Barr virus (EBV)Not specified0.47Not specifiedNot specified[3]
α-form of 7-carbomethoxyvinyl substituted nucleoside (10) Human Immunodeficiency Virus (HIV-1)Various cell lines0.71 ± 0.25> 100> 140[4][5]
Compound 5x Influenza A (H1N1)Not specified5.88Not specifiedNot specified[6]
Influenza A (H3N2)Not specified6.95Not specifiedNot specified[6]
Compound 5z Influenza A (H1N1)Not specified3.95Not specifiedNot specified[6]
Influenza A (H3N2)Not specified3.61Not specifiedNot specified[6]
7-deaza-7-ethynyl-2'-C-methyladenosine (1) Hepatitis C Virus (HCV)Huh-7 replicon0.09Not specifiedNot specified[7]

Experimental Protocols

The evaluation of the antiviral activity of 7-deazapurine derivatives involves various in vitro assays. Below are detailed methodologies for some of the key experiments cited in the literature.

Cytopathic Effect (CPE) Reduction Assay

This assay is commonly used to screen for antiviral compounds by measuring their ability to protect cells from virus-induced damage.

  • Cell Seeding: Vero cells are seeded at a density of 10⁴ cells/well in a 96-well plate with assay medium (MEM supplemented with 2% FCS, 2 mM L-glutamine, and 0.075% sodium bicarbonate) and incubated overnight to allow for cell adherence.[2]

  • Infection: The cell culture medium is removed, and 100 µL of medium containing a specific infectious dose (e.g., 50% cell culture infectious dose, CCID₅₀) of the virus is added to each well.[2]

  • Compound Addition: Immediately after infection, 2-fold serial dilutions of the test compounds are added to the wells.[2]

  • Incubation: The plates are incubated for a defined period (e.g., 72 hours) to allow for viral replication and the development of cytopathic effects.

  • Assessment: The cells are visually inspected for CPE, and cell viability can be quantified using assays such as the MTT or MTS assay to determine the concentration of the compound that protects 50% of the cells from virus-induced death (EC₅₀).

Immunofluorescence Assay

This technique is used to detect the expression of viral antigens within infected cells, providing a measure of viral replication.

  • Cell Culture and Infection: Vero cells are grown on coverslips and infected with the virus as described for the CPE reduction assay.[2]

  • Compound Treatment: After virus removal, serial dilutions of the test compound are added to the cells.[2]

  • Fixation and Permeabilization: At a specific time point post-infection (e.g., 72 hours), the cells are fixed with 2% paraformaldehyde and permeabilized with a detergent like Triton X-100 to allow antibodies to enter the cells.[2]

  • Antibody Staining: The cells are incubated with a primary antibody specific for a viral antigen (e.g., Anti-Flavivirus Group Antigen Antibody). This is followed by incubation with a secondary antibody conjugated to a fluorescent dye (e.g., goat anti-mouse Alexa Fluor 488).[2]

  • Visualization: The coverslips are mounted on microscope slides, and the cells are observed under a fluorescence microscope to visualize the presence and localization of the viral antigen. The reduction in fluorescent signal in treated cells compared to untreated controls indicates inhibition of viral replication.

Mechanism of Action: Inhibition of Viral Polymerase

Many 7-deazapurine nucleoside analogs function as inhibitors of viral RNA-dependent RNA polymerase (RdRp).[2] This mechanism is a common strategy for antiviral drug development.

The general mechanism involves the metabolic conversion of the nucleoside analog prodrug into its active triphosphate form within the host cell. This triphosphate analog then competes with the natural nucleoside triphosphates for incorporation into the growing viral RNA chain by the viral polymerase. Once incorporated, the analog can terminate the chain elongation process, thereby preventing the replication of the viral genome.

G cluster_cell Host Cell Prodrug 7-Deazapurine Nucleoside Analog (Prodrug) Active_TP Active 5'-Triphosphate Form Prodrug->Active_TP Cellular Kinases Viral_Polymerase Viral RNA-dependent RNA Polymerase (RdRp) Active_TP->Viral_Polymerase Viral_RNA Viral RNA Replication Viral_Polymerase->Viral_RNA Natural NTPs Chain_Termination Chain Termination Viral_Polymerase->Chain_Termination Incorporation of Analog Chain_Termination->Viral_RNA Inhibition Extracellular Extracellular Space Extracellular->Prodrug

Caption: Mechanism of action for 7-deazapurine nucleoside analogs as viral polymerase inhibitors.

Experimental and Logical Workflow

The discovery and evaluation of novel antiviral agents from the 7-deazapurine class typically follow a structured workflow, from initial design and synthesis to in vivo efficacy studies.

G A Compound Design & Synthesis B In Vitro Antiviral Screening (e.g., CPE Assay) A->B C Cytotoxicity Assays (e.g., MTT Assay) A->C D Determination of EC₅₀, CC₅₀, SI B->D C->D E Mechanism of Action Studies (e.g., Polymerase Assays) D->E G Lead Optimization D->G Promising SI E->G F In Vivo Efficacy Studies (Animal Models) G->F

Caption: A typical workflow for the development of novel 7-deazapurine antiviral agents.

References

Navigating the Nucleotide Maze: A Guide to Evaluating DNA Polymerase Performance with Modified Purines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel therapeutic and diagnostic tools often involves the use of modified nucleotides. One such class of molecules, 7-deaza purine (B94841) analogs, offers unique properties for DNA synthesis and amplification. This guide provides a framework for evaluating the performance of different DNA polymerases with these modified nucleotides, using the well-studied analog 7-deaza-2'-deoxyguanosine (B613789) (7-deaza-dGTP) as a primary example in the absence of direct comparative data for "7-Deaza-2-mercaptohypoxanthine."

The incorporation of modified nucleotides like 7-deaza-dGTP can be particularly advantageous when dealing with GC-rich DNA sequences, which are notoriously difficult to amplify due to the formation of stable secondary structures. The substitution of nitrogen with a carbon at the 7th position of the purine ring in 7-deaza-dGTP reduces the stability of Hoogsteen base pairing, thereby facilitating strand separation and improving PCR amplification efficiency.[1]

Comparative Performance of DNA Polymerases with 7-deaza-dGTP

The choice of DNA polymerase is critical when working with modified nucleotides. Different polymerases exhibit varying efficiencies and fidelities when incorporating these analogs. While specific quantitative data for a broad range of polymerases with 7-deaza-dGTP is dispersed across various studies, a general performance overview can be compiled.

DNA PolymeraseKey CharacteristicsPerformance with 7-deaza-dGTP
Taq Polymerase Thermostable, non-proofreadingGenerally efficient at incorporating 7-deaza-dGTP.[2] It is often used in PCR with this analog to amplify GC-rich regions.[3][4]
Pfu Polymerase Thermostable, high-fidelity (proofreading)Can incorporate 7-deaza-dGTP, but may be less efficient than Taq. Some studies suggest Pfu is less capable of sustaining PCR with certain modified nucleotides compared to Taq.[4]
KOD Polymerase (exo-) High-fidelity, fast extension rateUsed for enzymatic synthesis of base-modified DNA via primer extension with 7-deaza purine analogs.
Vent Polymerase (exo-) Thermostable, high-fidelityShown to efficiently incorporate various modified dUTPs and can be used for primer extension with 7-deaza-7-modified dATP derivatives.[5][6]
Sequenase™ v. 2.0 T7 DNA polymerase, non-proofreadingCan incorporate some modified nucleotides but may stall after incorporating one or two.[5]

Experimental Protocols for Performance Evaluation

To quantitatively assess the performance of a DNA polymerase with a modified nucleotide like this compound, a series of standardized assays can be employed.

Primer Extension Assay for Incorporation Efficiency

This assay determines the ability of a DNA polymerase to incorporate a single or multiple modified nucleotides opposite a known template base.

Materials:

  • 5'-radiolabeled primer (e.g., with [γ-³²P]ATP)[7][8]

  • DNA template containing the complementary base to the modified nucleotide

  • DNA polymerase to be tested

  • Reaction buffer appropriate for the polymerase

  • dNTPs, including the modified triphosphate analog

  • Stop/loading buffer (e.g., 95% formamide, 0.5 mM EDTA)[7]

  • Denaturing polyacrylamide gel

Protocol:

  • Annealing: Anneal the 5'-radiolabeled primer to the DNA template by heating the mixture to 95°C for 1 minute and then slowly cooling to the primer's annealing temperature.[7]

  • Extension Reaction: Initiate the extension reaction by adding the DNA polymerase, dNTPs (with the modified nucleotide), and the appropriate reaction buffer. Incubate at the optimal temperature for the polymerase.

  • Quenching: Stop the reaction by adding the stop/loading buffer.

  • Analysis: Denature the samples by heating and resolve the products on a denaturing polyacrylamide gel.

  • Visualization: Visualize the radioactively labeled DNA fragments by autoradiography. The presence and length of the extended products indicate the efficiency of incorporation of the modified nucleotide.

Primer_Extension_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 5'-Radiolabel Primer P2 Anneal Primer to Template P1->P2 R1 Add Polymerase & dNTPs (including modified nucleotide) P2->R1 R2 Incubate at Optimal Temperature R1->R2 A1 Quench Reaction R2->A1 A2 Denaturing PAGE A1->A2 A3 Autoradiography A2->A3

Primer Extension Assay Workflow
PCR-Based Assay for Amplification Efficiency

This assay evaluates the ability of a polymerase to sustain amplification over multiple cycles using the modified nucleotide.

Materials:

  • DNA template (preferably a GC-rich region if applicable)

  • Forward and reverse primers

  • DNA polymerase to be tested

  • Reaction buffer

  • dNTP mix with a specific ratio of the modified nucleotide to its natural counterpart (e.g., 3:1 ratio of 7-deaza-dGTP to dGTP)[9]

  • Thermal cycler

  • Agarose (B213101) gel and electrophoresis equipment

Protocol:

  • Reaction Setup: Prepare a PCR master mix containing the reaction buffer, primers, dNTP mix (with the modified nucleotide), and DNA polymerase.

  • Template Addition: Add the DNA template to the master mix.

  • Thermal Cycling: Perform PCR with optimized cycling conditions (denaturation, annealing, and extension temperatures and times). For challenging templates, a "hot start" protocol may be beneficial.[3]

  • Analysis: Analyze the PCR products by agarose gel electrophoresis to determine the yield and specificity of the amplification.

PCR_Workflow cluster_setup Reaction Setup cluster_amplification Amplification cluster_analysis Analysis S1 Prepare PCR Master Mix (with modified dNTP) S2 Add DNA Template S1->S2 AMP1 Thermal Cycling S2->AMP1 AN1 Agarose Gel Electrophoresis AMP1->AN1 AN2 Visualize Product Yield & Specificity AN1->AN2

PCR-Based Amplification Assay Workflow
Fidelity Assay

Determining the error rate of a polymerase when using a modified nucleotide is crucial for applications requiring high sequence accuracy, such as cloning and sequencing.

Methods:

  • Sanger Sequencing: A straightforward method involves cloning the PCR products generated with the modified nucleotide and then sequencing a number of individual clones to identify any introduced errors.[10]

  • Next-Generation Sequencing (NGS): For a more comprehensive and quantitative analysis of fidelity, NGS-based methods can be employed to sequence a large population of amplified molecules, providing a detailed mutation spectrum.[11]

Logical Framework for Polymerase Selection

The choice of DNA polymerase will ultimately depend on the specific application and the properties of the modified nucleotide.

Polymerase_Selection_Logic cluster_screening Initial Screening cluster_evaluation Performance Evaluation cluster_decision Application-Specific Choice Start Start: Need to Incorporate This compound Screen Primer Extension Assay (Test multiple polymerases) Start->Screen Eval_PCR PCR-Based Assay (Assess amplification efficiency) Screen->Eval_PCR Eval_Fidelity Fidelity Assay (Determine error rate) Screen->Eval_Fidelity App_PCR Choose High-Yield Polymerase (e.g., for diagnostics) Eval_PCR->App_PCR App_Cloning Choose High-Fidelity Polymerase (e.g., for cloning/sequencing) Eval_Fidelity->App_Cloning

Decision-Making Framework for Polymerase Selection

References

Comparative Analysis of 7-Deaza-2-mercaptohypoxanthine and Alternatives in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Cross-Reactivity in the Purine (B94841) Salvage Pathway

The study of purine analogs is critical in the development of therapeutic agents, particularly in oncology and immunology. These molecules can act as substrates or inhibitors for enzymes involved in the purine salvage pathway, leading to the modulation of nucleotide synthesis and cellular metabolism. This guide provides a comparative analysis of the enzymatic cross-reactivity of 7-Deaza-2-mercaptohypoxanthine against two structurally related and clinically relevant purine analogs: 6-mercaptopurine (B1684380) (6-MP) and 2-thioxanthine (B146167).

The purine salvage pathway provides a mechanism for the cell to recycle purine bases from the degradation of nucleic acids, thereby conserving energy. Key enzymes in this pathway, such as Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) and Xanthine (B1682287) Oxidase (XO), are often the targets of purine analog drugs. Understanding the cross-reactivity of novel compounds like this compound with these enzymes is crucial for predicting their biological activity, potential therapeutic applications, and off-target effects.

Quantitative Comparison of Enzyme Inhibition

The following table summarizes the inhibitory activities of this compound and its alternatives against key enzymes of the purine salvage pathway. The data presented for this compound is based on theoretical analysis and structural similarity to known inhibitors, as direct experimental values are not extensively available in public literature. The values for 6-mercaptopurine and 2-thioxanthine are derived from published experimental data.

CompoundTarget EnzymeInhibition Constant (Kᵢ)Half-Maximal Inhibitory Concentration (IC₅₀)
This compound Xanthine Oxidase (XO)Estimated: 5-15 µMEstimated: 10-30 µM
Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT)Estimated: > 100 µMEstimated: > 200 µM
6-Mercaptopurine (6-MP) Xanthine Oxidase (XO)10 - 20 µM20 - 50 µM
Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT)SubstrateNot Applicable (Substrate)
2-Thioxanthine Xanthine Oxidase (XO)Substrate/Weak Inhibitor> 100 µM
Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT)Not a known substrate or potent inhibitor> 200 µM

Disclaimer: The Kᵢ and IC₅₀ values for this compound are estimations based on its structural similarity to other 7-deazapurine and 2-thiopurine compounds and are intended for illustrative purposes. Experimental validation is required.

Experimental Protocols

Detailed methodologies for conducting the enzymatic assays are provided below. These protocols can be adapted to evaluate the cross-reactivity of novel purine analogs.

Xanthine Oxidase (XO) Inhibition Assay (Spectrophotometric Method)

Principle: The activity of Xanthine Oxidase is monitored by measuring the increase in absorbance at 293 nm, which corresponds to the formation of uric acid from xanthine. The presence of an inhibitor will decrease the rate of uric acid production.

Materials:

  • Xanthine Oxidase (from bovine milk or recombinant)

  • Xanthine

  • Potassium Phosphate (B84403) Buffer (50 mM, pH 7.5)

  • Test compounds (this compound, 6-mercaptopurine, 2-thioxanthine) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare a stock solution of xanthine (e.g., 2 mM) in the potassium phosphate buffer.

  • Prepare serial dilutions of the test compounds in the buffer.

  • In a 96-well plate, add 170 µL of potassium phosphate buffer to each well.

  • Add 10 µL of each test compound dilution to the respective wells. For the control (uninhibited reaction), add 10 µL of the solvent.

  • Add 10 µL of the Xanthine Oxidase enzyme solution to each well and incubate for 10 minutes at 25°C.

  • Initiate the reaction by adding 10 µL of the xanthine substrate solution to each well.

  • Immediately measure the absorbance at 293 nm every 30 seconds for 15-20 minutes.

Data Analysis:

  • Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor from the linear portion of the absorbance vs. time plot.

  • Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

  • To determine the inhibition constant (Kᵢ), perform the assay with varying concentrations of both the substrate (xanthine) and the inhibitor. Analyze the data using Lineweaver-Burk or Dixon plots.

Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) Activity Assay (Spectrophotometric Method)

Principle: The activity of HGPRT is determined by measuring the consumption of its substrate, hypoxanthine (B114508), or the formation of its product, inosine (B1671953) monophosphate (IMP). A coupled-enzyme assay can be used where IMP is further converted to a product that can be monitored spectrophotometrically. A common method involves coupling the HGPRT reaction with IMP dehydrogenase (IMPDH), which catalyzes the NAD⁺-dependent oxidation of IMP to xanthosine (B1684192) monophosphate (XMP). The formation of NADH is monitored by the increase in absorbance at 340 nm.[1]

Materials:

  • Recombinant human HGPRT

  • Recombinant IMP dehydrogenase (IMPDH)

  • Hypoxanthine

  • 5-Phospho-α-D-ribosyl-1-pyrophosphate (PRPP)

  • Nicotinamide adenine (B156593) dinucleotide (NAD⁺)

  • Tris-HCl buffer (50 mM, pH 7.4) containing MgCl₂ (5 mM)

  • Test compounds dissolved in a suitable solvent

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, NAD⁺, and IMPDH.

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the reaction mixture to each well.

  • Add the test compound dilutions to the respective wells. For the control, add the solvent.

  • Add the HGPRT enzyme to each well.

  • Initiate the reaction by adding a mixture of hypoxanthine and PRPP.

  • Immediately measure the increase in absorbance at 340 nm every minute for 30-60 minutes.

Data Analysis:

  • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

  • Determine the percentage of inhibition and subsequently the IC₅₀ value as described for the XO assay.

  • Kinetic parameters such as Kᵢ can be determined by varying the concentrations of substrates (hypoxanthine and PRPP) and the inhibitor.

Visualizations

Purine Salvage Pathway and Points of Inhibition

The following diagram illustrates the key steps in the purine salvage pathway and highlights the enzymes targeted by the compounds discussed in this guide.

Purine_Salvage_Pathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine IMP Inosine Monophosphate (IMP) Hypoxanthine->IMP PRPP HGPRT HGPRT XO Xanthine Oxidase (XO) Guanine Guanine GMP Guanosine Monophosphate (GMP) Guanine->GMP PRPP UricAcid Uric Acid Xanthine->UricAcid Inhibitor1 This compound Inhibitor1->XO Inhibits Inhibitor2 6-Mercaptopurine Inhibitor2->HGPRT Substrate Inhibitor2->XO Inhibits Inhibitor3 2-Thioxanthine Inhibitor3->XO Weak Inhibition / Substrate

Caption: Purine salvage pathway and sites of action.

Experimental Workflow for Inhibitor Screening

The logical flow for screening and characterizing enzyme inhibitors is depicted in the following workflow diagram.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Dose-Response and Kinetic Analysis Start Prepare Enzyme and Substrate Solutions Screen Single High-Concentration Inhibitor Assay Start->Screen AnalyzeScreen Measure % Inhibition Screen->AnalyzeScreen Decision >50% Inhibition? AnalyzeScreen->Decision DoseResponse Serial Dilution of Active Compounds Decision->DoseResponse Yes Stop Compound Inactive or Weak Decision->Stop No IC50Assay Perform Dose-Response Assay DoseResponse->IC50Assay CalcIC50 Calculate IC50 IC50Assay->CalcIC50 KineticAssay Vary Substrate and Inhibitor Concentrations CalcIC50->KineticAssay CalcKi Determine Ki and Mechanism of Inhibition KineticAssay->CalcKi Report Publish Comparison Guide CalcKi->Report Final Characterization

Caption: Workflow for enzyme inhibitor characterization.

References

Structural Analysis of DNA Duplexes Containing 7-Deaza-2-mercaptohypoxanthine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of modified nucleobases into DNA duplexes is a powerful tool for probing DNA structure, stability, and interactions with proteins and other molecules. 7-Deaza-2-mercaptohypoxanthine is a purine (B94841) analog that combines two significant modifications: the substitution of nitrogen at position 7 with a carbon atom (7-deaza) and the replacement of the carbonyl oxygen at position 2 with a sulfur atom (2-mercapto). This guide compares the known structural and thermodynamic effects of these individual modifications to provide a predictive understanding of their combined impact on DNA duplex properties.

Predicted Structural and Thermodynamic Effects of this compound

Based on the analysis of related compounds, the incorporation of this compound into a DNA duplex is predicted to have the following effects:

  • Alteration of Major Groove Properties: The 7-deaza modification will remove the N7 atom, a key hydrogen bond acceptor and metal ion binding site in the major groove of B-DNA. This is expected to alter the local hydration and ionic environment, potentially impacting recognition by DNA-binding proteins.

  • Localized Structural Perturbations: The presence of the bulkier sulfur atom at the 2-position and the altered electronic properties of the 7-deaza purine ring are likely to cause subtle, localized changes in base pairing geometry and stacking interactions.

  • Duplex Destabilization: Both 7-deaza and thio- modifications in purines have been shown to destabilize DNA duplexes. Therefore, it is highly probable that the combined modifications in this compound will lead to a significant decrease in the thermal stability (melting temperature, Tm) and a less favorable Gibbs free energy of duplex formation.

  • Altered Base Pair Dynamics: The weakened hydrogen bonding and altered stacking interactions are expected to increase the dynamics of the modified base pair, potentially leading to a shorter base pair lifetime.

Comparative Quantitative Data

The following tables summarize the thermodynamic data for DNA duplexes containing 7-deazaguanine (B613801) and 6-thioguanine (B1684491), which serve as proxies for the individual modifications present in this compound.

Table 1: Thermodynamic Parameters for DNA Duplexes Containing 7-Deazaguanine

ModificationΔTm (°C) per modificationΔΔG°37 (kcal/mol) per modificationEnthalpic/Entropic ContributionReference
7-DeazaguanineDestabilizing~1.0 - 1.5Primarily enthalpic destabilization[1]

Table 2: Thermodynamic Parameters for DNA Duplexes Containing 6-Thioguanine

ModificationΔTm (°C) per modificationΔΔG°37 (kcal/mol) per modificationBase Pair Lifetime vs. G•CReference
6-Thioguanine~ -6.0~ +1.0 (destabilizing)~80-fold decrease[1][2]

Experimental Protocols

The structural and thermodynamic analysis of DNA duplexes containing modified nucleosides typically involves the following key experimental techniques:

Oligonucleotide Synthesis

Modified oligonucleotides are chemically synthesized using phosphoramidite (B1245037) chemistry on an automated DNA synthesizer. The modified nucleoside is introduced as a phosphoramidite building block during the synthesis cycle.

UV Thermal Denaturation (Melting) Studies

This technique is used to determine the melting temperature (Tm) of the DNA duplex, which is a measure of its thermal stability.

  • Methodology:

    • Anneal equimolar amounts of the complementary DNA strands in a buffered solution (e.g., 10 mM sodium phosphate (B84403), 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

    • Place the sample in a UV spectrophotometer equipped with a temperature controller.

    • Monitor the absorbance at 260 nm as the temperature is slowly increased.

    • The Tm is the temperature at which 50% of the duplex DNA has denatured into single strands, observed as the midpoint of the sigmoidal melting curve.

    • Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived from analyzing the shape of the melting curves.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information about the DNA duplex in solution.

  • Methodology:

    • Prepare a concentrated sample of the purified DNA duplex in an appropriate NMR buffer (e.g., phosphate buffer in D₂O or H₂O/D₂O).

    • Acquire a series of one- and two-dimensional NMR spectra (e.g., 1H-1H COSY, TOCSY, and NOESY).

    • Assign the proton resonances of the DNA duplex.

    • Analyze the Nuclear Overhauser Effect (NOE) cross-peaks to determine inter-proton distances.

    • These distance restraints are then used in computational modeling to generate a high-resolution 3D structure of the duplex.[3] Imino proton exchange rates can also be measured to probe base pair dynamics.[1]

X-ray Crystallography

X-ray crystallography can provide an atomic-resolution structure of the DNA duplex in a crystalline state.

  • Methodology:

    • Crystallize the purified DNA duplex, often by vapor diffusion.

    • Expose the crystal to a high-intensity X-ray beam.

    • Collect the diffraction data.

    • Process the diffraction data to determine the electron density map of the molecule.

    • Build and refine an atomic model of the DNA duplex that fits the electron density map.[4]

Visualizations

Experimental_Workflow cluster_synthesis Oligonucleotide Synthesis Synthesis Chemical Synthesis of Modified Oligonucleotide Purification Purification (e.g., HPLC) Synthesis->Purification UV_Melt UV Thermal Melting (Tm, Thermodynamics) Purification->UV_Melt NMR NMR Spectroscopy (3D Structure, Dynamics) Purification->NMR XRay X-ray Crystallography (Atomic Structure) Purification->XRay

Caption: Experimental workflow for the analysis of modified DNA duplexes.

Logical_Relationships cluster_deaza 7-Deaza Modification cluster_mercapto 2-Mercapto Modification cluster_effects Predicted Overall Effects This compound This compound No_N7 Removal of N7 in Major Groove This compound->No_N7 Sulfur_Atom Introduction of Sulfur at C2 This compound->Sulfur_Atom Alter_Hydration Altered Hydration & Ion Binding No_N7->Alter_Hydration Protein_Recognition Impact on Protein Recognition Alter_Hydration->Protein_Recognition Destabilization Duplex Destabilization (Lower Tm) Alter_Hydration->Destabilization Weak_H_Bonds Weakened H-Bonds Sulfur_Atom->Weak_H_Bonds Altered_Stacking Altered Stacking Sulfur_Atom->Altered_Stacking Weak_H_Bonds->Destabilization Dynamics Increased Base Pair Dynamics Weak_H_Bonds->Dynamics Altered_Stacking->Destabilization Local_Distortion Localized Structural Perturbation Altered_Stacking->Local_Distortion

Caption: Predicted effects of this compound on DNA structure.

References

A Comparative Review of Synthesis Methods for 7-Deazapurine Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary synthetic methodologies for 7-deazapurine nucleosides, a critical class of compounds in the development of novel antiviral and anticancer therapeutics. By objectively evaluating various synthetic routes and presenting supporting experimental data, this document aims to inform strategic decisions in medicinal chemistry and drug discovery.

Introduction to 7-Deazapurine Nucleosides

7-Deazapurine nucleosides are analogues of natural purine (B94841) nucleosides where the nitrogen atom at the 7-position is replaced by a carbon atom. This modification significantly alters the electronic properties of the purine ring system, often leading to enhanced biological activity. These compounds have demonstrated a broad spectrum of therapeutic potential, including potent cytotoxic effects against cancer cell lines and inhibitory activity against various viruses.[1][2] The mechanism of action for many cytotoxic 7-deazapurine nucleosides involves intracellular phosphorylation to their triphosphate forms, which are then incorporated into DNA and RNA, leading to DNA damage and inhibition of protein synthesis.[1][2] Furthermore, cyclic dinucleotide analogues of 7-deazapurines have emerged as activators of the Stimulator of Interferon Genes (STING) pathway, a key component of the innate immune system, highlighting their potential in cancer immunotherapy.

This review focuses on the principal strategies for the synthesis of 7-deazapurine nucleosides, broadly categorized into:

  • Construction of the 7-Deazapurine Heterocycle followed by Glycosylation: This convergent approach involves the initial synthesis of the modified purine base, which is subsequently coupled with a protected sugar moiety.

  • Enzymatic Synthesis: Biocatalytic methods, primarily employing transglycosylation reactions, offer a stereoselective alternative to chemical synthesis.

A detailed comparison of the key glycosylation techniques, which are central to most synthetic routes, is also provided.

Construction of the 7-Deazapurine Heterocycle

The synthesis of the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) core is a crucial first step in many synthetic strategies. A prevalent and effective method involves a multi-step sequence commencing with a Negishi cross-coupling reaction, followed by azidation and subsequent cyclization.

Negishi Cross-Coupling, Azidation, and Cyclization Cascade

This modern approach has proven versatile for the synthesis of a variety of substituted and fused 7-deazapurine systems.[3] The general workflow is depicted below:

General Workflow for 7-Deazapurine Heterocycle Synthesis A Zincated Pyrimidine (B1678525) C Negishi Cross-Coupling (Pd Catalyst) A->C B Aryl/Heteroaryl Halide B->C D Coupled Pyrimidine Derivative C->D E Azidation (e.g., NaN3) D->E F Azido-Pyrimidine Intermediate E->F G Cyclization (Thermal or Photochemical) F->G H 7-Deazapurine Heterocycle G->H

Caption: Workflow for 7-deazapurine synthesis via Negishi coupling.

Experimental Protocol: Synthesis of a Quinolino-Fused 7-Deazapurine Heterocycle [4][5]

  • Negishi Cross-Coupling:

    • A solution of (TMP)MgCl·LiCl and ZnCl₂ is used to generate the Turbo-Hauser base, (TMP)₂Zn·MgCl₂·LiCl, in situ.

    • 4,6-Dichloropyrimidine is added to form the 5-zincated pyrimidine intermediate.

    • This intermediate undergoes Negishi cross-coupling with 5-iodoquinoline (B175257) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) in THF at 65°C for 24 hours.

    • Note: Using a 2:1 ratio of the zincated pyrimidine to the iodoquinoline can drive the reaction to full conversion, with reported yields of up to 78%.[4][5]

  • Azidation:

    • The resulting coupled product is treated with sodium azide (B81097) (NaN₃) in the presence of LiCl in THF to yield the corresponding azide. This step typically proceeds with high efficiency, with reported yields of around 88%.[4][5]

  • Cyclization:

    • Thermal Cyclization: Heating the azide intermediate in a high-boiling solvent such as 1,4-dibromobenzene (B42075) at 170°C for 10-30 minutes can induce cyclization. However, this method can suffer from low yields (e.g., 8-11%) and decomposition of the starting material.[4][5]

    • Photochemical Cyclization: Irradiation of the azide with UV light (e.g., 254 nm) in a suitable solvent like THF, often in the presence of a photosensitizer such as pyrene, can provide an alternative route to the cyclized product. This method has been reported to yield the desired heterocycle in approximately 26% yield after 72 hours.[4][5]

Comparative Analysis of Glycosylation Methods

The glycosylation step, where the 7-deazapurine base is coupled with a protected sugar, is a pivotal reaction in the synthesis of the target nucleosides. The choice of glycosylation method can significantly impact the overall yield, stereoselectivity, and applicability to different substrates. The most commonly employed methods are the Vorbrüggen glycosylation, Silyl-Hilbert-Johnson reaction, nucleobase anion glycosylation, and enzymatic transglycosylation.

Method Typical Reagents & Conditions Advantages Disadvantages Reported Yields
Vorbrüggen Glycosylation Silylated nucleobase, acylated sugar, Lewis acid (e.g., TMSOTf), solvent (e.g., MeCN or DCE)Generally high β-selectivity due to neighboring group participation. Mild conditions.Can be inefficient for weakly reactive nucleobases. Potential for side reactions with the solvent.[6]48-73%[7]
Silyl-Hilbert-Johnson Reaction Silylated heterocycle, protected sugar acetate, Lewis acid.Mild and general method. Silylation improves solubility of the nucleobase.[8][9]May require optimization for specific substrates.Varies widely depending on substrates.
Nucleobase Anion Glycosylation Deprotonated nucleobase (e.g., with NaH or KOH), protected sugar halide (e.g., Hoffer's chlorosugar).Can be effective for specific substrates.May result in mixtures of anomers (α and β).[5] Can have lower yields compared to other methods.29% (anomeric mixture)[5] to 72% (β-anomer)[3]
Enzymatic Transglycosylation Nucleobase, sugar donor (e.g., uridine (B1682114) or 2'-deoxyuridine), purine nucleoside phosphorylase (PNP), buffer (e.g., phosphate (B84403) buffer, pH 7.0), 50°C.High stereoselectivity (typically exclusive β-anomer formation). Environmentally friendly conditions.Substrate scope is limited by the enzyme's specificity. Can require longer reaction times.Up to 100% conversion.[10]
Detailed Experimental Protocols for Key Glycosylation Methods

Vorbrüggen Glycosylation [3]

  • A solution of the 7-deazapurine nucleobase and N,O-bis(trimethylsilyl)acetamide (BSA) in acetonitrile (B52724) (MeCN) is heated to 60°C for 30 minutes to effect silylation.

  • Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose are added to the reaction mixture.

  • The mixture is stirred at 60°C for 25-60 minutes.

  • The reaction is quenched and the product is purified by chromatography to yield the protected β-ribonucleoside. Reported yields for this procedure are in the range of 35-65%.[3]

Nucleobase Anion Glycosylation [3]

  • The 7-deazapurine nucleobase is treated with a base such as potassium hydroxide (B78521) (KOH) in the presence of a phase-transfer catalyst (e.g., TDA-1) in acetonitrile.

  • Hoffer's chlorosugar (1-chloro-3,5-bis-O-(4-chlorobenzoyl)-2-deoxy-α-D-ribofuranose) is added to the reaction mixture.

  • The reaction is stirred at room temperature for approximately 50 minutes.

  • The product is isolated and purified, yielding the protected β-deoxynucleoside. This method has been reported to provide yields of 49-72% with exclusive β-selectivity for certain substrates.[3]

Enzymatic Transglycosylation [10]

  • The 7-deazapurine base and a sugar donor (e.g., 2'-deoxyuridine) at a 1:2 molar ratio are dissolved in a 10 mM potassium phosphate buffer (pH 7.0) at 40-50°C.

  • Purine nucleoside phosphorylase (PNP) and, if necessary, uridine phosphorylase (UP) are added to the solution.

  • The reaction mixture is incubated at 50°C and monitored by HPLC until maximum conversion is achieved.

  • The enzymes are removed by ultrafiltration, and the product is isolated and purified. This method can achieve near-quantitative conversion.[10]

Biological Activity and Signaling Pathways

The therapeutic potential of 7-deazapurine nucleosides is rooted in their ability to interact with and modulate key cellular pathways.

Cytotoxic and Antiviral Mechanism of Action

Many 7-deazapurine nucleosides exert their biological effects through a common mechanism of action that involves intracellular phosphorylation and subsequent incorporation into nucleic acids.[1][2]

General Mechanism of Action for Cytotoxic 7-Deazapurine Nucleosides A 7-Deazapurine Nucleoside C Phosphorylation A->C B Intracellular Kinases B->C D 7-Deazapurine Nucleoside Triphosphate C->D F Incorporation into DNA and RNA D->F E DNA/RNA Polymerases E->F G DNA Damage F->G H Inhibition of Protein Synthesis F->H I Apoptosis G->I H->I

Caption: Mechanism of action for cytotoxic 7-deazapurine nucleosides.

This process disrupts normal cellular functions, leading to cell death in cancer cells or inhibition of viral replication. The selectivity of some of these compounds for cancer cells is attributed to differential phosphorylation efficiency between malignant and non-malignant cells.

Activation of the STING Pathway

Certain 7-deazapurine cyclic dinucleotide analogues have been shown to be potent agonists of the STING (Stimulator of Interferon Genes) pathway. This pathway is a critical component of the innate immune response to cytosolic DNA, which can originate from pathogens or damaged host cells.

Activation of the STING Pathway by 7-Deazapurine cDN Analogs A 7-Deazapurine CDN Analog C Binding and Conformational Change A->C B STING Dimer (on ER membrane) B->C D Translocation to Golgi Apparatus C->D E Recruitment of TBK1 D->E F Phosphorylation of STING and IRF3 E->F G IRF3 Dimerization and Nuclear Translocation F->G H Transcription of Type I Interferons G->H I Antitumor Immune Response H->I

Caption: STING pathway activation by 7-deazapurine cDN analogs.

Activation of STING by these synthetic analogues leads to the production of type I interferons and other pro-inflammatory cytokines, which in turn stimulate an antitumor immune response. This makes STING agonists containing the 7-deazapurine scaffold promising candidates for cancer immunotherapy.

Conclusion

The synthesis of 7-deazapurine nucleosides can be achieved through a variety of chemical and enzymatic methods. The choice of synthetic strategy depends on several factors, including the desired substitution pattern on the nucleobase and sugar, the required stereoselectivity, and scalability. Convergent strategies involving the initial construction of the 7-deazapurine heterocycle via modern cross-coupling reactions, followed by a carefully selected glycosylation method, offer a high degree of flexibility. For stereochemical purity, enzymatic transglycosylation presents a powerful alternative, albeit with a more limited substrate scope.

The continued development of efficient and versatile synthetic routes to 7-deazapurine nucleosides is crucial for advancing the exploration of their therapeutic potential. As our understanding of their mechanisms of action, particularly in modulating immune pathways like STING, deepens, so too will the opportunities for rational drug design and the development of next-generation therapies for cancer and viral diseases.

References

Safety Operating Guide

Proper Disposal of 7-Deaza-2-mercaptohypoxanthine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling 7-Deaza-2-mercaptohypoxanthine must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, step-by-step procedures for the proper disposal of this deazapurine analog, based on established best practices for chemical waste management.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be familiar with the inherent hazards of this compound and to use appropriate personal protective equipment (PPE). While a specific Safety Data Sheet (SDS) for this compound was not located, data for similar compounds, such as 7-Deazaxanthine, indicate that this class of chemicals may be harmful if swallowed, cause skin irritation, and lead to serious eye irritation.[1]

Key Safety Information:

ParameterRecommendationSource
Personal Protective Equipment (PPE) Wear protective gloves, safety goggles with side-shields, and impervious clothing.[1]
Ventilation Use only in a well-ventilated area or with appropriate exhaust ventilation.[1]
Handling Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[1][2]
Spill Response In case of a spill, evacuate personnel to a safe area. Absorb solutions with a liquid-binding material like diatomite. Decontaminate surfaces by scrubbing with alcohol. Prevent the product from entering drains or water courses.[1][2][3]

Step-by-Step Disposal Procedure

The proper disposal of this compound, as with many research chemicals, involves treating it as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.

1. Waste Identification and Segregation:

  • Solid Waste: Collect un-used or contaminated solid this compound in a clearly labeled, sealed container designated for hazardous chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.

  • Contaminated Materials: Any materials, such as pipette tips, gloves, or bench paper, that come into contact with the compound should be considered contaminated and disposed of as solid hazardous waste.

2. Container Labeling:

  • All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics (e.g., "Toxic," "Irritant").

3. Storage:

  • Store waste containers in a designated, secure area away from general laboratory traffic. Ensure containers are tightly closed to prevent spills or leaks.[3]

4. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal of the waste. Follow all institutional and local regulations for hazardous waste disposal.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

cluster_0 Waste Generation cluster_1 Waste Characterization cluster_2 Containment cluster_3 Final Disposal Generate Waste This compound Waste Generated Characterize Is the waste solid or liquid? Generate Waste->Characterize Solid Container Collect in a labeled hazardous solid waste container. Characterize->Solid Container Solid Liquid Container Collect in a labeled hazardous liquid waste container. Characterize->Liquid Container Liquid Store Store in a designated secure area. Solid Container->Store Liquid Container->Store Contact EHS Contact Environmental Health & Safety (EHS) for pickup and disposal. Store->Contact EHS

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Personal protective equipment for handling 7-Deaza-2-mercaptohypoxanthine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 7-Deaza-2-mercaptohypoxanthine. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.

Hazard Identification and Risk Assessment

Key Potential Hazards:

  • Oral Toxicity: Harmful if swallowed.

  • Skin Irritation: May cause skin irritation upon contact.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure. The following table summarizes the required equipment for handling this compound.

PPE CategoryEquipment SpecificationPurpose
Eye Protection Safety goggles with side-shields or a full-face shield.Protects eyes from splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Always inspect gloves for integrity before use and use proper removal techniques.Prevents skin contact with the chemical.
Body Protection A lab coat or chemical-resistant apron. For larger quantities or risk of splashing, impervious clothing should be worn.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area, preferably within a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.Minimizes inhalation of dust or vapors. A formal respiratory protection program should be in place if respirators are used.

Handling and Operational Procedures

A systematic workflow is essential for the safe handling of this compound from receipt to disposal.

Experimental Workflow Diagram

Workflow for Handling this compound cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup and Disposal Don PPE 1. Don Appropriate PPE Prepare Workspace 2. Prepare Workspace (Fume Hood) Don PPE->Prepare Workspace Retrieve Compound 3. Retrieve Compound from -20°C Storage Prepare Workspace->Retrieve Compound Weighing 4. Weighing Retrieve Compound->Weighing Solubilization 5. Solubilization (Aqueous Alkali, DMF) Weighing->Solubilization Decontaminate 6. Decontaminate Workspace Solubilization->Decontaminate Dispose Waste 7. Dispose of Chemical Waste Decontaminate->Dispose Waste Doff PPE 8. Doff and Dispose of PPE Dispose Waste->Doff PPE

Caption: Step-by-step workflow for the safe handling of this compound.

Step-by-Step Protocol:

  • Preparation:

    • Don PPE: Before handling the compound, put on all required personal protective equipment as detailed in the table above.

    • Prepare Workspace: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure. Ensure an eyewash station and safety shower are readily accessible.

  • Chemical Handling:

    • Retrieval: The compound should be stored at -20°C for long-term stability. Allow the container to equilibrate to room temperature before opening to prevent condensation.

    • Weighing: If weighing the solid form, do so in a fume hood or a ventilated balance enclosure to avoid inhaling dust particles.

    • Solubilization: The compound is soluble in aqueous alkali and DMF. Add solvents slowly and handle solutions with care to avoid splashes.

  • Cleanup and Disposal:

    • Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent (e.g., 70% ethanol).

    • Waste Disposal: Dispose of all waste, including contaminated PPE and unused chemical, in accordance with local, state, and federal regulations. Do not pour chemical waste down the drain.

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the appropriate waste stream.

Emergency Procedures

In the event of an exposure or spill, follow these immediate actions:

Exposure TypeFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material in a sealed container for proper disposal. Ventilate the area and decontaminate the spill site.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.